Product packaging for 1-Ethyl-1,2,3,4-tetrahydroisoquinoline(Cat. No.:CAS No. 25939-81-5)

1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2426587
CAS No.: 25939-81-5
M. Wt: 161.248
InChI Key: UDWVZWUSBKDYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N B2426587 1-Ethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 25939-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWVZWUSBKDYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"1-Ethyl-1,2,3,4-tetrahydroisoquinoline" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Foreword: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in medicinal chemistry and natural product synthesis.[1][2] This privileged structure is embedded in a vast array of biologically active alkaloids and synthetic compounds, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The strategic placement of substituents on the THIQ core allows for the fine-tuning of its interaction with biological targets, making it a cornerstone for drug discovery.[5][6] This guide focuses specifically on the synthesis and rigorous characterization of a key analog, this compound, providing researchers and drug development professionals with a comprehensive technical resource.

Part 1: Synthetic Pathways to this compound

The construction of the 1-substituted THIQ ring system can be approached through several classic and reliable synthetic strategies. We will detail the two most prominent methods: the Pictet-Spengler reaction and the Bischler-Napieralski synthesis followed by reduction.

The Pictet-Spengler Reaction: A Direct and Elegant Approach

The Pictet-Spengler reaction is a powerful method for synthesizing THIQs through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[7][8][9][10] For the synthesis of our target molecule, phenethylamine is reacted with propanal.

Mechanism: The reaction begins with the formation of a Schiff base (iminium ion) intermediate from the amine and aldehyde.[7] Subsequently, the electron-rich aromatic ring attacks the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution, leading to the formation of the new heterocyclic ring.[11] A final deprotonation step re-aromatizes the system to yield the stable THIQ product.

Pictet_Spengler cluster_reactants Reactants phenethylamine Phenethylamine schiff_base Schiff Base Intermediate phenethylamine->schiff_base + Propanal propanal Propanal propanal->schiff_base iminium_ion Iminium Ion (Electrophile) schiff_base->iminium_ion H+ (Acid Catalyst) spirocycle Cyclized Intermediate iminium_ion->spirocycle Intramolecular Electrophilic Aromatic Substitution product 1-Ethyl-1,2,3,4- tetrahydroisoquinoline spirocycle->product -H+ (Rearomatization)

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Pictet-Spengler Synthesis

  • Reaction Setup: To a solution of phenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added propanal (1.1 eq).

  • Acid Catalysis: A strong protic acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added dropwise to the mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (3x).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Expert Insight: The choice of acid catalyst and solvent can significantly impact the reaction yield and rate. Electron-donating groups on the phenethylamine ring accelerate the cyclization step.[7] Microwave-assisted Pictet-Spengler reactions have also been shown to dramatically reduce reaction times and improve yields.[1]

The Bischler-Napieralski / Reduction Sequence

This robust two-step method first constructs a 3,4-dihydroisoquinoline intermediate, which is then reduced to the desired tetrahydroisoquinoline.[12][13]

Step 1: Bischler-Napieralski Reaction This reaction involves the intramolecular cyclization of a β-phenylethylamide using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[12][14] The starting material for our target is N-(2-phenylethyl)propanamide.

Step 2: Reduction The resulting 1-ethyl-3,4-dihydroisoquinoline contains an imine functional group that is readily reduced to a secondary amine using a hydride reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[15][16]

Bischler_Napieralski cluster_reactants Starting Material amide N-(2-phenylethyl)propanamide nitrilium Nitrilium Ion Intermediate amide->nitrilium POCl₃ or P₂O₅ (Dehydrating Agent) dihydroisoquinoline 1-Ethyl-3,4-dihydroisoquinoline nitrilium->dihydroisoquinoline Intramolecular Cyclization product 1-Ethyl-1,2,3,4- tetrahydroisoquinoline dihydroisoquinoline->product Reduction (e.g., NaBH₄) Workflow cluster_synthesis Part 1: Synthesis cluster_characterization Part 2: Characterization & Validation start Objective: Synthesize and Characterize 1-Ethyl-THIQ route_choice Choose Synthetic Route start->route_choice pictet Pictet-Spengler Reaction route_choice->pictet Direct bischler Bischler-Napieralski / Reduction route_choice->bischler Two-Step execution Execute Protocol: Reaction & Workup pictet->execution bischler->execution purification Purification: Column Chromatography execution->purification nmr NMR ('H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc HPLC (Purity >95%) purification->hplc validation Data Matches Expected Values? nmr->validation ir->validation ms->validation hplc->validation product Validated Product: 1-Ethyl-THIQ validation->product Yes rework Rework/Re-purify validation->rework No rework->purification

References

An In-depth Technical Guide to 1-Ethyl-1,2,3,4-tetrahydroisoquinoline: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1-Substituted Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure is a key feature in a multitude of biologically active compounds, including alkaloids and synthetic pharmaceuticals.[1] The substitution at the C1 position, in particular, introduces a chiral center and allows for the modulation of pharmacological activity, making 1-substituted THIQs like 1-Ethyl-1,2,3,4-tetrahydroisoquinoline valuable building blocks in drug discovery.[2][3]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines a detailed synthetic protocol via the classical Pictet-Spengler reaction, and discusses its expected analytical characteristics. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Part 1: Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly accessible databases, we can infer its key properties based on its molecular structure and data from the parent compound, 1,2,3,4-tetrahydroisoquinoline.

Molecular and General Properties

The fundamental molecular attributes of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₅N[4]
Molecular Weight 161.25 g/mol [4]
Appearance Expected to be a liquid, possibly pale yellow to brownInferred from THIQ[5]
CAS Number Not available[4]
Estimated Physical Properties

The following table presents estimated physical properties, largely extrapolated from the unsubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ). The introduction of an ethyl group at the C1 position is expected to have a moderate influence on these values.

PropertyEstimated ValueRationale and Context
Boiling Point > 233 °CThe parent THIQ has a boiling point of 232-233 °C.[6] The addition of an ethyl group will increase the molecular weight and van der Waals forces, likely raising the boiling point.
Density ~1.0 g/mLThe density of THIQ is approximately 1.06 g/mL.[6] The ethyl group may slightly decrease the density.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, chloroform, diethyl ether).The presence of the basic nitrogen atom allows for some water solubility, likely enhanced under acidic conditions through salt formation. The overall hydrocarbon character suggests good solubility in organic solvents.
pKa ~9.5 - 10.0The pKa of the conjugate acid of THIQ is around 9.66.[3] The electron-donating nature of the ethyl group at the C1 position is expected to have a minimal effect on the basicity of the secondary amine at the N2 position.

Part 2: Chemical Properties and Synthesis

The chemical behavior of this compound is dominated by the nucleophilicity of the secondary amine and the reactivity of the benzylic C1 position.

Chemical Reactivity
  • N-Alkylation/Acylation: The secondary amine is readily alkylated or acylated to produce N-substituted derivatives.

  • Oxidation: The tetrahydroisoquinoline ring can be oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline.

  • Reactions at C1: The C1 position is benzylic and can be a site for further functionalization, particularly after N-activation.

Synthesis via the Pictet-Spengler Reaction

The most direct and widely employed method for the synthesis of 1-substituted tetrahydroisoquinolines is the Pictet-Spengler reaction.[2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[2]

For the synthesis of this compound, phenethylamine is reacted with propanal.

Reaction Mechanism:

  • Iminium Ion Formation: The amine of phenethylamine attacks the carbonyl carbon of propanal. Subsequent dehydration under acidic conditions forms a reactive iminium ion intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenethyl group attacks the electrophilic iminium ion in an intramolecular cyclization.

  • Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene ring and yielding the final this compound product.

Pictet_Spengler Pictet-Spengler Reaction Mechanism phenethylamine Phenethylamine iminium Iminium Ion phenethylamine->iminium -H₂O propanal Propanal propanal->iminium -H₂O H_plus H+ H_plus->iminium -H₂O intermediate Cyclized Intermediate iminium->intermediate Intramolecular Electrophilic Substitution product This compound intermediate->product -H+ water H₂O

Caption: Pictet-Spengler synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction.

Materials:

  • Phenethylamine

  • Propanal

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of phenethylamine (1.0 eq) in dichloromethane (DCM), add propanal (1.1 eq).

  • Acid Catalysis: Slowly add trifluoroacetic acid (TFA) (1.2 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating may be required.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel.

protocol_flowchart start Start setup Dissolve Phenethylamine and Propanal in DCM start->setup acid Add Trifluoroacetic Acid at 0 °C setup->acid react Stir at Room Temperature (Monitor by TLC) acid->react quench Quench with Saturated NaHCO₃ Solution react->quench extract Extract with DCM quench->extract dry Dry Combined Organic Layers (MgSO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for the synthesis of this compound.

Part 3: Analytical Characterization (Expected Spectra)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: A complex multiplet pattern between δ 7.0-7.3 ppm corresponding to the four protons on the benzene ring.

    • C1-Proton: A multiplet around δ 4.0-4.2 ppm, coupled to the neighboring CH₂ group of the ethyl substituent and the C3-protons.

    • C3 and C4 Protons: Multiplets in the range of δ 2.7-3.2 ppm.

    • Ethyl Group (CH₂): A quartet of multiplets (dq or similar) around δ 1.7-1.9 ppm, coupled to the C1-proton and the methyl group.

    • Ethyl Group (CH₃): A triplet around δ 0.9-1.1 ppm, coupled to the methylene protons of the ethyl group.

    • N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-2.5 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Peaks in the range of δ 125-140 ppm.

    • C1: A peak around δ 55-60 ppm.

    • C3 and C4: Peaks in the range of δ 40-50 ppm and δ 25-30 ppm, respectively.

    • Ethyl Group (CH₂): A peak around δ 28-32 ppm.

    • Ethyl Group (CH₃): A peak around δ 10-15 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

  • C-H (sp³) Stretch: Peaks just below 3000 cm⁻¹.

  • C-H (sp²) Stretch: Peaks just above 3000 cm⁻¹.

  • C=C (Aromatic) Stretch: Peaks in the region of 1450-1600 cm⁻¹.

  • C-N Stretch: A peak in the fingerprint region, typically around 1200 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak at m/z = 161.

  • Major Fragmentation Pathway: The most likely fragmentation is the loss of the ethyl group (C₂H₅, 29 Da) via cleavage at the benzylic C1 position, resulting in a prominent peak at m/z = 132. This fragment corresponds to the stable 3,4-dihydroisoquinolinium cation.

Conclusion

This compound represents a valuable, albeit not extensively characterized, member of the 1-substituted THIQ family. This guide provides a foundational understanding of its properties, a reliable synthetic route, and a predictive framework for its analytical characterization. The methodologies and data presented herein are intended to empower researchers in their efforts to synthesize and utilize this and structurally related compounds for applications in drug discovery and development.

References

An In-Depth Technical Guide to the Structural Elucidation of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the analytical methodologies and spectral interpretation required for the unambiguous structural elucidation of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline. As a key scaffold in medicinal chemistry, a thorough understanding of its structural characteristics is paramount for researchers engaged in the design and synthesis of novel therapeutic agents. This document moves beyond a simple recitation of techniques, offering insights into the causal relationships that govern spectral outcomes and emphasizing a self-validating approach to structural confirmation.

Introduction: The Significance of the 1-Substituted Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in drug discovery, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] The introduction of an ethyl group at the C1 position, creating this compound, significantly influences its physicochemical properties and biological interactions. Accurate and robust structural elucidation is the bedrock upon which all subsequent pharmacological and toxicological studies are built.

This guide will detail a multi-technique approach, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy to achieve a holistic and definitive structural assignment.

I. Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of this compound, as well as insights into its structural framework through fragmentation analysis.

Expected Molecular Ion and Isotopic Pattern

For this compound (C₁₁H₁₅N), the nominal molecular weight is 161 g/mol .[2] High-resolution mass spectrometry (HRMS) would yield a more precise monoisotopic mass.

PropertyValueSource
Molecular FormulaC₁₁H₁₅N[2]
Molecular Weight161.25 g/mol [2]
Fragmentation Pathway Analysis (Electron Ionization - EI)

The fragmentation of tetrahydroisoquinolines under EI conditions is well-documented and primarily driven by the stability of the resulting fragments.[3] The presence of the ethyl group at C1 introduces specific fragmentation pathways.

A primary and highly characteristic fragmentation pathway for 1-substituted THIQs involves the cleavage of the C1-substituent. For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃), leading to a prominent ion at m/z 132. This fragment corresponds to the stable 3,4-dihydroisoquinolinium ion.

Another significant fragmentation pathway is the retro-Diels-Alder (RDA) reaction of the tetrahydroisoquinoline ring. This concerted process typically results in the formation of a styrene-type radical cation and an enamine fragment.

M+ (m/z 161) M+ (m/z 161) Loss of •CH2CH3 Loss of •CH2CH3 M+ (m/z 161)->Loss of •CH2CH3 RDA Fragmentation RDA Fragmentation M+ (m/z 161)->RDA Fragmentation m/z 132 m/z 132 Loss of •CH2CH3->m/z 132 Fragment A Fragment A RDA Fragmentation->Fragment A Fragment B Fragment B RDA Fragmentation->Fragment B

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV).

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with established pathways for tetrahydroisoquinolines.

II. Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, IR spectroscopy will confirm the presence of the secondary amine, aromatic C-H bonds, and aliphatic C-H bonds.

Characteristic Absorption Bands
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (secondary amine)Stretch3300-3500Medium-Weak
Aromatic C-HStretch3000-3100Medium
Aliphatic C-H (sp³)Stretch2850-2960Strong
C=C (aromatic)Stretch1450-1600Medium-Weak
C-NStretch1020-1250Medium

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups of this compound.

III. Definitive Structural Confirmation: Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values.

Predicted ¹H NMR Spectral Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic H (H5, H6, H7, H8)~6.9 - 7.2Multiplet4H-
H1~3.8 - 4.0Triplet1H~6-7
H3 (axial & equatorial)~3.0 - 3.4Multiplet2H-
H4 (axial & equatorial)~2.7 - 2.9Multiplet2H-
N-HVariable (broad)Singlet1H-
-CH₂- (ethyl)~1.7 - 1.9Quartet2H~7
-CH₃ (ethyl)~0.9 - 1.1Triplet3H~7

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic C (quaternary)~135 - 145
Aromatic CH~125 - 130
C1~55 - 60
C3~45 - 50
C4~28 - 33
-CH₂- (ethyl)~25 - 30
-CH₃ (ethyl)~10 - 15
2D NMR Techniques for Unambiguous Assignment

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, confirming the connectivity between adjacent protons (e.g., the ethyl group protons, and the protons of the tetrahydroisoquinoline ring system).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for identifying quaternary carbons and piecing together the molecular fragments.

cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR Structural_Elucidation Structural_Elucidation 1H_NMR->Structural_Elucidation 13C_NMR ¹³C NMR 13C_NMR->Structural_Elucidation COSY COSY COSY->Structural_Elucidation HSQC HSQC HSQC->Structural_Elucidation HMBC HMBC HMBC->Structural_Elucidation

Caption: Integrated NMR approach for structural elucidation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra Acquisition: Perform COSY, HSQC, and HMBC experiments.

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals, determine coupling constants, and assign all proton and carbon signals based on chemical shifts and correlation data from the 2D spectra.

IV. Synthesis and Self-Validation

The most common and robust method for the synthesis of 1-substituted tetrahydroisoquinolines is the Pictet-Spengler reaction .[4] This involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For this compound, the likely precursors would be phenylethylamine and propionaldehyde.

Phenylethylamine Phenylethylamine Condensation Condensation Phenylethylamine->Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Condensation Schiff_Base Schiff Base Intermediate Condensation->Schiff_Base Acid_Catalyzed_Cyclization Acid_Catalyzed_Cyclization Schiff_Base->Acid_Catalyzed_Cyclization Product This compound Acid_Catalyzed_Cyclization->Product

Caption: Pictet-Spengler synthesis of this compound.

An alternative route is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl-β-phenylethylamine followed by reduction.[4]

The characterization of the synthesized product using the analytical methods described above serves as a self-validating system. The convergence of data from MS, IR, and a full suite of NMR experiments provides an exceptionally high degree of confidence in the structural assignment.

V. Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By carefully analyzing the data from mass spectrometry, infrared spectroscopy, and a comprehensive set of NMR experiments, researchers can achieve an unambiguous and robust structural assignment. This foundational knowledge is critical for advancing the development of novel therapeutic agents based on this important heterocyclic scaffold.

References

A Technical Guide to the Stereochemistry and Absolute Configuration of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceutical agents.[1][2] The introduction of a substituent at the C1 position, as in 1-Ethyl-1,2,3,4-tetrahydroisoquinoline (1-Et-THIQ), creates a stereogenic center, rendering the molecule chiral. The distinct three-dimensional arrangement of its enantiomers, (R)- and (S)-1-Et-THIQ, can lead to profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize and unequivocally determine the absolute configuration of these stereoisomers is paramount for researchers in drug discovery and development. This guide provides an in-depth examination of the stereochemical principles, enantioselective synthetic strategies, and definitive analytical methodologies pertinent to 1-Et-THIQ, offering a cohesive framework for scientists navigating the complexities of chiral amine chemistry.

The Stereochemical Imperative: Understanding Chirality in 1-Et-THIQ

The foundational concept in the study of 1-Et-THIQ is chirality. The carbon atom at the C1 position is bonded to four different groups: the nitrogen atom (N2) of the heterocycle, the C8a carbon of the aromatic ring, a hydrogen atom, and an ethyl group. This arrangement makes C1 a stereogenic center, giving rise to two non-superimposable mirror-image forms known as enantiomers.

These enantiomers are designated as (R) and (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The significance of this stereoisomerism transcends mere structural curiosity; it is a critical determinant of biological function.[3] One enantiomer may exhibit potent therapeutic activity, while its mirror image could be inactive or, in some cases, responsible for adverse effects. Therefore, mastery over the synthesis and analysis of the individual (R) and (S) forms is not an academic exercise but a regulatory and safety necessity in pharmaceutical development.

References

An In-depth Technical Guide to 1-Ethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate and structural motif in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, synthesis, analytical characterization, pharmacological significance, and safe handling procedures.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2][3] The introduction of an ethyl group at the 1-position can significantly influence the molecule's steric and electronic properties, potentially modulating its pharmacological profile. This guide focuses on the hydrochloride salt of this compound, a common form for handling and formulation due to its improved solubility and stability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of this compound and its hydrochloride salt.

PropertyValueSource
Chemical Name This compound hydrochloride-
Molecular Formula C₁₁H₁₆ClN[4]
Molecular Weight 197.70 g/mol [4]
Appearance White to off-white solidGeneral knowledge
Melting Point Not explicitly available for the hydrochloride salt.[4]
Boiling Point Not available for the hydrochloride salt.[4]
Solubility Soluble in water.[5]
pKa Not explicitly available.-

Note: Some physical properties are for the free base and may differ for the hydrochloride salt.

Synthesis and Manufacturing

The synthesis of 1-substituted tetrahydroisoquinolines is a well-established area of organic chemistry. The two primary and classical methods for constructing the this compound scaffold are the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction.

Bischler-Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[6][7][8][9] This reaction involves an intramolecular electrophilic aromatic substitution.[7] The resulting dihydroisoquinoline can then be reduced to the desired tetrahydroisoquinoline.

Experimental Protocol:

  • Amide Formation: Phenethylamine is acylated with propionyl chloride or propionic anhydride to form N-(2-phenylethyl)propanamide.

  • Cyclization (Bischler-Napieralski): The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a suitable solvent like toluene or acetonitrile, and heated to reflux.[6][8] This effects an intramolecular cyclization to yield 1-ethyl-3,4-dihydroisoquinoline.

  • Reduction: The resulting 3,4-dihydroisoquinoline intermediate is then reduced to this compound. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in methanol.

  • Salt Formation: The free base is dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Mechanism Rationale: The Bischler-Napieralski reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring to form the cyclic product.[6][8] The choice of dehydrating agent and reaction conditions can be critical for achieving good yields, especially for electron-deficient aromatic rings.[7][8]

Bischler_Napieralski cluster_0 Amide Formation cluster_1 Cyclization cluster_2 Reduction cluster_3 Salt Formation A Phenethylamine C N-(2-phenylethyl)propanamide A->C + B Propionyl Chloride B->C Acylation D N-(2-phenylethyl)propanamide E 1-Ethyl-3,4-dihydroisoquinoline D->E POCl3, Heat F 1-Ethyl-3,4-dihydroisoquinoline G This compound F->G NaBH4 H This compound J This compound HCl H->J + I HCl I->J

Caption: Bischler-Napieralski synthesis workflow.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is another cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.[10][11][12][13]

Experimental Protocol:

  • Iminium Ion Formation: Phenethylamine is reacted with propionaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) to form an intermediate Schiff base, which is then protonated to an iminium ion.

  • Cyclization: The electron-rich aromatic ring attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution reaction to form the this compound ring system.

  • Salt Formation: If the reaction is performed with hydrochloric acid, the product is directly obtained as the hydrochloride salt. Otherwise, the free base is isolated and then converted to the hydrochloride salt as described previously.

Mechanism Rationale: The key to the Pictet-Spengler reaction is the acid-catalyzed formation of the electrophilic iminium ion, which then undergoes a 6-endo-trig cyclization.[12] The reaction is often favored by electron-donating substituents on the aromatic ring.[10]

Pictet_Spengler cluster_0 Condensation and Iminium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Salt Formation A Phenethylamine C Iminium Ion Intermediate A->C + B Propionaldehyde B->C H+ D Iminium Ion Intermediate E This compound D->E Electrophilic Aromatic Substitution F This compound H This compound HCl F->H + G HCl G->H

Caption: Pictet-Spengler reaction workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) will exhibit characteristic signals. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm). The protons of the tetrahydroisoquinoline ring system will show complex multiplets in the aliphatic region. The ethyl group will be identifiable by a triplet for the methyl protons and a quartet for the methylene protons, with coupling between them. The N-H proton may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons will resonate in the δ 120-140 ppm region. The aliphatic carbons of the tetrahydroisoquinoline ring and the ethyl group will appear in the upfield region.

Note: Specific chemical shifts can vary depending on the solvent and concentration.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI-MS): Under EI conditions, the parent 1,2,3,4-tetrahydroisoquinoline typically shows a prominent molecular ion peak.[15][16] For this compound, the molecular ion (M⁺) would be expected at m/z 161.

Electrospray Ionization (ESI-MS): ESI-MS is a softer ionization technique and is well-suited for the analysis of the hydrochloride salt. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 162.

LC-MS/MS: For quantitative analysis in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[17] It offers high sensitivity and selectivity.[17] A multiple reaction monitoring (MRM) method can be developed by selecting a specific precursor ion (e.g., m/z 162) and monitoring a characteristic product ion after collision-induced dissociation.[17]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound hydrochloride and for quantitative analysis.

Methodology: A reverse-phase HPLC method is typically employed.[18]

  • Column: A C18 or a specialized column for amines (e.g., Newcrom R1) can be used.[18]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is common.[17][18] For MS compatibility, volatile buffers like formic acid or ammonium acetate are preferred.[18]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm) is standard.

Pharmacological Profile and Potential Applications

The 1,2,3,4-tetrahydroisoquinoline scaffold is a common feature in a wide range of pharmacologically active compounds.[3] Derivatives have shown a broad spectrum of biological activities.

  • Adrenergic Receptor Activity: Some tetrahydroisoquinoline derivatives have been investigated as β-adrenoreceptor agonists or antagonists.[19][20]

  • Neurological Activity: The tetrahydroisoquinoline skeleton is present in molecules with activity in the central nervous system. For instance, some derivatives have been explored for their anticonvulsant properties.[21]

  • Other Activities: Various other biological activities have been reported for this class of compounds, including antibacterial and antitumor effects.[1][3]

The specific pharmacological profile of this compound is not extensively detailed in the public domain, but its structural similarity to known bioactive molecules suggests its potential as a building block for the synthesis of novel therapeutic agents. It is a valuable starting material for generating libraries of compounds for screening in various disease models.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound hydrochloride. The following information is based on safety data for related compounds.

  • Hazard Identification: The hydrochloride salt is likely to be classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[22][23]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[23] Avoid contact with skin and eyes.[22]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[23][24]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[25]

    • In case of eye contact: Rinse cautiously with water for several minutes.[25]

    • If inhaled: Move the person to fresh air.[25]

    • If swallowed: Rinse mouth and seek medical attention.[25]

Always consult the specific Safety Data Sheet (SDS) for the product before use.[22][23][24][25]

Conclusion

This compound hydrochloride is a valuable chemical entity with a solid foundation in synthetic organic chemistry and significant potential in medicinal chemistry. Its synthesis via established methods like the Bischler-Napieralski and Pictet-Spengler reactions is well-understood. Its characterization through modern analytical techniques ensures its quality and purity for research and development applications. While its specific pharmacological profile warrants further investigation, the broader class of tetrahydroisoquinolines continues to be a rich source of new therapeutic agents. This guide provides the essential technical information for scientists and researchers to effectively work with and explore the potential of this important molecule.

References

Predictive Pharmacological Profile of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Version: 1.0

Disclaimer: Direct experimental data on the pharmacological profile of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline (1-Ethyl-THIQ) is not extensively available in peer-reviewed literature. This guide provides a predictive profile constructed from established structure-activity relationships (SAR) within the 1-substituted tetrahydroisoquinoline class, drawing heavily on data from its close structural analogs, including the parent compound 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). All properties and activities described herein are projections intended to guide future research and should be validated empirically.

Abstract

This compound is a small molecule belonging to the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold present in numerous natural alkaloids and synthetic molecules of pharmacological interest.[1] While this specific ethyl derivative has not been extensively studied, its structural similarity to endogenously occurring and pharmacologically active analogs like 1-methyl-THIQ allows for the construction of a robust predictive profile. This guide projects that 1-Ethyl-THIQ will primarily function as a modulator of the central dopaminergic system. Key predicted activities include competitive inhibition of monoamine oxidase (MAO), particularly MAO-A, leading to altered dopamine catabolism and potentially neuroprotective effects.[2][3] The compound is expected to readily cross the blood-brain barrier and exhibit a metabolic profile characterized by limited biotransformation, with primary routes being 4-hydroxylation and excretion of the parent compound.[4] This document outlines the theoretical basis for these predictions, proposes detailed synthetic and experimental protocols for validation, and frames the potential of 1-Ethyl-THIQ as a tool for neuropharmacological research.

Introduction: The Significance of the 1-Substituted Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds.[5] These "mammalian alkaloids" can be formed endogenously through the Pictet-Spengler condensation of biogenic amines, such as dopamine, with aldehydes. This endogenous origin has implicated them in the pathophysiology of neurodegenerative conditions like Parkinson's disease, where they may act as either neurotoxins or neuroprotective agents depending on their substitution pattern.[6][7]

The substituent at the C-1 position is a critical determinant of pharmacological activity. Simple 1-alkyl derivatives, such as the well-characterized 1-methyl-THIQ (1MeTIQ), have demonstrated significant neuroprotective properties, attributed largely to their ability to inhibit monoamine oxidase (MAO) and reduce oxidative stress.[3][8] In contrast, the unsubstituted parent compound, TIQ, has been investigated as a potential endogenous parkinsonism-inducing agent.[9]

This compound fits within this paradigm as a simple 1-alkyl derivative. Its profile is predicted to align more closely with the neuroprotective 1MeTIQ than the potentially toxic parent TIQ. Understanding its fundamental pharmacology is a logical step in exploring the structure-activity landscape of this important class of neuromodulators.

Synthesis and Physicochemical Characterization

A reliable and scalable synthesis is the first step in pharmacological characterization. The most direct and historically significant method for synthesizing 1-substituted THIQs is the Pictet-Spengler reaction.[3]

Proposed Synthetic Pathway: Pictet-Spengler Reaction

This acid-catalyzed reaction involves the condensation of a β-phenylethylamine with an aldehyde, followed by an intramolecular electrophilic substitution to form the heterocyclic ring. For 1-Ethyl-THIQ, the logical precursors are phenethylamine and propionaldehyde.

Pictet_Spengler_Synthesis Pictet-Spengler Synthesis of 1-Ethyl-THIQ phenethylamine Phenethylamine schiff_base Schiff Base Intermediate phenethylamine->schiff_base Condensation (-H2O) propionaldehyde Propionaldehyde propionaldehyde->schiff_base iminium_ion Iminium Ion (Electrophile) schiff_base->iminium_ion H+ (Acid Catalyst) product 1-Ethyl-1,2,3,4- tetrahydroisoquinoline iminium_ion->product Intramolecular Cyclization

Caption: Proposed synthesis of 1-Ethyl-THIQ via Pictet-Spengler condensation.

Experimental Protocol: Synthesis of 1-Ethyl-THIQ
  • Reaction Setup: To a round-bottom flask, add phenethylamine (1.0 eq) dissolved in a suitable solvent (e.g., toluene).

  • Aldehyde Addition: Add propionaldehyde (1.1 eq) to the solution.

  • Catalysis: Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), dropwise. The causality here is that the acid protonates the intermediate Schiff base, forming a more reactive iminium ion electrophile necessary for the ring-closing cyclization.[3]

  • Reaction: Heat the mixture under reflux for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

  • Workup: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Predicted Physicochemical Properties

Quantitative predictions are crucial for designing subsequent ADME and in vivo studies.

PropertyPredicted ValueSignificance for Pharmacological Profile
Molecular Formula C₁₁H₁₅NDefines the basic composition.
Molecular Weight 161.24 g/mol Influences diffusion and transport across membranes.
Predicted LogP ~2.5Suggests good lipid solubility, favoring BBB penetration.
pKa (basic) ~9.5The compound will be protonated at physiological pH.

Predicted Pharmacodynamic Profile

The primary pharmacological effects of 1-Ethyl-THIQ are predicted to revolve around its interaction with the central dopaminergic system.

Modulation of Dopamine Metabolism

The defining characteristic of small 1-alkyl-THIQs is their interaction with the primary enzymes of dopamine catabolism: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).

  • MAO Inhibition: 1MeTIQ is a well-characterized inhibitor of MAO.[3] This inhibition is crucial as it reduces the conversion of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), a potentially toxic aldehyde. By preventing this step, 1MeTIQ reduces the production of reactive oxygen species associated with MAO activity. It is highly probable that 1-Ethyl-THIQ, with a similarly small and non-bulky alkyl group, will also act as a competitive inhibitor of MAO, likely with a preference for the MAO-A isoform.

  • Shifting Catabolic Pathways: By inhibiting the MAO-dependent pathway, 1MeTIQ shifts dopamine catabolism towards the COMT-dependent pathway, which converts dopamine to 3-methoxytyramine (3-MT).[2] This shift is considered neuroprotective as it avoids the generation of harmful metabolites. 1-Ethyl-THIQ is predicted to induce the same shift.

Dopamine_Metabolism Predicted Modulation of Dopamine Metabolism by 1-Ethyl-THIQ DA Dopamine DOPAL DOPAL DA->DOPAL Oxidation ThreeMT 3-Methoxytyramine (3-MT) DA->ThreeMT Methylation DOPAC DOPAC DOPAL->DOPAC Oxidation MAO MAO HVA HVA DOPAC->HVA Methylation ALDH ALDH COMT COMT ThreeMT->HVA Oxidation MAO->DOPAL MAO->HVA COMT->HVA COMT->ThreeMT ALDH->DOPAC THIQ 1-Ethyl-THIQ (Predicted) THIQ->MAO Inhibition

Caption: Predicted intervention of 1-Ethyl-THIQ in dopamine catabolism.

Dopamine Receptor Interactions

The THIQ scaffold is a known pharmacophore for dopamine receptors.

  • D2/D3 Receptor Affinity: Various N-substituted THIQ derivatives have been synthesized as potent and selective ligands for the dopamine D3 receptor.[10][11] The parent compound, TIQ, has been shown to displace dopamine receptor agonists from their binding sites.[12] It is plausible that 1-Ethyl-THIQ will exhibit some affinity for D2-family receptors, although likely in the micromolar range. Its specific profile (agonist, antagonist, or partial agonist) would require experimental determination.

Predicted Pharmacokinetic (ADME) Profile

The disposition of a compound in the body is critical to its pharmacological effect. Predictions for 1-Ethyl-THIQ are based on a key study of TIQ and 1MeTIQ in rats.[4]

ADME ParameterPrediction for 1-Ethyl-THIQRationale / Supporting Evidence
Absorption High oral bioavailability.Small, lipophilic molecules like THIQs are generally well-absorbed.
Distribution Rapid and extensive distribution into tissues, including the CNS.Studies show that TIQ and 1MeTIQ easily pass the blood-brain barrier, achieving brain concentrations 4.5-fold higher than in blood.[4]
Metabolism Low degree of metabolism.The primary metabolic pathway is predicted to be Phase I hydroxylation at the C-4 position. Over 70% of 1MeTIQ is excreted unchanged.[4]
Excretion Primarily renal excretion of the unchanged parent drug and minor metabolites.The majority of administered TIQ and 1MeTIQ is recovered in urine within 24 hours.[4]

Predicted Metabolic Fate

Metabolism_Pathway Predicted Metabolic Pathways for 1-Ethyl-THIQ parent 1-Ethyl-THIQ unchanged Unchanged 1-Ethyl-THIQ (>70%) parent->unchanged cyp450 CYP450 (e.g., CYP2D6) parent->cyp450 Hydroxylation (Minor Pathway) excretion Renal Excretion parent->excretion (Major Pathway) metabolite1 4-Hydroxy-1-Ethyl-THIQ (Phase I Metabolite) metabolite1->excretion absorption Oral Administration absorption->parent cyp450->metabolite1

Caption: Predicted primary metabolic fate of 1-Ethyl-THIQ in vivo.

Predicted Toxicological Profile

The toxicology of THIQs is complex. While high concentrations of bulky 1-substituted THIQs can induce apoptosis in cell culture[13], the smaller, endogenously-related 1MeTIQ is widely regarded as non-toxic and neuroprotective.[7]

Given its structural similarity to 1MeTIQ, 1-Ethyl-THIQ is predicted to have a favorable safety profile. The primary mechanism of its predicted neuroprotective effect—MAO inhibition—reduces oxidative stress, a key factor in neuronal cell death. However, this prediction requires rigorous validation. Initial toxicity screening should include in vitro cytotoxicity assays on relevant neuronal cell lines (e.g., SH-SY5Y) and acute in vivo toxicity studies in rodents.

Proposed Experimental Validation Workflows

This section provides a logical framework and protocols for empirically testing the predictions made in this guide. The causality behind this multi-step approach is to move from broad, high-throughput screening to specific, mechanistic in vivo studies.

Validation_Workflow Experimental Workflow for Pharmacological Validation cluster_invitro cluster_invivo synthesis 1. Synthesis & Purification invitro 2. In Vitro Screening synthesis->invitro invivo_pk 3. In Vivo PK/PD invitro->invivo_pk If active & non-toxic binding Receptor Binding (D2, D3, etc.) mao_assay MAO-A/B Inhibition Assay cytotox Cytotoxicity Assay (SH-SY5Y cells) invivo_tox 4. Toxicology invivo_pk->invivo_tox pk_study Pharmacokinetic Study (Rodent) microdialysis Striatal Microdialysis (Dopamine Levels) acute_tox Acute Toxicity Study (Rodent)

Caption: A staged workflow for the comprehensive validation of 1-Ethyl-THIQ's profile.

Protocol: MAO-A and MAO-B Inhibition Assay

This protocol is self-validating by including a known inhibitor as a positive control.

  • Source: Prepare rat brain mitochondrial fractions as a source of MAO-A and MAO-B.

  • Substrates: Use ¹⁴C-labeled 5-hydroxytryptamine (for MAO-A) and β-phenylethylamine (for MAO-B) as substrates.

  • Incubation: Pre-incubate the mitochondrial preparation with varying concentrations of 1-Ethyl-THIQ (e.g., 10⁻⁹ to 10⁻⁴ M) for 15 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., clorgyline for MAO-A, deprenyl for MAO-B).

  • Reaction: Initiate the reaction by adding the radiolabeled substrate and incubate for 20 minutes.

  • Termination: Stop the reaction by adding HCl.

  • Extraction: Extract the deaminated metabolites into an organic solvent (e.g., ethyl acetate/toluene).

  • Quantification: Measure the radioactivity of the organic phase using liquid scintillation counting.

  • Analysis: Calculate the percent inhibition for each concentration of 1-Ethyl-THIQ and determine the IC₅₀ value by non-linear regression.

Protocol: In Vivo Microdialysis for Striatal Dopamine

This protocol validates the predicted effect on central dopamine levels.

  • Animal Model: Use adult male Wistar rats.

  • Surgery: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow for a 48-hour recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of extracellular dopamine.

  • Administration: Administer 1-Ethyl-THIQ intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40 mg/kg). Include a vehicle control group.

  • Post-Dose Collection: Continue collecting dialysate samples for at least 3 hours post-administration.

  • Analysis: Analyze the dopamine content in the dialysates using HPLC with electrochemical detection (HPLC-ED).

  • Data Expression: Express the results as a percentage change from the baseline dopamine concentration for each animal.

Conclusion

This compound is a scientifically intriguing compound that sits at the intersection of endogenous neurochemistry and synthetic pharmacology. Based on robust structure-activity relationship data from its closest analogs, it is predicted to be a centrally active modulator of the dopaminergic system, primarily through the inhibition of monoamine oxidase. This action is hypothesized to confer a neuroprotective profile. Furthermore, its predicted pharmacokinetic properties, including excellent blood-brain barrier penetration and limited metabolism, make it an attractive candidate for development as a neuropharmacological research tool or therapeutic lead. The experimental workflows detailed in this guide provide a clear path forward for the empirical validation required to confirm this promising, yet predictive, profile.

References

Methodological & Application

Asymmetric Synthesis of (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline: A Guide to Modern Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2][3] The stereochemistry at the C1 position is frequently a critical determinant of pharmacological efficacy, making the development of robust asymmetric syntheses for specific enantiomers a paramount objective in drug discovery.[4] This application note provides a detailed guide for the synthesis of (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline, a representative chiral building block. We present and contrast two powerful, state-of-the-art synthetic strategies: Catalytic Asymmetric Hydrogenation and an Enzymatic Pictet-Spengler Reaction. Each section includes an in-depth explanation of the underlying principles, step-by-step experimental protocols, and the rationale behind methodological choices, designed to equip researchers in pharmaceutical development with the knowledge to implement these techniques effectively.

Introduction: The Significance of Chiral Tetrahydroisoquinolines

Tetrahydroisoquinoline-containing compounds are integral to modern medicine, with clinical applications ranging from antihypertensives to antimicrobial and antitumor agents.[1][3] The biological activity of these molecules is often dictated by the three-dimensional arrangement of their atoms, particularly the stereocenter at the C1 position. Enantiomers of the same compound can exhibit vastly different potency, selectivity, and metabolic profiles. Consequently, access to enantiomerically pure THIQs is essential for developing safer and more effective drugs.[4][5]

This guide focuses on (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline, a fundamental chiral scaffold. The methodologies detailed herein are chosen for their high efficiency, stereoselectivity, and scalability, representing cornerstone techniques in modern asymmetric synthesis.

Strategy 1: Catalytic Asymmetric Hydrogenation of a Dihydroisoquinoline Precursor

This widely employed two-step approach is one of the most reliable and versatile methods for synthesizing 1-substituted THIQs. The strategy involves the initial construction of a 1-ethyl-3,4-dihydroisoquinoline (DHIQ) intermediate, followed by an enantioselective hydrogenation of the endocyclic C=N bond using a chiral transition-metal catalyst.[6][7]

Mechanistic Principle

The key to this method's success lies in the second step. A chiral phosphine ligand coordinates to a transition metal center (commonly iridium or ruthenium), creating a chiral catalytic environment.[6][7] The DHIQ substrate coordinates to this complex, and molecular hydrogen is delivered preferentially to one face of the imine double bond, resulting in the formation of one enantiomer in excess. The choice of ligand is critical for achieving high enantioselectivity.

Experimental Protocols

Part A: Synthesis of 1-Ethyl-3,4-dihydroisoquinoline (Intermediate)

This synthesis is achieved via the Bischler-Napieralski reaction, a robust method for forming the DHIQ core.[8]

  • Acylation: To a solution of 2-phenylethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until completion (monitored by TLC). Perform an aqueous workup to isolate the resulting N-(2-phenylethyl)propanamide.

  • Cyclization/Dehydration: Dissolve the amide from the previous step in a high-boiling solvent such as toluene. Add a dehydrating agent, typically phosphorus oxychloride (POCl₃, ~1.5 eq) or phosphorus pentoxide (P₂O₅), and reflux the mixture for 2-4 hours.

  • Workup and Isolation: After cooling, the reaction mixture is carefully quenched by pouring it onto ice and then basified with a strong base (e.g., NaOH or NH₄OH) to pH > 10. The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1-ethyl-3,4-dihydroisoquinoline can be purified by vacuum distillation or column chromatography.

Part B: Asymmetric Hydrogenation to (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from methodologies using iridium-based catalysts, which are highly effective for the asymmetric hydrogenation of cyclic imines.[7]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a pressure-rated reaction vessel with the iridium precursor [Ir(COD)Cl]₂ (0.005 eq) and a suitable chiral phosphine ligand, such as a JosiPhos or Synphos derivative (e.g., (R)-3,5-diMe-Synphos, 0.011 eq).[6][7] Add a degassed solvent, such as dichloromethane (DCM) or methanol, and stir for 15-30 minutes to allow for catalyst pre-formation.

  • Hydrogenation Reaction: Add the 1-ethyl-3,4-dihydroisoquinoline substrate (1.0 eq) dissolved in the same degassed solvent to the vessel.

  • Pressurization: Seal the reaction vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar H₂).

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for 12-24 hours, or until substrate consumption is complete (monitored by GC or LC-MS).

  • Isolation: Carefully vent the hydrogen pressure. Concentrate the reaction mixture in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline.

Workflow and Data

G cluster_0 Part A: DHIQ Synthesis cluster_1 Part B: Asymmetric Hydrogenation Amide Formation Amide Formation Bischler-Napieralski Cyclization Bischler-Napieralski Cyclization Amide Formation->Bischler-Napieralski Cyclization POCl₃, Heat 1-Ethyl-3,4-DHIQ 1-Ethyl-3,4-DHIQ Bischler-Napieralski Cyclization->1-Ethyl-3,4-DHIQ Workup Hydrogenation Hydrogenation 1-Ethyl-3,4-DHIQ->Hydrogenation [Ir]/Chiral Ligand, H₂ 1-Ethyl-3,4-DHIQ->Hydrogenation 2-Phenylethylamine 2-Phenylethylamine 2-Phenylethylamine->Amide Formation Propionyl Chloride Propionyl Chloride Propionyl Chloride->Amide Formation (S)-1-Ethyl-THIQ (S)-1-Ethyl-THIQ Hydrogenation->(S)-1-Ethyl-THIQ Purification

Caption: Workflow for Asymmetric Hydrogenation Strategy.

Table 1: Representative Performance Data for Asymmetric Hydrogenation

Catalyst System Substrate Yield (%) ee (%) Reference
[Ir(COD)Cl]₂ / (R)-3,5-diMe-Synphos 1-Aryl-3,4-DHIQ >95% up to 99% [7]
Iridium / JosiPhos Ligand 1-Alkyl-3,4-DHIQ High High [6]

(Note: Data is for analogous 1-substituted DHIQs to demonstrate catalyst efficacy. Specific results for the 1-ethyl substrate may vary.)

Strategy 2: Enzymatic Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a highly atom-economical method for constructing the THIQ core.[9][10] By employing an enzyme catalyst, this reaction can be rendered highly stereoselective, often proceeding under mild, aqueous conditions. Norcoclaurine Synthase (NCS) is an enzyme that naturally catalyzes a Pictet-Spengler reaction and has been shown to accept a range of unnatural substrates, making it a powerful tool for biocatalysis.[11][12][13]

Mechanistic Principle

NCS catalyzes the condensation of a β-arylethylamine with an aldehyde. The enzyme's chiral active site binds both substrates in a specific orientation, facilitating the formation of an iminium ion intermediate. A nearby basic residue in the active site then assists in the stereoselective intramolecular cyclization onto the aromatic ring, directly yielding the (S)-configured THIQ product with high enantiopurity.[10]

Experimental Protocol

Part A: Enzyme Preparation (Conceptual Overview)

The NCS enzyme (e.g., from Coptis japonica or Thalictrum flavum) is typically produced recombinantly.[11][12] This involves cloning the gene into an expression vector, transforming it into a host organism like E. coli, inducing protein expression, and purifying the enzyme using standard chromatographic techniques (e.g., affinity chromatography). For laboratory-scale synthesis, commercially available enzyme preparations may also be an option.

Part B: One-Pot Enzymatic Synthesis

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Substrate Addition: Add the β-phenylethylamine substrate (1.0 eq). Dissolve completely.

  • Enzyme Addition: Add the purified NCS enzyme solution or a whole-cell lysate containing the overexpressed enzyme to the reaction mixture.

  • Initiation: Add the aldehyde co-substrate, propanal (1.2-1.5 eq), to initiate the reaction. Due to the potential volatility and reactivity of the aldehyde, it may be added portion-wise over several hours.

  • Incubation: Gently agitate the reaction mixture at a controlled temperature (e.g., 30-37 °C) for 12-48 hours. Monitor the reaction progress by HPLC or GC-MS.

  • Workup and Isolation: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like ethyl acetate and adjusting the pH to >10 with a base. This deprotonates the product's nitrogen, facilitating its extraction into the organic layer. Separate the layers, and wash the organic phase with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel column chromatography.

Workflow and Data

G cluster_0 Biocatalytic Pictet-Spengler Reaction β-Phenylethylamine β-Phenylethylamine One-Pot Reaction One-Pot Reaction β-Phenylethylamine->One-Pot Reaction Propanal Propanal Propanal->One-Pot Reaction NCS Enzyme NCS Enzyme NCS Enzyme->One-Pot Reaction Catalyst Extraction & Workup Extraction & Workup One-Pot Reaction->Extraction & Workup pH > 10, Ethyl Acetate Purification Purification Extraction & Workup->Purification Chromatography (S)-1-Ethyl-THIQ (S)-1-Ethyl-THIQ Purification->(S)-1-Ethyl-THIQ

Caption: Workflow for Enzymatic Pictet-Spengler Strategy.

Table 2: Representative Performance Data for NCS-Catalyzed Reactions

Amine Substrate Aldehyde Substrate Molar Yield (%) ee (%) Reference
Dopamine Butanal (Propyl) 99.6 98.0 [11][13]
Dopamine Phenylacetaldehyde 86.0 95.3 [11][13]

(Note: Data demonstrates the enzyme's ability to accept various aldehydes with high yield and enantioselectivity. This suggests propanal would also be a viable substrate to produce the 1-ethyl THIQ.)

Analysis of Enantiomeric Purity

For both synthetic routes, it is imperative to determine the enantiomeric excess (ee) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Protocol: Chiral HPLC Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Instrumentation: Use an HPLC system equipped with a chiral stationary phase column (e.g., Daicel Chiralcel® series).

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol, often with a small amount of an amine additive like diethylamine (e.g., 80:20:0.1 v/v/v) to improve peak shape.[12]

  • Analysis: Inject the sample and monitor the elution profile using a UV detector (e.g., at 230 nm).[12] The two enantiomers will have different retention times.

  • Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100.

Conclusion and Recommendations

Both Catalytic Asymmetric Hydrogenation and Enzymatic Pictet-Spengler reactions represent powerful and effective strategies for the synthesis of (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline.

  • Asymmetric Hydrogenation is a highly versatile and scalable method. Its main advantages are the broad substrate scope and the well-established nature of the technology, making it a robust choice for industrial applications. The primary considerations are the cost of the precious metal catalyst and chiral ligand and the need for high-pressure hydrogenation equipment.

  • The Enzymatic Pictet-Spengler reaction offers exceptional stereoselectivity in a one-pot process under mild, environmentally benign aqueous conditions. It is an elegant and atom-economical approach. The main challenges can be the initial availability and cost of the enzyme and potential limitations in substrate scope, although NCS has shown promising versatility.

The optimal choice of method will depend on the specific project requirements, including scale, cost considerations, available equipment, and the desired environmental impact. For rapid discovery and green chemistry initiatives, the enzymatic approach is highly attractive. For large-scale, robust production campaigns where catalyst cost can be amortized, asymmetric hydrogenation remains a gold standard.

References

Enantioselective Synthesis of (R)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline: A Guide to Asymmetric Catalysis and Analytical Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The precise stereochemical control at the C1 position is often critical for pharmacological activity, making enantioselective synthesis a key challenge for drug development professionals. This document provides a detailed guide to the synthesis of (R)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline, a representative C1-substituted chiral THIQ. We present a robust and highly efficient pathway centered on the Asymmetric Transfer Hydrogenation (ATH) of a 3,4-dihydroisoquinoline precursor. A comprehensive, step-by-step protocol for both the precursor synthesis via the Bischler-Napieralski reaction and the final enantioselective reduction is provided. Furthermore, this guide details the essential analytical protocol for validating the stereochemical outcome using Chiral High-Performance Liquid Chromatography (HPLC).

Introduction: The Strategic Importance of Chiral THIQs

Tetrahydroisoquinoline derivatives are integral to a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting activities from antitumor to antihypertensive agents.[1][2] The stereocenter at the C1 position often dictates the molecule's interaction with chiral biological targets like enzymes and receptors. Consequently, the ability to selectively synthesize a single enantiomer, such as (R)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline, is paramount.

While classical approaches like the Pictet-Spengler[3][4][5] and Bischler-Napieralski[6][7][8] reactions are effective for constructing the core THIQ ring system, they typically yield racemic products. Achieving enantioselectivity requires a more sophisticated strategy. Among the most powerful methods are:

  • Asymmetric Catalysis: Utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Asymmetric transfer hydrogenation (ATH) of imines is a particularly effective and operationally simple method.[9][10][11][12]

  • Enzymatic Resolution: Employing enzymes to selectively transform one enantiomer in a racemic mixture, allowing for the separation of the desired product.[13][14][15]

  • Chiral Auxiliaries: Covalently attaching a chiral molecule to the substrate to direct a stereoselective reaction.[16]

This guide focuses on the asymmetric transfer hydrogenation route due to its high efficiency, excellent enantioselectivity, and broad applicability.

Foundational Pathways: A Comparative Overview

The construction of the THIQ heterocycle is primarily achieved through two name reactions: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Understanding their fundamental differences is key to strategic synthetic planning. The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, which produces a 3,4-dihydroisoquinoline (an imine).[6][8][17] This intermediate must then be reduced to yield the final tetrahydroisoquinoline.[17] In contrast, the Pictet-Spengler reaction directly condenses a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form the saturated tetrahydroisoquinoline ring in a single step.[3][4][5][18]

G cluster_0 Bischler-Napieralski Route cluster_1 Pictet-Spengler Route BN_Start β-Arylethylamide BN_Reagent1 POCl₃, P₂O₅ (Dehydrating Agent) BN_Start->BN_Reagent1 BN_Inter 3,4-Dihydroisoquinoline (Imine Intermediate) BN_Reagent2 NaBH₄ or H₂/Catalyst (Reducing Agent) BN_Inter->BN_Reagent2 BN_End Tetrahydroisoquinoline BN_Reagent1->BN_Inter BN_Reagent2->BN_End PS_Start β-Arylethylamine + Aldehyde PS_Reagent Protic or Lewis Acid (e.g., HCl, TFA) PS_Start->PS_Reagent PS_End Tetrahydroisoquinoline PS_Reagent->PS_End

Figure 1: Comparison of Bischler-Napieralski and Pictet-Spengler pathways.

For our target, the Bischler-Napieralski route is advantageous because it naturally generates the 1-ethyl-3,4-dihydroisoquinoline imine, which is the direct precursor for the key asymmetric transfer hydrogenation step.

Protocol 1: Asymmetric Synthesis via Transfer Hydrogenation

This strategy is a two-stage process that offers excellent control over the final product's stereochemistry. First, the achiral imine precursor is synthesized, and then it is reduced enantioselectively using a well-defined chiral catalyst system.

G cluster_workflow Asymmetric Transfer Hydrogenation Workflow Step1 Step 1: Precursor Synthesis (Bischler-Napieralski) Imine 1-Ethyl-3,4-dihydro- isoquinoline Step1->Imine Step2 Step 2: Purification Step3 Step 3: Asymmetric Reduction (ATH with Chiral Catalyst) Step2->Step3 CrudeR Crude (R)-Product Step3->CrudeR Step4 Step 4: Final Purification Product (R)-1-Ethyl-THIQ Step4->Product Start β-Phenylethylamine + Propionyl Chloride Amide N-Propionyl-β- phenylethylamide Start->Amide Acylation Amide->Step1 Imine->Step2 CrudeR->Step4

Figure 2: Experimental workflow for the ATH synthesis of (R)-1-Ethyl-THIQ.

Part A: Synthesis of 1-Ethyl-3,4-dihydroisoquinoline (Precursor)

Principle: This synthesis begins with the acylation of β-phenylethylamine with propionyl chloride to form the corresponding amide. This amide then undergoes intramolecular cyclization and dehydration under strong acidic conditions (the Bischler-Napieralski reaction) to yield the target imine.[6][7]

Materials:

  • β-Phenylethylamine

  • Propionyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Phosphorus pentoxide (P₂O₅)

  • Phosphoryl chloride (POCl₃)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, standard glassware, magnetic stirrer

Step-by-Step Protocol:

  • Amide Formation: a. Dissolve β-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath. b. Add propionyl chloride (1.1 eq) dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed. d. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(2-phenylethyl)propanamide. This is often pure enough for the next step.

  • Bischler-Napieralski Cyclization: a. Caution: This step uses highly corrosive reagents and should be performed in a well-ventilated fume hood. b. In a separate flask, cautiously add phosphorus pentoxide (P₂O₅, ~1.5 eq by weight relative to the amide) to anhydrous toluene. c. Add the crude amide from the previous step to the toluene slurry. d. Add phosphoryl chloride (POCl₃, ~2.0 eq) to the mixture. e. Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours, monitoring by TLC. f. Cool the reaction mixture to room temperature, then carefully pour it over crushed ice. g. Make the aqueous layer strongly basic (pH > 12) by the slow addition of concentrated NaOH or KOH solution, keeping the mixture cool in an ice bath. h. Extract the basic aqueous layer with DCM or ethyl acetate (3x). i. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the resulting crude oil by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to afford pure 1-ethyl-3,4-dihydroisoquinoline.

Part B: Asymmetric Transfer Hydrogenation (ATH)

Principle: This step uses a chiral transition metal catalyst, typically a Ruthenium(II) or Rhodium(III) complex with a chiral diamine ligand like N-tosyl-1,2-diphenylethylenediamine (TsDPEN), to deliver a hydride to one face of the C=N double bond.[10] A mixture of formic acid and triethylamine serves as an effective and convenient source of hydrogen.[9][10]

Materials:

  • 1-Ethyl-3,4-dihydroisoquinoline (from Part A)

  • (R,R)-TsDPEN Ruthenium(II) complex (e.g., [RuCl₂(p-cymene)]₂ + (R,R)-TsDPEN or a pre-formed catalyst)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • 2-Propanol or Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Catalyst Preparation (if not using pre-formed catalyst): a. In a Schlenk flask under an inert atmosphere, mix [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.011 eq). b. Add anhydrous solvent (e.g., DCM) and stir at room temperature for 30-60 minutes to form the active catalyst.

  • Asymmetric Reduction: a. Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio (a pre-mixed azeotrope is commonly used).[10] b. In a separate flask under an inert atmosphere, dissolve the 1-ethyl-3,4-dihydroisoquinoline (1.0 eq) in the chosen anhydrous solvent (e.g., 2-propanol). c. Add the catalyst solution to the substrate solution. d. Add the formic acid/triethylamine mixture (~2.5 eq of formic acid) to the reaction. e. Stir the reaction at the specified temperature (often 25-40 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: a. Once the reaction is complete, quench by adding saturated NaHCO₃ solution. b. Extract the product with DCM or ethyl acetate (3x). c. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography to yield pure (R)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Analytical Validation of Enantiomeric Excess

Principle: Determining the success of an enantioselective synthesis requires a precise measurement of the ratio of the two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[19] The method uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to elute at different times (retention times, tR).[19] The area under each peak is proportional to the concentration of that enantiomer.

G cluster_hplc Chiral HPLC Analysis Workflow SamplePrep 1. Sample Preparation (Dissolve in mobile phase) Injection 2. Injection (Autosampler or manual) SamplePrep->Injection Separation 3. Separation on Chiral Column (CSP) Injection->Separation Detection 4. Detection (UV Detector at λmax) Separation->Detection Data 5. Data Analysis (Chromatogram Integration) Detection->Data Result Enantiomeric Excess (ee %) Retention Times (tR) Data->Result

Figure 3: Workflow for determining enantiomeric excess by Chiral HPLC.

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak series like AD-H, AS-H, or a cyclofructan-based column)

  • HPLC-grade solvents (e.g., Hexane, Isopropanol (IPA), Ethanol (EtOH))

  • Additive (e.g., Diethylamine (DEA) or Trifluoroacetic acid (TFA) for peak shaping)

  • Syringe filters (0.45 µm)

Step-by-Step Protocol:

  • Method Development (Screening): a. The choice of CSP and mobile phase is critical and often requires screening.[19][20] b. A typical starting mobile phase for polysaccharide-based columns (Chiralpak) is a mixture of Hexane and an alcohol modifier like IPA or EtOH (e.g., 90:10 Hexane:IPA). c. For basic amines like THIQs, adding a small amount of a basic additive (e.g., 0.1% DEA) to the mobile phase is often necessary to achieve good peak shape and prevent tailing. d. Inject a sample of the racemic 1-Ethyl-THIQ (can be synthesized by reduction of the imine with NaBH₄) to test for separation. e. Optimize the mobile phase composition (e.g., change the Hexane:IPA ratio) to achieve baseline separation (Resolution > 1.5) in a reasonable run time.

  • Sample Analysis: a. Prepare a stock solution of the synthesized (R)-1-Ethyl-THIQ product in the mobile phase at a known concentration (e.g., 1 mg/mL). b. Filter the sample through a 0.45 µm syringe filter before injection. c. Inject the sample onto the equilibrated HPLC system. d. Record the chromatogram, noting the retention times and peak areas for both enantiomers. The major peak should correspond to the desired (R)-enantiomer.

  • Data Interpretation: a. Identify the peaks for the (R) and (S) enantiomers. b. Integrate the area under each peak (Area_R and Area_S). c. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Expected Results and Data Summary

The described Asymmetric Transfer Hydrogenation protocol is expected to deliver the target compound with high yield and excellent enantioselectivity.

ParameterSynthesis of PrecursorAsymmetric Transfer Hydrogenation
Reaction Bischler-NapieralskiCatalytic ATH
Typical Yield 70-85%85-95%
Enantiomeric Excess (ee) N/A (Achiral)>95% (R)
Key Reagents POCl₃, P₂O₅[RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN, HCOOH/TEA
Pros Reliable, scalableHigh enantioselectivity, mild conditions
Cons Harsh reagents (POCl₃)Cost of chiral catalyst

Table 1: Summary of expected outcomes for the synthetic pathway.

ParameterChiral HPLC Analysis
Column Example Chiralpak AD-H (250 x 4.6 mm)
Mobile Phase Example Hexane:Isopropanol:DEA (90:10:0.1)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected tR (S)-enantiomer ~8.5 min (minor peak)
Expected tR (R)-enantiomer ~10.2 min (major peak)

Table 2: Representative conditions and results for Chiral HPLC analysis. Note: Actual retention times will vary based on the specific system, column, and conditions.

Conclusion

This application note details a reliable and highly enantioselective method for the synthesis of (R)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline. By combining the classical Bischler-Napieralski reaction for precursor synthesis with a modern asymmetric transfer hydrogenation protocol, researchers can access this valuable chiral building block in high yield and with excellent optical purity. The inclusion of a validated Chiral HPLC method ensures the trustworthiness of the results, providing a complete workflow from synthesis to analysis for professionals in drug discovery and development.

References

Application Note: A Comprehensive Guide to the Synthesis of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical background for the synthesis of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline, a key structural motif in medicinal chemistry. The synthesis is achieved through the Pictet-Spengler reaction, a robust and efficient method for constructing the tetrahydroisoquinoline (THIQ) core.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, process optimization parameters, and safety considerations.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous alkaloids and pharmacologically active compounds.[3] Its prevalence in nature and its diverse biological activities have made it an attractive target for synthetic chemists. The Pictet-Spengler reaction, discovered in 1911, remains one of the most direct and widely used methods for the synthesis of THIQs and related heterocyclic systems.[1][4][5]

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][7] This document specifically details the synthesis of this compound from phenethylamine and propionaldehyde, providing a foundational protocol that can be adapted for the synthesis of other 1-substituted THIQ derivatives.

Scientific Principles and Reaction Mechanism

A thorough understanding of the reaction mechanism is critical for successful synthesis and troubleshooting. The Pictet-Spengler reaction proceeds through a well-established pathway that leverages fundamental principles of organic chemistry.

The Core Mechanism

The reaction is a special case of the Mannich reaction and can be dissected into two primary stages:[5]

  • Iminium Ion Formation: The reaction commences with the condensation of the primary amine of the β-arylethylamine (phenethylamine) and the carbonyl group of the aldehyde (propionaldehyde). This initially forms a hemiaminal intermediate, which, under acidic conditions, readily dehydrates to form a highly electrophilic Schiff base, or more accurately, its protonated form, the iminium ion.[6][7][8]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The crux of the reaction is the subsequent ring-closing step. The electron-rich aromatic ring of the phenethylamine moiety acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[6] This cyclization, a 6-endo-trig process, temporarily disrupts the aromaticity of the benzene ring, forming a spirocyclic intermediate.[7] A final deprotonation step rapidly restores aromaticity, yielding the stable 1,2,3,4-tetrahydroisoquinoline product.[7][8]

The Critical Role of the Acid Catalyst

The acid catalyst is indispensable for this transformation. While the initial imine can form without a catalyst, it is not sufficiently electrophilic to be attacked by the benzene ring.[5] The acid protonates the imine, generating the much more reactive iminium ion, which serves as the key electrophile that drives the cyclization.[5]

For β-arylethylamines with electron-rich aromatic rings (e.g., those containing methoxy or hydroxy substituents), the reaction can proceed under mild, even physiological, conditions.[8] However, for non-activated substrates like phenethylamine, harsher conditions are required. Strong Brønsted acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even superacids are necessary to promote the cyclization in reasonable yields.[5][9]

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism Phenethylamine Phenethylamine Iminium Iminium Ion (Electrophile) Phenethylamine->Iminium + H⁺ - H₂O Propionaldehyde Propionaldehyde Propionaldehyde->Iminium + H⁺ - H₂O Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Product 1-Ethyl-1,2,3,4- tetrahydroisoquinoline Spirocycle->Product - H⁺ (Re-aromatization)

Caption: The reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials and Reagents
  • Phenethylamine: (C₈H₁₁N), ≥99% purity

  • Propionaldehyde (Propanal): (C₃H₆O), ≥97% purity

  • Trifluoroacetic Acid (TFA): (CF₃COOH), ≥99%, Reagent grade

  • Dichloromethane (DCM): (CH₂Cl₂), Anhydrous, ≥99.8%

  • Saturated Sodium Bicarbonate Solution: (NaHCO₃), aqueous

  • Brine (Saturated NaCl solution): aqueous

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel: for column chromatography, 60 Å, 230-400 mesh

  • Ethyl Acetate (EtOAc) and Hexanes: HPLC grade for chromatography

Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar

  • Reflux condenser and heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware and consumables

Step-by-Step Synthesis Procedure

Experimental_Workflow Experimental Workflow start_node 1. Reagent Setup A Reaction Mixture Prep start_node->A Dissolve Phenethylamine in DCM process_node process_node analysis_node analysis_node final_product Pure Product B Aldehyde Addition A->B Add Propionaldehyde C Cooling B->C Cool to 0°C D Acid Catalyst Addition C->D Slowly add TFA E Reaction D->E Reflux for 4-6h F Work-up: Quenching E->F Cool to RT, Quench with NaHCO₃ G Work-up: Extraction F->G Extract with DCM H Work-up: Washing G->H Wash with Brine I Work-up: Drying H->I Dry over MgSO₄ J Solvent Removal I->J Concentrate in vacuo K Purification J->K Purify via Column Chromatography K->final_product Characterize (NMR, MS)

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenethylamine (e.g., 1.21 g, 10.0 mmol, 1.0 eq). Dissolve it in 30 mL of anhydrous dichloromethane (DCM).

  • Aldehyde Addition: Add propionaldehyde (e.g., 0.70 g, 12.0 mmol, 1.2 eq) to the solution. A slight excess of the aldehyde helps to ensure complete consumption of the starting amine.[8]

  • Acid Catalyst Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) (e.g., 1.14 g, 0.77 mL, 10.0 mmol, 1.0 eq) dropwise over 5 minutes. Caution: The addition can be exothermic.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 40°C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the TFA. Caution: CO₂ evolution.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, such as 5-20% ethyl acetate in hexanes, is typically effective for isolating the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Process Optimization and Key Parameters

The yield and purity of the final product are highly dependent on the reaction conditions. For non-activated systems like phenethylamine, careful selection of the acid catalyst and solvent is paramount.

ParameterCondition / ReagentRationale & Field InsightsExpected Yield
Starting Amine PhenethylamineUnactivated aromatic ring. Requires strong acid catalysis for cyclization.N/A
Aldehyde PropionaldehydeSource of the C1-ethyl substituent. A slight excess (1.1-1.2 eq) is recommended.N/A
Acid Catalyst Trifluoroacetic Acid (TFA)Strong acid that effectively protonates the imine and catalyzes the cyclization. Often provides cleaner reactions than HCl for this substrate.[2]60-75%
Solvent Dichloromethane (DCM)Aprotic solvent that solubilizes reactants and allows for easy temperature control at reflux.N/A
Temperature Reflux (~40°C)Provides sufficient thermal energy to overcome the activation barrier for the cyclization of the non-activated ring system.N/A
Reaction Time 4-6 hoursAdequate time for reaction completion. Progress should be monitored by TLC to avoid side-product formation from prolonged heating.N/A

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Propionaldehyde: Volatile and flammable. Keep away from ignition sources.

    • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle with extreme care, avoiding skin and eye contact and inhalation of vapors.

    • Dichloromethane (DCM): A volatile chlorinated solvent. Minimize inhalation.

  • Quenching: The neutralization of TFA with sodium bicarbonate is exothermic and releases carbon dioxide gas. Perform this step slowly and with caution to avoid pressure buildup.

Conclusion

The Pictet-Spengler reaction is a powerful and versatile tool for the synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines. This application note provides a reliable and well-characterized protocol for the synthesis of this compound from readily available starting materials. By understanding the underlying mechanism and optimizing key reaction parameters, researchers can efficiently access this important heterocyclic scaffold for applications in drug discovery and development.

References

Application Notes and Protocols for the Bischler-Napieralski Synthesis of 1-Ethyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 1-ethyl-3,4-dihydroisoquinoline, a key intermediate in pharmaceutical and alkaloid chemistry. The synthesis is approached via the classic Bischler-Napieralski reaction, a robust method for the cyclization of β-arylethylamides.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction, from the synthesis of the requisite N-(2-phenylethyl)propanamide precursor to the final cyclization and purification of the target molecule. The narrative emphasizes the underlying chemical principles, offers field-proven insights for troubleshooting, and is grounded in authoritative references to ensure scientific integrity.

Introduction

The isoquinoline nucleus is a fundamental structural motif present in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals.[4][5] The Bischler-Napieralski reaction, first reported in 1893 by August Bischler and Bernard Napieralski, remains a cornerstone of synthetic organic chemistry for the construction of 3,4-dihydroisoquinolines.[1][2][6] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[1][3][7] The resulting 3,4-dihydroisoquinolines are versatile intermediates that can be readily oxidized to the corresponding isoquinolines or reduced to tetrahydroisoquinolines, further expanding their synthetic utility.[1][8]

This guide focuses on the synthesis of a specific, yet representative, member of this class: 1-ethyl-3,4-dihydroisoquinoline. The protocol is divided into two primary stages: the synthesis of the N-(2-phenylethyl)propanamide precursor and its subsequent cyclization via the Bischler-Napieralski reaction.

PART 1: Synthesis of the Precursor - N-(2-phenylethyl)propanamide

A critical prerequisite for a successful Bischler-Napieralski reaction is the availability of a high-purity β-arylethylamide. In this section, we detail the synthesis of N-(2-phenylethyl)propanamide from 2-phenylethylamine and propionyl chloride.

Experimental Workflow: Precursor Synthesis

cluster_reactants Reactants cluster_process Process cluster_product Product 2-Phenylethylamine 2-Phenylethylamine Reaction Acylation Reaction (Schotten-Baumann conditions) 2-Phenylethylamine->Reaction Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Crude Product Purification Recrystallization or Column Chromatography Workup->Purification Isolated Solid Precursor N-(2-phenylethyl)propanamide Purification->Precursor Pure Precursor cluster_start Starting Material cluster_activation Activation & Intermediate Formation cluster_cyclization Cyclization cluster_product_formation Product Formation Amide N-(2-phenylethyl)propanamide Activation Activation of Carbonyl with POCl₃ Amide->Activation Nitrilium Formation of Nitrilium Ion Intermediate Activation->Nitrilium Elimination Cyclization_Step Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization_Step Rearomatization Rearomatization Cyclization_Step->Rearomatization Proton loss Neutralization Neutralization Rearomatization->Neutralization Final_Product 1-Ethyl-3,4-dihydroisoquinoline Neutralization->Final_Product

References

Application Notes and Protocols for the Evaluation of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline as a Wee1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline as a potential inhibitor of Wee1 kinase. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies necessary for a thorough preclinical evaluation.

Introduction: The Rationale for Targeting Wee1 Kinase in Oncology

Wee1 kinase is a critical regulator of the cell cycle, primarily functioning at the G2/M checkpoint.[1] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 prevents cells with damaged DNA from prematurely entering mitosis, thereby ensuring genomic integrity.[1] In many cancer cells, particularly those with mutations in the p53 tumor suppressor gene, the G1 checkpoint is often defective.[2][3] This renders them heavily reliant on the Wee1-mediated G2/M checkpoint for DNA repair and survival.[1][2]

Inhibition of Wee1 kinase exploits this dependency. By abrogating the G2/M checkpoint, Wee1 inhibitors force cancer cells with DNA damage to enter mitosis, leading to a catastrophic failure of cell division and subsequent apoptosis, a phenomenon known as mitotic catastrophe.[1][3] This targeted approach has shown promise in enhancing the efficacy of DNA-damaging agents like chemotherapy and radiation.[1][4] Several small molecule inhibitors of Wee1, such as adavosertib (AZD1775/MK-1775), have demonstrated significant preclinical and clinical activity in a range of cancers including ovarian, breast, and lung cancer.[4][5][6]

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[7] This guide focuses on the systematic evaluation of a novel derivative, this compound, as a potential Wee1 kinase inhibitor.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the central role of Wee1 in cell cycle regulation and the proposed mechanism of action for a Wee1 inhibitor.

Wee1_Pathway cluster_G2_Phase G2 Phase cluster_G2_M_Transition G2/M Transition cluster_Inhibitor_Action Inhibitor Action DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Wee1 Wee1 Kinase Chk1_Chk2->Wee1 Activates CDK1_CyclinB CDK1/Cyclin B (Inactive) Wee1->CDK1_CyclinB Phosphorylates (Inhibits) CDK1_CyclinB_Active CDK1/Cyclin B (Active) Mitosis Mitosis CDK1_CyclinB_Active->Mitosis Promotes Mitotic_Catastrophe Mitotic Catastrophe (Apoptosis) CDK1_CyclinB_Active->Mitotic_Catastrophe Premature Entry with Damaged DNA Inhibitor 1-Ethyl-1,2,3,4- tetrahydroisoquinoline Inhibitor->Wee1 Inhibits

Caption: The Wee1 Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

A tiered approach is recommended for the evaluation of this compound, starting with biochemical assays and progressing to cell-based and more complex biological systems.

Part 1: In Vitro Biochemical Kinase Inhibition Assay

This initial experiment is crucial to determine if the compound directly interacts with and inhibits the enzymatic activity of Wee1 kinase. A common method is a luminescence-based assay that measures ATP consumption.

Workflow Diagram:

in_vitro_workflow Reagents Prepare Reagents: - Recombinant Wee1 Enzyme - Kinase Substrate - ATP - Assay Buffer Assay_Plate Assay Plate Setup (384-well): - Add Compound - Add Wee1 Enzyme - Incubate Reagents->Assay_Plate Compound_Prep Prepare Compound Dilutions: This compound (e.g., 10-point, 3-fold serial dilution) Compound_Prep->Assay_Plate Reaction_Start Initiate Reaction: Add Substrate/ATP Mixture Assay_Plate->Reaction_Start Incubation Incubate at Room Temp (e.g., 60 min) Reaction_Start->Incubation Detection Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 Readout->Analysis cell_based_workflow cluster_Endpoints Endpoint Analysis Cell_Culture Culture Cancer Cell Line (e.g., TP53-mutant Ovarian Cancer) Treatment Treat cells with This compound (Dose-response) Cell_Culture->Treatment Western_Blot Western Blot: - p-CDK1 (Tyr15)↓ - γH2AX↑ Treatment->Western_Blot Flow_Cytometry Flow Cytometry: - Cell Cycle Analysis (G2/M arrest abrogation) Treatment->Flow_Cytometry Viability_Assay Cell Viability Assay (MTS/MTT): - Determine EC50 Treatment->Viability_Assay

References

Application Notes and Protocols: 1-Ethyl-1,2,3,4-tetrahydroisoquinoline in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neuropharmacology of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of the broader class of 1-alkyl-tetrahydroisoquinolines, particularly the extensively studied 1-methyl analog (1MeTIQ). The information presented herein is intended for research and development purposes and should be adapted and validated empirically for the 1-ethyl derivative.

I. Introduction: The Tetrahydroisoquinoline Scaffold in Neuropharmacology

The 1,2,3,4-tetrahydroisoquinoline (TIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with significant biological activities.[1][2][3][4] Endogenous to the mammalian brain, TIQ and its derivatives are implicated in the modulation of various neurotransmitter systems, with a pronounced impact on dopaminergic pathways.[5][6][7] This has led to intensive investigation into their potential roles in the pathophysiology and treatment of neurodegenerative disorders such as Parkinson's disease and other neurological conditions.[8][9]

The substitution at the 1-position of the TIQ ring system is a critical determinant of its neuropharmacological profile. While the parent TIQ molecule exhibits complex, sometimes neurotoxic, properties, the addition of a small alkyl group, such as a methyl group in 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been shown to confer significant neuroprotective effects.[6][10][11] This guide focuses on the prospective application of This compound , extrapolating from the known structure-activity relationships (SAR) of this compound class to provide a framework for its investigation.

II. Postulated Neuropharmacological Profile of this compound

Based on SAR studies of 1-alkyl-TIQ derivatives, it is hypothesized that this compound will share several key neuropharmacological properties with its methyl analog, 1MeTIQ, potentially with altered potency and selectivity. The ethyl group, being slightly larger and more lipophilic than the methyl group, may influence receptor binding affinity, metabolic stability, and blood-brain barrier permeability.

Key areas of investigation for this compound include:

  • Neuroprotection: The neuroprotective effects of 1MeTIQ are well-documented, attributed to its ability to scavenge free radicals, inhibit monoamine oxidase (MAO), and modulate glutamatergic neurotransmission.[10][12] It is plausible that the 1-ethyl analog will also exhibit neuroprotective properties.

  • Dopaminergic Modulation: TIQ derivatives are known to interact with the dopaminergic system, with some acting as dopamine receptor antagonists or modulators of dopamine metabolism.[5][13] The potential for this compound to influence dopaminergic neurons is a primary area of interest.

  • Anti-excitotoxic Activity: A key mechanism of neuroprotection for 1MeTIQ is its antagonism of the NMDA receptor, which mitigates glutamate-induced excitotoxicity.[10] Investigating this activity for the 1-ethyl derivative is crucial.

Comparative Activities of 1-Alkyl-TIQ Derivatives (Hypothesized)
CompoundRelative LipophilicityPostulated Neuroprotective PotencyPostulated Dopaminergic Modulation
1-Methyl-TIQ (1MeTIQ)LowerHighModerate
1-Ethyl-TIQ Moderate Potentially High To be determined
1-Propyl-TIQHigherVariableTo be determined
1-Butyl-TIQHighPotentially LowerTo be determined

III. Synthetic Strategy: Pictet-Spengler Condensation

The most common and efficient method for the synthesis of 1-substituted tetrahydroisoquinolines is the Pictet-Spengler reaction.[2][3] This involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization.

Protocol for the Synthesis of this compound

Materials:

  • 2-Phenylethylamine

  • Propionaldehyde

  • Hydrochloric acid (HCl) or a Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Dissolve 2-phenylethylamine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add propionaldehyde dropwise to the solution at room temperature.

  • After the addition is complete, add the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product by NMR, mass spectrometry, and elemental analysis.

G cluster_0 Pictet-Spengler Synthesis Phenylethylamine Phenylethylamine Schiff_Base Schiff Base Intermediate Phenylethylamine->Schiff_Base + Propionaldehyde Propionaldehyde Propionaldehyde->Schiff_Base Cyclization Acid-Catalyzed Cyclization Schiff_Base->Cyclization 1-Ethyl-TIQ This compound Cyclization->1-Ethyl-TIQ

Caption: Pictet-Spengler synthesis of this compound.

IV. In Vitro Neuropharmacological Assays

The following protocols are adapted from established methods for characterizing the neuropharmacological activity of TIQ derivatives and should be optimized for this compound.

A. Neuroprotection Assays

1. MTT Assay for Cell Viability in an Oxidative Stress Model

This assay assesses the ability of the test compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative stress-induced cell death.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.

  • Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Induction of Oxidative Stress: Add a neurotoxin that induces oxidative stress, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), to the wells (excluding the control group).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cell membrane damage by measuring the release of LDH into the culture medium.

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • Sample Collection: After the 24-hour incubation, collect the cell culture supernatant from each well.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (cells treated with lysis buffer).

B. Mechanistic Assays

1. NMDA Receptor Binding Assay

This assay determines the affinity of this compound for the NMDA receptor ion channel binding site, typically using radioligand displacement.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a specified time to allow for binding equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant).

G cluster_1 In Vitro Assay Workflow Start Neuronal Cell Culture Treatment Treatment with 1-Ethyl-TIQ and Neurotoxin Start->Treatment Incubation 24h Incubation Treatment->Incubation Assay MTT or LDH Assay Incubation->Assay Data Data Acquisition and Analysis Assay->Data

Caption: General workflow for in vitro neuroprotection assays.

V. In Vivo Neuropharmacological Models

Animal models are essential for evaluating the in vivo efficacy and potential therapeutic applications of novel neuropharmacological agents.[9]

A. MPTP-Induced Mouse Model of Parkinson's Disease

This is a widely used model to study parkinsonism and to screen for potential neuroprotective and neurorestorative drugs.

Protocol:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice to the housing conditions for at least one week.

  • Drug Administration:

    • Treatment Group: Administer this compound intraperitoneally (i.p.) or orally (p.o.) for a specified period (e.g., 7-14 days).

    • MPTP Group: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) i.p. to induce parkinsonism.

    • Co-treatment Group: Administer this compound prior to or concurrently with MPTP.

    • Control Group: Administer vehicle.

  • Behavioral Assessment: Perform a battery of behavioral tests to assess motor function, such as:

    • Rotarod Test: To measure motor coordination and balance.

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Pole Test: To evaluate bradykinesia.

  • Neurochemical Analysis:

    • Euthanize the animals and dissect the striatum and substantia nigra.

    • Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Immunohistochemistry:

    • Perfuse the brains and prepare sections of the substantia nigra.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

G cluster_2 MPTP Mouse Model Workflow Acclimatization Animal Acclimatization Grouping Grouping: - Control - MPTP - 1-Ethyl-TIQ - Co-treatment Acclimatization->Grouping Dosing Drug Administration Grouping->Dosing Behavior Behavioral Testing Dosing->Behavior Analysis Neurochemical and Immunohistochemical Analysis Behavior->Analysis

Caption: Workflow for the MPTP-induced mouse model of Parkinson's disease.

VI. Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structure-activity relationships within the 1-alkyl-tetrahydroisoquinoline class strongly suggest that this compound is a promising candidate for neuropharmacological investigation. The protocols and application notes provided in this guide offer a comprehensive framework for initiating research into its potential neuroprotective, dopaminergic modulatory, and anti-excitotoxic properties. Future studies should focus on the direct synthesis and in vitro and in vivo characterization of this compound to validate the hypotheses presented here and to fully elucidate its therapeutic potential.

VII. References

  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874. --INVALID-LINK--

  • Bhatt, S., et al. (2022). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114468. --INVALID-LINK--

  • Drucker, G. E., & Vetulani, J. (1989). Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol. Polish journal of pharmacology and pharmacy, 41(2), 129–135. --INVALID-LINK--

  • Chiba, H., Sato, H., Abe, K., Saito, T., Horiguchi, Y., Nojima, H., & Taguchi, K. (2015). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Pharmacology, 95(1-2), 87–94. --INVALID-LINK--

  • Ganesan, A., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Current Organic Synthesis, 17(8), 647-658. --INVALID-LINK--

  • Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 12254-12287. --INVALID-LINK--

  • Ohkubo, M., et al. (1993). Synthesis and contractile activity of substituted 1,2,3,4-tetrahydroisoquinolines. Chemical & pharmaceutical bulletin, 41(7), 1233-1238. --INVALID-LINK--

  • Chen, J., et al. (1995). [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds]. Yao xue xue bao = Acta pharmaceutica Sinica, 30(10), 750-756. --INVALID-LINK--

  • Antkiewicz-Michaluk, L., et al. (2004). Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12935 to dopamine transporter in the rat nigrostriatal, dopaminergic system. Brain research, 1009(1-2), 67–81. --INVALID-LINK--

  • Sadykov, R. F., et al. (2018). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Bulletin of the Karaganda university, 90(2), 64-70. --INVALID-LINK--

  • Kim, K. S., et al. (2009). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental neurobiology, 18(3), 101–108. --INVALID-LINK--

  • Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 12254-12287. --INVALID-LINK--

  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-13. --INVALID-LINK--

  • Khan, A., et al. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Metabolic Brain Disease, 38(5), 1629-1640. --INVALID-LINK--

  • Abe, K., et al. (2005). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & medicinal chemistry, 13(3), 859–866. --INVALID-LINK--

  • Ohkubo, M., et al. (1993). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 18(1), 483. --INVALID-LINK--

  • Nojima, H., et al. (2020). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology, 98(12), 851-858. --INVALID-LINK--

  • Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 12254-12287. --INVALID-LINK--

  • Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. --INVALID-LINK--

  • Wang, Y., et al. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 27(19), 6649. --INVALID-LINK--

References

Application Notes and Protocols: Synthesis and Evaluation of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline Derivatives for Anti-leishmanial Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge with limited therapeutic options. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, present in numerous natural alkaloids and synthetic compounds with a wide range of pharmacological activities.[1][2][3] This document provides a detailed guide for the synthesis of novel 1-ethyl-1,2,3,4-tetrahydroisoquinoline derivatives and outlines comprehensive protocols for the evaluation of their anti-leishmanial potential. The methodologies described herein are intended to empower researchers in the discovery and development of new chemical entities to combat this neglected tropical disease.

Introduction: The Therapeutic Potential of Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline core is a versatile pharmacophore that has been extensively explored in drug discovery, leading to compounds with antibacterial, antifungal, antiviral, anticancer, and anti-leishmanial properties.[1] The substitution at the C-1 position of the THIQ ring system has been shown to be a critical determinant of biological activity, allowing for the modulation of potency and selectivity. This has prompted investigations into a diverse array of 1-substituted THIQ derivatives as potential therapeutic agents.[4]

Recent studies have highlighted the promise of THIQ-based compounds as anti-leishmanial agents. For instance, a triazine-THIQ hybrid has demonstrated significant activity against the amastigote form of Leishmania donovani, the causative agent of visceral leishmaniasis, with an IC50 value of 7.62 μM.[1] This underscores the potential of the THIQ scaffold as a starting point for the development of novel anti-leishmanial drugs. This guide focuses on the synthesis of 1-ethyl-THIQ derivatives, a specific subset of this promising class of compounds, and provides detailed protocols for their biological evaluation.

Synthetic Methodologies: Crafting the 1-Ethyl-THIQ Scaffold

The construction of the this compound core can be efficiently achieved through two classical and robust synthetic strategies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction. The choice of method may depend on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Method 1: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6][7][8] To introduce an ethyl group at the C-1 position, propionaldehyde is the carbonyl component of choice.

Protocol 1: Synthesis of 1-Ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

Materials:

  • 2-(3,4-Dimethoxyphenyl)ethylamine

  • Propionaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in dichloromethane.

  • Aldehyde Addition: Add propionaldehyde (1.2 eq) to the solution at room temperature.

  • Acid Catalysis: Slowly add trifluoroacetic acid (2.0 eq) to the reaction mixture. The addition of a Brønsted or Lewis acid activates the intermediate imine for cyclization.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Method 2: Bischler-Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction provides an alternative route to the THIQ scaffold. This method involves the cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate, which is then reduced to the corresponding tetrahydroisoquinoline.[9][10][11][12]

Protocol 2: Synthesis of this compound via Bischler-Napieralski Reaction

Part A: Synthesis of N-(2-Phenylethyl)propanamide

  • Amide Formation: In a flask, dissolve 2-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane. Cool the mixture in an ice bath.

  • Acylation: Slowly add propanoyl chloride (1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(2-phenylethyl)propanamide, which can often be used in the next step without further purification.

Part B: Bischler-Napieralski Cyclization and Reduction

  • Cyclization: In a flask, dissolve the N-(2-phenylethyl)propanamide (1.0 eq) in anhydrous toluene. Add phosphorus oxychloride (POCl₃, 2.0 eq) and reflux the mixture for 2-4 hours.[9]

  • Removal of Reagents: Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a concentrated ammonium hydroxide solution.

  • Extraction: Extract the aqueous layer with toluene or another suitable organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-ethyl-3,4-dihydroisoquinoline.

  • Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.[13]

  • Final Work-up and Purification: After the reaction is complete, remove the methanol under reduced pressure, add water, and extract with dichloromethane. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield this compound.

Workflow for Synthesis and Screening

cluster_synthesis Synthesis of 1-Ethyl-THIQ Derivatives cluster_screening Anti-leishmanial Screening Starting Materials Starting Materials Pictet-Spengler Pictet-Spengler Reaction (β-arylethylamine + propionaldehyde) Starting Materials->Pictet-Spengler Bischler-Napieralski Bischler-Napieralski Reaction (β-arylethylamide cyclization) Starting Materials->Bischler-Napieralski Purification Purification (Column Chromatography) Pictet-Spengler->Purification Reduction Reduction (NaBH4 or H2/Pd-C) Bischler-Napieralski->Reduction Reduction->Purification Characterization Characterization (NMR, MS) Purification->Characterization In Vitro Assays In Vitro Assays Characterization->In Vitro Assays Promastigote Assay Promastigote Viability Assay In Vitro Assays->Promastigote Assay Amastigote Assay Intracellular Amastigote Assay In Vitro Assays->Amastigote Assay Cytotoxicity Assay Mammalian Cell Cytotoxicity Assay In Vitro Assays->Cytotoxicity Assay In Vivo Studies In Vivo Studies Amastigote Assay->In Vivo Studies Animal Model Leishmania-infected BALB/c Mice In Vivo Studies->Animal Model Efficacy Evaluation Parasite Load Determination Animal Model->Efficacy Evaluation

Caption: Workflow for the synthesis and anti-leishmanial evaluation of 1-ethyl-THIQ derivatives.

Anti-leishmanial Activity Evaluation: Protocols and Application Notes

The evaluation of the anti-leishmanial potential of the synthesized 1-ethyl-THIQ derivatives involves a series of in vitro and in vivo assays. It is crucial to assess the activity against both the promastigote (insect stage) and the clinically relevant amastigote (mammalian stage) forms of the Leishmania parasite.[14][15]

In Vitro Anti-leishmanial Assays

Protocol 3: Anti-promastigote Activity Assay

Materials:

  • Leishmania species (e.g., L. donovani, L. major) promastigotes

  • M199 or RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • 96-well microtiter plates

  • Resazurin solution or other viability indicators

  • Synthesized 1-ethyl-THIQ derivatives

  • Reference drug (e.g., Amphotericin B)

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in supplemented medium at 24-26°C until they reach the logarithmic growth phase.[16]

  • Assay Preparation: Seed the promastigotes into 96-well plates at a density of 1 x 10⁵ parasites/well.

  • Compound Addition: Add serial dilutions of the synthesized 1-ethyl-THIQ derivatives and the reference drug to the wells. Include a solvent control (e.g., DMSO) and a no-drug control.

  • Incubation: Incubate the plates at 24-26°C for 72 hours.

  • Viability Assessment: Add resazurin solution to each well and incubate for another 4-24 hours. Measure the fluorescence or absorbance to determine parasite viability.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values for each compound.

Protocol 4: Intracellular Anti-amastigote Activity Assay

Materials:

  • Leishmania species promastigotes

  • Macrophage cell line (e.g., J774A.1, THP-1)

  • RPMI-1640 medium with FBS

  • 96-well plates

  • Giemsa stain or a fluorescent DNA stain (e.g., DAPI)

  • Synthesized 1-ethyl-THIQ derivatives

  • Reference drug (e.g., Amphotericin B)

Procedure:

  • Macrophage Seeding: Seed macrophages into 96-well plates and allow them to adhere overnight.

  • Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-cell ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Remove the extracellular promastigotes by washing and add fresh medium containing serial dilutions of the test compounds and the reference drug.

  • Incubation: Incubate the infected macrophages for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Staining and Microscopy: Fix the cells, stain with Giemsa or a fluorescent dye, and determine the number of amastigotes per macrophage by microscopy.

  • Data Analysis: Calculate the IC₅₀ values based on the reduction in the number of intracellular amastigotes.

Protocol 5: Cytotoxicity Assay against Mammalian Cells

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., the same macrophage line used in the amastigote assay or another standard line like Vero cells) should be determined in parallel. The protocol is similar to the anti-promastigote assay, using the mammalian cells instead of the parasites. The 50% cytotoxic concentration (CC₅₀) is then used to calculate the Selectivity Index (SI = CC₅₀ / IC₅₀), which is a crucial parameter for identifying promising drug candidates.

In Vivo Anti-leishmanial Efficacy

Promising compounds identified from in vitro screening should be further evaluated in an in vivo model of leishmaniasis. The BALB/c mouse model is widely used for both cutaneous and visceral leishmaniasis.[17][18][19][20][21]

Protocol 6: In Vivo Efficacy in a Leishmania Infected BALB/c Mouse Model

Materials:

  • BALB/c mice

  • Leishmania species (e.g., L. major for cutaneous, L. donovani for visceral leishmaniasis)

  • Test compound formulated for in vivo administration

  • Reference drug (e.g., Amphotericin B, Miltefosine)

  • Equipment for parasite quantification (e.g., for limiting dilution assay or qPCR)

Procedure:

  • Infection: Infect BALB/c mice with Leishmania parasites (e.g., subcutaneously in the footpad for L. major or intravenously for L. donovani).

  • Treatment: Once the infection is established (e.g., measurable lesion size for cutaneous leishmaniasis or a specific time point for visceral leishmaniasis), administer the test compound and reference drug to different groups of mice for a defined period. Include a vehicle control group.

  • Monitoring: Monitor the progression of the disease. For cutaneous leishmaniasis, measure the lesion size regularly. For visceral leishmaniasis, monitor clinical signs such as weight loss.

  • Parasite Load Determination: At the end of the treatment period, sacrifice the mice and determine the parasite burden in the infected tissues (e.g., footpad, spleen, liver) using methods like limiting dilution assay, qPCR, or by counting Giemsa-stained tissue impressions.

  • Data Analysis: Compare the parasite load in the treated groups to the control group to determine the efficacy of the compound.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 1-ethyl-THIQ derivatives against Leishmania is yet to be established, preliminary insights can be drawn from existing knowledge on related compounds.[1][22][23][24][25][26]

  • Substitution at C-1: The nature of the substituent at the 1-position is critical. The ethyl group provides a balance of lipophilicity and size that can influence cell permeability and target engagement.

  • Aromatic Ring Substitution: Electron-donating groups (e.g., methoxy) on the aromatic ring generally facilitate the Pictet-Spengler cyclization and can impact the electronic properties of the molecule, potentially influencing its interaction with biological targets.

  • N-Substitution: The secondary amine at the N-2 position can be a site for further derivatization to modulate physicochemical properties and biological activity.

Future studies should explore a range of substituents on both the aromatic ring and the ethyl group at C-1 to build a detailed SAR profile and optimize the anti-leishmanial potency and selectivity of this promising scaffold.

Data Summary

Compound ClassSynthesis MethodTargetIn Vitro AssayKey Parameters
1-Ethyl-THIQ DerivativesPictet-SpenglerLeishmania promastigotesViability AssayIC₅₀
1-Ethyl-THIQ DerivativesBischler-Napieralski/ReductionLeishmania amastigotesIntracellular AssayIC₅₀
1-Ethyl-THIQ Derivatives-Mammalian CellsCytotoxicity AssayCC₅₀, Selectivity Index

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-leishmanial agents. The synthetic routes outlined in this guide are robust and versatile, allowing for the generation of a library of derivatives for biological screening. The detailed protocols for in vitro and in vivo evaluation provide a clear roadmap for assessing the therapeutic potential of these compounds. Through systematic synthesis and rigorous biological testing, guided by emerging structure-activity relationships, it is anticipated that potent and selective anti-leishmanial candidates can be identified from this chemical class.

References

The 1-Ethyl-1,2,3,4-tetrahydroisoquinoline Scaffold: A Versatile Platform for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically successful synthetic drugs.[1][2] This rigid bicyclic system provides a three-dimensional framework that is amenable to functionalization at multiple positions, allowing for the precise orientation of pharmacophoric groups to interact with diverse biological targets. The introduction of a small alkyl substituent, such as an ethyl group at the C1-position, can significantly influence the molecule's pharmacological profile by introducing a chiral center and altering its lipophilicity and steric interactions with target proteins. This guide explores the utility of the 1-Ethyl-1,2,3,4-tetrahydroisoquinoline (1-Et-THIQ) scaffold in contemporary drug design, providing detailed insights into its synthesis, biological potential, and strategic application in developing novel therapeutics.

The Strategic Advantage of the 1-Ethyl Substituent

While the broader THIQ class has been extensively studied, the specific focus on the 1-ethyl substitution offers a nuanced approach to drug design. The ethyl group, though seemingly a minor modification, imparts several key advantages:

  • Introduction of Chirality: The C1 position becomes a stereocenter, allowing for the exploration of enantioselective interactions with biological targets. This is crucial as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.

  • Modulation of Lipophilicity: The ethyl group increases the lipophilicity of the scaffold compared to its unsubstituted or 1-methyl counterparts. This can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.

  • Fine-Tuning of Steric Interactions: The size and orientation of the ethyl group can be exploited to optimize binding to the target protein, potentially leading to increased potency and selectivity.

Known and Potential Pharmacological Applications

The 1-alkyl-THIQ scaffold has been associated with a wide range of biological activities, providing a strong rationale for its use in drug discovery programs.

Neuropharmacology: A Promising Frontier

Endogenous 1-methyl-THIQ has demonstrated neuroprotective properties, suggesting that other short-chain 1-alkyl-THIQs, including the 1-ethyl variant, could be valuable leads for neurodegenerative diseases.[3][4] The mechanism of this neuroprotection is thought to be multifactorial, involving the scavenging of free radicals and the modulation of glutamatergic neurotransmission.[3] Specifically, 1-methyl-THIQ has been shown to inhibit glutamate-induced excitotoxicity, a key pathological process in conditions like Parkinson's and Alzheimer's disease.[3][5]

Oncology: Targeting Cancer Cell Proliferation

Derivatives of the THIQ scaffold have shown significant promise as anticancer agents.[6][7] For instance, certain chiral THIQ derivatives have been found to induce cell cycle arrest and apoptosis in cancer cell lines by inhibiting tubulin polymerization.[6] The cytotoxic effects of 1-alkyl-THIQ derivatives have also been demonstrated, with the length of the alkyl chain influencing the potency.[8]

Dopaminergic and Adrenergic Receptor Modulation

1,1-dialkyl-tetrahydroisoquinolines have been identified as potent dopamine D2 receptor-blocking agents.[9] This activity is of significant interest for the development of antipsychotic medications. Additionally, THIQ derivatives have been evaluated as β-adrenoreceptor agents.

Strategic Drug Design and Workflow

The 1-Et-THIQ scaffold serves as an excellent starting point for library synthesis and lead optimization. A typical workflow for leveraging this scaffold is outlined below.

Caption: Drug design workflow using the 1-Et-THIQ scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of THIQs.[1] This protocol describes the synthesis of the parent 1-Et-THIQ scaffold.

Materials:

  • Phenethylamine

  • Propionaldehyde

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenethylamine (1.0 eq) in a minimal amount of water.

  • Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the solution while stirring in an ice bath.

  • Aldehyde Addition: To the cooled solution, add propionaldehyde (1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Acid Catalyst: The hydrochloric acid protonates the aldehyde, making it more electrophilic and facilitating the initial condensation with the amine to form a Schiff base intermediate.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (the cyclization step) to occur.

  • Neutralization and Extraction: The basic work-up deprotonates the product, making it more soluble in the organic solvent for efficient extraction.

Protocol 2: In Vitro Evaluation of Neuroprotective Effects (MTT Assay)

This protocol outlines a common method to assess the potential neuroprotective effects of 1-Et-THIQ derivatives against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Glutamate solution

  • 1-Et-THIQ derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 1-Et-THIQ derivative (e.g., 1, 10, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).

  • Induction of Excitotoxicity: After the pre-treatment, add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5 mM). A control group without glutamate should also be included.

  • Incubation: Incubate the plate for another 24 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.

Self-Validation System:

  • Positive Control: A known neuroprotective agent should demonstrate a significant increase in cell viability in the presence of glutamate.

  • Negative Control: The vehicle control (DMSO) should not show any significant effect on cell viability.

  • Dose-Response: A dose-dependent increase in cell viability with increasing concentrations of the 1-Et-THIQ derivative would validate its neuroprotective effect.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical SAR data for a series of 1-Et-THIQ analogs, illustrating how modifications at different positions can impact a specific biological activity (e.g., neuroprotection).

Compound IDR1 (at N2)R2 (at C6)R3 (at C7)Neuroprotective Activity (EC50, µM)
1-Et-THIQHHH> 100
Compound A-CH3HH50.2
Compound BH-OCH3-OCH315.8
Compound C-CH3-OCH3-OCH35.1
Compound DH-OH-OH22.4

Interpretation: This hypothetical data suggests that N-methylation (Compound A vs. 1-Et-THIQ) and the introduction of methoxy groups on the aromatic ring (Compound B vs. 1-Et-THIQ) enhance neuroprotective activity. A combination of these modifications (Compound C) results in the most potent analog. Hydroxyl groups (Compound D) also confer activity, albeit less than methoxy groups in this example.

Signaling Pathway Visualization

The neuroprotective effects of 1-Et-THIQ derivatives may involve the modulation of signaling pathways related to excitotoxicity and apoptosis. The following diagram illustrates a simplified pathway.

Excitotoxicity_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx ROS_Generation ROS Generation Ca_Influx->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Et_THIQ_Analog 1-Et-THIQ Analog Et_THIQ_Analog->NMDA_Receptor Inhibition Et_THIQ_Analog->ROS_Generation Scavenging

Caption: Potential mechanism of neuroprotection by 1-Et-THIQ analogs.

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel drug candidates. Its inherent structural features, coupled with the potential for diverse functionalization, make it an attractive core for targeting a wide range of biological processes. The protocols and strategies outlined in this guide provide a framework for researchers to effectively utilize this privileged scaffold in their drug discovery endeavors, with the ultimate goal of developing new and improved therapeutics.

References

In Vitro Biological Evaluation of "1-Ethyl-1,2,3,4-tetrahydroisoquinoline": Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Scientific Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] THIQ-based molecules are known to exhibit diverse pharmacological effects, including antitumor, antimicrobial, and neuroprotective properties, often through interactions with central nervous system (CNS) targets.[1][2][3]

This guide focuses on the in vitro biological evaluation of a specific analog, 1-Ethyl-1,2,3,4-tetrahydroisoquinoline . As a novel or less-characterized compound, a systematic, tiered approach to its biological evaluation is essential. This document provides a strategic framework and detailed protocols to elucidate its cytotoxic profile, identify potential molecular targets, and characterize its functional activity. The proposed assays are selected based on the known pharmacology of the broader THIQ class, which frequently interacts with monoaminergic systems.[4][5]

Part 1: Foundational Assessment - Cytotoxicity and Viability

Expertise & Causality: Before investigating specific mechanisms, it is crucial to determine the concentrations at which the compound affects basic cellular health. A cytotoxicity assay establishes the therapeutic window for subsequent, more sensitive mechanistic assays. Without this foundational data, any observed effects in later experiments could be misinterpreted artifacts of general cell death rather than specific target modulation. The MTT assay is a robust, colorimetric method that measures mitochondrial reductase activity, a reliable indicator of cell viability.[6][7]

Protocol 1: MTT Assay for General Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a specific line relevant to a therapeutic hypothesis like SH-SY5Y for neuroactivity).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom sterile plates.

  • This compound (Test Compound).

  • Dimethyl sulfoxide (DMSO, sterile).

  • MTT solution (5 mg/mL in sterile PBS).[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.[9]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for an additional 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineIncubation TimeTest Compound IC50 (µM)
HEK29324 hours> 100
HEK29348 hours85.2
SH-SY5Y24 hours> 100
SH-SY5Y48 hours92.5
Part 2: Mechanistic & Target-Based Assays

Expertise & Causality: The THIQ structure is analogous to the skeletons of several monoamine neurotransmitters. This structural similarity suggests a high probability of interaction with monoaminergic targets. Therefore, a logical next step is to screen for activity against key enzymes and receptors within this system. Monoamine Oxidase (MAO) is a primary enzyme for neurotransmitter catabolism and a known target for THIQ derivatives.[4][10] Dopamine receptors, particularly the D2 subtype, are also frequently modulated by THIQ compounds.[5]

Workflow for In Vitro Mechanistic Evaluation

G cluster_0 Tier 1: Foundational cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Functional Response Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT Assay) IC50_determination Determine IC50 & Non-Toxic Concentration Range Cytotoxicity->IC50_determination MAO_Assay Protocol 2: MAO-A/B Enzyme Inhibition Assay IC50_determination->MAO_Assay Select concentrations < IC50/10 Receptor_Assay Protocol 3: Dopamine D2 Receptor Binding Assay IC50_determination->Receptor_Assay Select concentrations < IC50/10 Uptake_Assay Protocol 5: Neurotransmitter Uptake Assay MAO_Assay->Uptake_Assay If MAO inhibition is low, assess transporter effects cAMP_Assay Protocol 4: cAMP Functional Assay Receptor_Assay->cAMP_Assay If binding is confirmed

Caption: A tiered workflow for the in vitro evaluation of novel compounds.

Protocol 2: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

Principle: This fluorometric assay measures the activity of MAO-A and MAO-B by detecting hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[11] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe like Amplex® Red to produce the highly fluorescent resorufin. A decrease in the rate of fluorescence indicates MAO inhibition.[11]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).[11]

  • p-Tyramine (substrate for both MAO-A and MAO-B).[11]

  • Fluorogenic Probe (e.g., Amplex® Red).

  • Horseradish Peroxidase (HRP).

  • Test Compound and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).[4]

  • Black, 96-well microplate.

  • Fluorescence microplate reader (Ex/Em = ~530/585 nm).[12]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of the fluorogenic probe and HRP in MAO Assay Buffer. Prepare substrate and enzyme solutions according to manufacturer recommendations.

  • Compound Plating: Add 50 µL of MAO Assay Buffer to all wells. Add 2 µL of serially diluted test compound or control inhibitors to appropriate wells.

  • Enzyme Addition: Add 20 µL of diluted MAO-A or MAO-B enzyme to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the reaction mixture (Substrate, HRP, Probe) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity every 1-2 minutes for 20-30 minutes in kinetic mode.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log concentration to determine the IC50 value for both MAO-A and MAO-B.

Protocol 3: Dopamine D2 Receptor Competitive Binding Assay

Principle: This assay measures the ability of the test compound to compete with a labeled ligand for binding to the Dopamine D2 receptor. A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for this purpose.[13]

Materials:

  • Cells stably expressing tagged human Dopamine D2 receptors (e.g., Tag-lite D2 labeled cells).[14]

  • Labeled ligand (e.g., a fluorescent antagonist like Spiperone-d2).[13]

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2).[15]

  • Test Compound and a known D2 antagonist (e.g., Haloperidol) as a positive control.

  • Low-volume, 384-well white plates.

  • HTRF-compatible microplate reader.

Step-by-Step Methodology:

  • Assay Setup: Dispense 5 µL of serially diluted test compound or control into the wells of the 384-well plate.[14]

  • Ligand Addition: Add 5 µL of the fluorescently labeled D2 ligand at a fixed concentration (typically near its Kd value).[14]

  • Cell Addition: Add 10 µL of the D2 receptor-expressing cells to initiate the binding reaction.[14]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio. Plot the ratio against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Part 3: Cell-Based Functional Assays

Expertise & Causality: Demonstrating that a compound binds to a target is only part of the story. A functional assay is required to determine the consequence of that binding—does it activate the receptor (agonist), block the receptor (antagonist), or have no effect? For G-protein coupled receptors (GPCRs) like the D2 receptor, which is typically Gαi-coupled, binding should modulate the levels of the second messenger cyclic AMP (cAMP).[16] An antagonist would block an agonist's ability to decrease cAMP levels. Furthermore, to build a more complete profile, assessing the compound's effect on neurotransmitter transporters (DAT, NET, SERT) is a valuable secondary screen, as these are also common targets for CNS-active molecules.[17][18]

Hypothetical Dopamine D2 Receptor Signaling

G cluster_0 Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Agonist Binding AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Converts ATP Test_Cmpd Test Compound (Antagonist?) Test_Cmpd->D2R Blocks Agonist

Caption: Antagonism at a Gαi-coupled D2 receptor blocks agonist-induced inhibition of cAMP.

Protocol 4: cAMP Functional Assay

Principle: This assay quantifies changes in intracellular cAMP levels in response to receptor modulation. For a Gαi-coupled receptor like D2, an agonist will decrease cAMP levels (usually stimulated by forskolin). An antagonist will reverse this effect. The assay often uses a competitive immunoassay format with HTRF or AlphaScreen technology.[19][20][21]

Materials:

  • Cells expressing the human Dopamine D2 receptor.

  • A known D2 receptor agonist (e.g., Quinpirole).

  • Forskolin (to stimulate adenylate cyclase).

  • Test Compound.

  • cAMP assay kit (e.g., HTRF or AlphaScreen).[20][21]

  • Low-volume, 384-well white plates.

  • Plate reader compatible with the chosen assay technology.

Step-by-Step Methodology (Antagonist Mode):

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer.

  • Compound Addition: Plate cells and add serially diluted test compound. Incubate for 15-30 minutes.

  • Agonist Challenge: Add the D2 agonist (e.g., Quinpirole) at a concentration that gives ~80% of its maximal effect (EC80). Incubate for 30 minutes.

  • Forskolin Stimulation: Add forskolin to all wells (except negative control) to stimulate cAMP production.

  • Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit as per the manufacturer's protocol. This typically involves adding an antibody-acceptor bead mix and a biotin-cAMP tracer.[21]

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Signal Reading: Read the plate on the appropriate reader.

  • Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 for its antagonist activity.

Protocol 5: Neurotransmitter Transporter Uptake Assay

Principle: This assay measures the function of neurotransmitter transporters (DAT, NET, SERT) by monitoring the uptake of a fluorescent substrate that mimics neurotransmitters.[17][22] An inhibitor of the transporter will block the uptake of the dye, resulting in a lower intracellular fluorescence signal. The use of a masking dye quenches extracellular fluorescence, enabling a no-wash, homogeneous format.[23][24]

Materials:

  • HEK293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporter.

  • Poly-D-lysine coated 96- or 384-well black, clear-bottom plates.

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).

  • Test Compound and known inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Fluorescence plate reader with bottom-read capability.

Step-by-Step Methodology:

  • Cell Plating: Plate the transporter-expressing cells the day before the experiment to form a confluent monolayer.[23]

  • Compound Incubation: Remove the culture medium and replace it with assay buffer containing serially diluted test compound or controls. Incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the fluorescent substrate/masking dye reagent mix to all wells.

  • Kinetic Measurement: Immediately transfer the plate to a pre-warmed fluorescence plate reader. Measure the fluorescence signal from the bottom of the wells every 1-2 minutes for 30-60 minutes.[17]

  • Data Analysis: Determine the rate of substrate uptake (slope of the kinetic curve). Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the data to determine the IC50 value for each transporter.

References

Troubleshooting & Optimization

Technical Support Center: Pictet-Spengler Synthesis of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common challenges in the synthesis of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline and related compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the Pictet-Spengler reaction in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm not getting any product. What are the common causes and how can I fix this?

Low or no yield in a Pictet-Spengler synthesis is a frequent issue, often stemming from several key factors related to the reaction mechanism. The reaction's driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization.[1]

Possible Causes and Solutions:

  • Insufficiently Activated Aromatic Ring: The final ring-closing step is an electrophilic aromatic substitution. The phenethylamine used for this synthesis has an unsubstituted, non-activated phenyl ring. Such less nucleophilic aromatic rings require more forceful reaction conditions, such as higher temperatures and stronger acids, to promote cyclization compared to electron-rich systems (e.g., those with methoxy groups).[1][2]

    • Solution: Ensure you are using sufficiently strong acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) and adequate heating (reflux temperatures are common for these substrates).[1]

  • Suboptimal Acid Catalyst: The acid is critical for catalyzing both the formation of the imine and its subsequent protonation to the reactive iminium ion.[3][4][5]

    • Solution: Screen different Brønsted acids (e.g., HCl, H₂SO₄, trifluoroacetic acid - TFA) or Lewis acids (e.g., BF₃·OEt₂).[2][6] The concentration is also key; start with catalytic amounts and optimize as needed. For challenging substrates, superacids have been used to increase the electrophilicity of the iminium ion.[7]

  • Improper Reaction Temperature: Temperature influences the rate of both iminium ion formation and the final cyclization.

    • Solution: For non-activated systems like phenethylamine, room temperature is often insufficient. The reaction typically requires heating to reflux.[1] Monitor the reaction progress via TLC or LC-MS to find the optimal balance between reaction rate and potential decomposition.

  • Presence of Water: The initial condensation between the amine (phenethylamine) and the aldehyde (propanal) releases water. According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the starting materials, hindering the formation of the necessary imine intermediate.

    • Solution: Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to azeotropically remove water as it forms, especially when using solvents like toluene.

  • Inappropriate Solvent: The solvent affects reagent solubility and the stability of charged intermediates like the iminium ion.

    • Solution: While protic solvents have been traditionally used, aprotic solvents have been shown to provide superior yields in some cases.[1] Consider screening solvents such as toluene, dichloroethane, or acetonitrile.[8]

Question 2: My final product is impure. What are the likely side reactions?

Side product formation is often related to the reactivity of the starting materials and intermediates under strong acidic and high-temperature conditions.

Possible Causes and Solutions:

  • Polymerization of the Aldehyde: Aldehydes, especially unhindered ones like propanal, can self-condense or polymerize under acidic conditions.

    • Solution: Add the aldehyde slowly to the reaction mixture containing the amine and acid. Using a slight excess of the aldehyde can help ensure the complete consumption of the more valuable amine starting material without leading to excessive polymerization.[2]

  • N-Acylation (if applicable): In variants where an N-acyliminium ion is generated, side reactions can occur. For the standard synthesis, this is less common. However, it's a powerful variant for activating the system.[1]

  • Oxidation: The tetrahydroisoquinoline product can be susceptible to oxidation, especially during workup, leading to the corresponding dihydroisoquinoline or even the fully aromatic isoquinoline.

    • Solution: Ensure the workup is performed promptly and consider blanketing the reaction with an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is a persistent issue.

Question 3: I'm having difficulty purifying the this compound product. Any suggestions?

The basic nature of the nitrogen atom in the product dictates the purification strategy.

Purification Strategies:

  • Acid-Base Extraction: After the reaction is complete, quench the mixture by pouring it over ice and basifying with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10. This deprotonates the product, making it soluble in organic solvents. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Column Chromatography: If impurities persist, silica gel chromatography is effective. The basic nature of the product can cause it to streak on silica gel.

    • Solution: Pre-treat your eluent with a small amount of a volatile amine, such as triethylamine (~1%), to neutralize the acidic sites on the silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes, with 1% triethylamine added.

  • Crystallization: The product can often be crystallized as a salt (e.g., hydrochloride or oxalate) for final purification. Dissolve the crude free-base product in a solvent like isopropanol or ethanol and add a solution of HCl in ether or a solution of oxalic acid to precipitate the salt.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst and solvent is critical for maximizing yield. The following tables provide a general guide based on literature for similar Pictet-Spengler reactions.

Table 1: Effect of Catalyst on Yield for Phenyl-based Systems

Catalyst Typical Conditions Relative Yield Notes
HCl Reflux in Ethanol/Water Moderate The classic, but often harsh, condition.[1][9]
H₂SO₄ High Temperature Moderate Similar to HCl, can cause charring.
TFA Reflux in CH₂Cl₂ or Toluene Good to Excellent Strong acid, often provides cleaner reactions.[10]

| BF₃·OEt₂ | 0 °C to RT in CH₂Cl₂ | Good | Lewis acid catalysis can be milder.[2] |

Table 2: Effect of Solvent on Reaction Efficiency

Solvent Type Typical Temperature Notes
Toluene Aprotic Reflux Allows for azeotropic removal of water with a Dean-Stark trap.[11]
Dichloroethane (DCE) Aprotic Reflux A common solvent for reactions requiring heating.
Acetonitrile Aprotic, Polar Reflux Can improve solubility and sometimes stereoselectivity.[8]

| Methanol / Ethanol | Protic | Reflux | Traditional solvent, but can compete with the amine for the aldehyde. |

Visualizations & Workflows

Pictet-Spengler Reaction Mechanism

The reaction proceeds via the acid-catalyzed formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution.

PictetSpengler Reactants Phenethylamine + Propanal Imine Schiff Base (Imine) Reactants->Imine + H⁺, - H₂O Iminium Iminium Ion (Key Electrophile) Imine->Iminium + H⁺ Cyclized Cyclized Intermediate (Carbocation) Iminium->Cyclized Intramolecular Electrophilic Attack Product 1-Ethyl-1,2,3,4- tetrahydroisoquinoline Cyclized->Product - H⁺ (Restores Aromaticity) Troubleshooting Start Low or No Yield Observed Check_Activation Is the aromatic ring activated? Start->Check_Activation Harsher_Cond Use stronger acid (TFA) and higher temperature (reflux). Check_Activation->Harsher_Cond No (Phenyl ring) Check_Catalyst Is the acid catalyst optimal? Check_Activation->Check_Catalyst Yes Harsher_Cond->Check_Catalyst Screen_Acids Screen different acids (e.g., HCl, TFA, BF₃·OEt₂). Check_Catalyst->Screen_Acids No / Unsure Check_Water Is water being removed? Check_Catalyst->Check_Water Yes Screen_Acids->Check_Water Anhydrous Use anhydrous solvents and consider a Dean-Stark trap. Check_Water->Anhydrous No Check_Temp Is the temperature high enough? Check_Water->Check_Temp Yes Anhydrous->Check_Temp Increase_Temp Increase temperature to reflux and monitor by TLC/LC-MS. Check_Temp->Increase_Temp No / Unsure Success Yield Improved Check_Temp->Success Yes Increase_Temp->Success

References

Technical Support Center: Bischler-Napieralski Synthesis of 1-ethyl-THIQ

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-1,2,3,4-tetrahydroisoquinoline (1-ethyl-THIQ) via the Bischler-Napieralski reaction. Here, we address common challenges, provide in-depth mechanistic insights, and offer validated protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for synthesizing 1-ethyl-THIQ using the Bischler-Napieralski reaction?

The synthesis is a two-step process. First, the Bischler-Napieralski reaction is used to cyclize an N-acyl-β-arylethylamine precursor, specifically N-[2-(phenylethyl)]propanamide, into an intermediate, 1-ethyl-3,4-dihydroisoquinoline (1-ethyl-DHIQ).[1][2] This reaction is an intramolecular electrophilic aromatic substitution that requires a strong dehydrating agent.[3][4] The resulting DHIQ has an imine functional group that is then reduced in a second step to yield the final saturated heterocyclic product, this compound (1-ethyl-THIQ).[5][6]

Here is a graphical representation of the experimental workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Purification Amide_Prep Amide Formation (Phenethylamine + Propanoyl Chloride) Amide N-[2-(phenylethyl)]propanamide Amide_Prep->Amide BN_Reaction Bischler-Napieralski Reaction (e.g., POCl3, Toluene, Reflux) DHIQ 1-ethyl-3,4-dihydroisoquinoline (DHIQ Intermediate) BN_Reaction->DHIQ Reduction Reduction of Imine (e.g., NaBH4, Methanol) THIQ This compound (Final Product) Reduction->THIQ Purification Workup & Chromatography Amide->BN_Reaction DHIQ->Reduction THIQ->Purification

Caption: Overall workflow for 1-ethyl-THIQ synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q2: My yield of 1-ethyl-DHIQ is low or the reaction fails entirely. What are the likely causes and solutions?

Low or no yield in the Bischler-Napieralski cyclization step is a common issue. The root cause is often related to reaction conditions or reagent quality.[4]

Troubleshooting Summary Table

ProblemProbable CauseRecommended Solution
No reaction Inactive Reagents: The dehydrating agent (e.g., POCl₃) may have degraded due to moisture.Use a fresh, unopened bottle of phosphoryl chloride or redistill it before use. Ensure all glassware is rigorously dried.
Insufficient Activation: The starting material lacks electron-donating groups on the phenyl ring, making cyclization difficult.[3][7]Use more forcing conditions. A combination of P₂O₅ in refluxing POCl₃ is effective for unactivated systems.[1][7] Alternatively, refluxing in a higher boiling solvent like xylene can help.[8]
Low Yield Incomplete Reaction: Reaction time or temperature may be insufficient.Increase the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC). If using toluene, consider switching to xylene for a higher reaction temperature.[8]
Side Reactions: Formation of side products, primarily from a retro-Ritter reaction, consumes the starting material.[7][8]Lower the reaction temperature if possible, although this may require longer reaction times. Using a nitrile-based solvent (e.g., acetonitrile) can help suppress this side reaction.[9]
Complex Mixture Degradation: Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to decomposition.Optimize the reaction temperature and time carefully. Start with milder conditions (e.g., refluxing toluene) before escalating to more forceful ones.[10]
Q3: I'm observing a significant styrene side product in my analysis. What is it, and how can I prevent its formation?

The formation of a styrene derivative is the most common side reaction in the Bischler-Napieralski synthesis and occurs via a retro-Ritter reaction .[7][8] This side reaction is strong evidence for the mechanism proceeding through a nitrilium ion intermediate.[8]

Mechanism of Side Product Formation:

The highly electrophilic nitrilium ion, which is the key intermediate for the desired cyclization, can instead undergo elimination. This process cleaves the C-N bond, releasing a stable nitrile (in this case, propionitrile) and forming a carbocation, which then loses a proton to yield styrene.

G cluster_main cluster_side Nitrilium Nitrilium Ion Intermediate Styrene Styrene Nitrilium->Styrene Retro-Ritter Elimination Nitrile Propionitrile DHIQ Desired DHIQ Product Nitrilium->DHIQ Intramolecular Electrophilic Aromatic Substitution

Caption: Competing pathways for the nitrilium intermediate.

Preventative Measures:

  • Lower Reaction Temperature: The retro-Ritter reaction is often favored at higher temperatures. Running the reaction at the lowest effective temperature can minimize this pathway.[9]

  • Use a Nitrile Solvent: Le Chatelier's principle can be exploited. By using a nitrile (e.g., acetonitrile) as the solvent, the equilibrium of the retro-Ritter reaction is shifted to the left, suppressing the formation of the styrene byproduct.[8][9]

  • Alternative Reagents: For particularly stubborn cases, using oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to elimination, can be an effective strategy.[7][8]

Q4: The final reduction of 1-ethyl-DHIQ to 1-ethyl-THIQ is incomplete or messy. How can I optimize this step?

The reduction of the C=N double bond in the DHIQ intermediate is typically straightforward but can present challenges.

Troubleshooting the Reduction Step

ProblemProbable CauseRecommended Solution
Incomplete Reduction Insufficient Reducing Agent: The stoichiometry of the reducing agent may be too low.Use a larger excess of the reducing agent. For sodium borohydride (NaBH₄), using 1.5 to 3 equivalents is common.[3]
Inactive Reducing Agent: NaBH₄ can degrade with improper storage.Use fresh, high-quality NaBH₄. Ensure the solvent (typically methanol or ethanol) is anhydrous if possible, although NaBH₄ is tolerant to protic solvents.
Side Product Formation Over-reduction: While unlikely with NaBH₄, stronger reducing agents could potentially affect other functional groups if present.NaBH₄ is the preferred reagent for its chemoselectivity in reducing imines in the presence of most other functional groups. Stick to NaBH₄ or similar hydride reagents.
Difficult Workup Emulsion Formation: Boron salts formed during the quench can lead to emulsions during the aqueous workup.After the reaction, carefully quench with water or dilute acid at 0 °C. If emulsions form, adding a saturated NaCl solution (brine) can help break them.

Experimental Protocols

Protocol 1: Synthesis of N-[2-(phenylethyl)]propanamide (Precursor)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-phenylethanamine (1.0 eq) and anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) as an acid scavenger.

  • Addition: Cool the solution to 0 °C in an ice bath. Add a solution of propanoyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.

Protocol 2: Bischler-Napieralski Cyclization to 1-ethyl-3,4-dihydroisoquinoline
  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-[2-(phenylethyl)]propanamide (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add phosphoryl chloride (POCl₃, 2.0-3.0 eq) dropwise at room temperature.[9] The mixture may become thick.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Workup (Caution: Exothermic): Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Stir until the ice has melted.

  • Basification: Transfer the mixture to a beaker and cool in an ice bath. Slowly basify to pH 9-10 with a cold aqueous NaOH or NH₄OH solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-ethyl-DHIQ.

Protocol 3: Reduction to this compound (1-ethyl-THIQ)
  • Setup: Dissolve the crude 1-ethyl-DHIQ (1.0 eq) from the previous step in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[3]

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours until the DHIQ is consumed (monitor by TLC).

  • Workup: Cool the mixture to 0 °C and carefully quench by the slow addition of water, followed by 1 M HCl to neutralize excess NaBH₄ and decompose borate esters.

  • Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Basify the aqueous residue with NaOH to pH >10 and extract with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain pure 1-ethyl-THIQ.

References

Technical Support Center: Optimization of Chiral HPLC Separation for 1-Ethyl-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of chiral HPLC separation for 1-ethyl-tetrahydroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible enantioselective separations.

Introduction

1-Ethyl-tetrahydroisoquinolines represent a critical structural motif in many pharmacologically active compounds. Due to the presence of a stereocenter at the C1 position, the enantiomers can exhibit significantly different biological activities, making their separation and quantification essential.[1][2] This guide provides a comprehensive resource for overcoming common challenges encountered during the chiral HPLC method development for these basic compounds.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: No Separation or Poor Resolution of Enantiomers

Question: I am injecting my racemic 1-ethyl-tetrahydroisoquinoline standard, but I am seeing only one peak or two poorly resolved peaks. What are the likely causes and how can I improve the separation?

Answer:

Achieving chiral separation requires a specific interaction between the analyte and the chiral stationary phase (CSP).[3][4] If you are not seeing separation, the primary areas to investigate are your column chemistry and mobile phase composition.

Core Directive: Systematic Screening

A systematic screening of columns and mobile phases is the most efficient approach to identify suitable starting conditions.[1]

Experimental Workflow for Initial Screening

G cluster_0 Phase 1: Column & Mobile Phase Screening cluster_1 Phase 2: Optimization A Select CSPs: - Polysaccharide-based (Amylose, Cellulose) - Cyclodextrin-based - Zwitterionic C Run Initial Screen: Isocratic elution with basic additive (e.g., 0.1% DEA) A->C B Select Mobile Phases: - Normal Phase (Hexane/Alcohol) - Polar Organic Mode (MeOH or ACN) - Reversed-Phase (ACN/Water or MeOH/Water) B->C D Analyze Screening Results: Identify promising conditions (partial separation) C->D Evaluate Resolution (Rs) E Optimize Mobile Phase: - Adjust solvent ratio - Vary additive concentration - Change alcohol modifier D->E F Optimize Temperature & Flow Rate: - Test lower/higher temperatures - Reduce flow rate E->F

Caption: Initial screening workflow for chiral method development.

Troubleshooting Steps:

  • Verify Column Selection:

    • Polysaccharide-based CSPs: These are often the first choice for their broad applicability.[1][5] Columns with amylose or cellulose derivatives, such as those coated with tris(3,5-dimethylphenylcarbamate), are highly effective.[1]

    • Cyclodextrin-based CSPs: These can also be effective, particularly in reversed-phase mode where inclusion complexation is a key separation mechanism.[1][3]

    • Zwitterionic CSPs: For cationic compounds like protonated tetrahydroisoquinolines, Cinchona alkaloid-based zwitterionic phases can offer unique selectivity.[6]

  • Optimize Mobile Phase Composition:

    • Solvent System: The choice between normal-phase, polar organic, and reversed-phase modes is critical. The polar organic mode (e.g., 100% methanol or acetonitrile with an additive) is often a good starting point as it simplifies method development.[1]

    • Basic Additive: For a basic analyte like 1-ethyl-tetrahydroisoquinoline, the addition of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase is crucial.[1][5] This suppresses the interaction of the basic analyte with acidic silanol groups on the silica support, leading to better peak shape and often improved resolution. Start with 0.1% (v/v) and optimize from there.

    • Alcohol Modifier (in Normal Phase): If using a normal-phase system (e.g., hexane/isopropanol), the type and percentage of the alcohol can significantly impact selectivity. Try switching between isopropanol, ethanol, and n-butanol.

  • Temperature Effects:

    • Temperature influences the thermodynamics of the chiral recognition process.[7][8] Generally, lower temperatures (e.g., 10-25°C) increase the strength of interactions and can lead to better resolution.[9][10] However, in some cases, an increase in temperature can surprisingly improve separation or even reverse the elution order, so it is a valuable parameter to screen.[8][11]

  • Flow Rate:

    • Slower flow rates can increase the number of theoretical plates and allow more time for the enantiomers to interact with the CSP, potentially improving resolution.[5] If you have partial separation, try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

Issue 2: Poor Peak Shape (Tailing)

Question: I am seeing separation, but my peaks are tailing significantly. How can I achieve better peak symmetry?

Answer:

Peak tailing for basic compounds like 1-ethyl-tetrahydroisoquinolines is a common issue, often caused by undesirable secondary interactions with the stationary phase.[12]

Causality of Peak Tailing for Basic Analytes

G Analyte Protonated 1-Ethyl-Tetrahydroisoquinoline + Interaction Strong Ionic Interaction Analyte->Interaction Silanol Residual Silanol Groups on Silica Surface Si-O- Acidic Sites Silanol->Interaction Result Peak Tailing Interaction->Result Additive Basic Additive (e.g., DEA) Competes for Silanol Sites Masks Acidic Sites Additive->Silanol saturates ImprovedPeak Symmetrical Peak Additive->ImprovedPeak

Caption: Mechanism of peak tailing and the role of a basic additive.

Troubleshooting Steps:

  • Adjust Basic Additive Concentration: This is the most effective tool for combating peak tailing with basic analytes.[9][13]

    • Increase the concentration of your basic additive (e.g., DEA) in increments, for instance, from 0.1% to 0.2% or even 0.5%. This will more effectively mask the active silanol sites.[5]

    • The pKa of 1-ethyl-tetrahydroisoquinoline is in the basic range, meaning it will be protonated in typical mobile phases. The basic additive neutralizes surface silanols, preventing strong ionic interactions that lead to tailing.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion and tailing.[5]

  • Column Quality and History:

    • Column Contamination: If the column has been used extensively, contaminants may have accumulated on the inlet frit or the head of the column. Consider flushing the column (in the reverse direction, if permitted by the manufacturer) with a strong, compatible solvent.

    • Additive Memory Effect: Be mindful of the column's history.[4][5] If the column was previously used with an acidic additive, residual acid molecules can remain adsorbed to the stationary phase and interfere with the separation of a basic analyte. Thoroughly flushing the column with the new mobile phase (at least 20-30 column volumes) is essential.

Issue 3: Inconsistent Retention Times and Resolution

Question: My method seemed to be working, but now my retention times and resolution are shifting between injections. What could be the cause?

Answer:

Inconsistent results in chiral HPLC often point to issues with column equilibration or mobile phase stability.[5]

Troubleshooting Steps:

  • Column Equilibration: Chiral separations can require significantly longer equilibration times compared to achiral methods.[5]

    • Protocol: Before starting a sequence, ensure the column is equilibrated with the mobile phase until a stable baseline is achieved. This may take 30 minutes or longer.

    • Why it's critical: The mobile phase additives (like DEA) need to fully adsorb onto the stationary phase surface to create a stable environment for consistent analyte interaction.

  • Mobile Phase Preparation:

    • Fresh Preparation: Prepare your mobile phase fresh daily. Volatile components, such as DEA and alcohols in normal-phase systems, can evaporate over time, altering the mobile phase composition and affecting chromatography.[5]

    • Thorough Mixing: Ensure all components of the mobile phase are thoroughly mixed before use.

  • Temperature Fluctuation: Verify that the column compartment temperature is stable. As discussed, temperature has a direct impact on chiral recognition, and fluctuations can lead to shifts in retention and selectivity.[8][11]

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase is best for 1-ethyl-tetrahydroisoquinolines?

There is no single "best" CSP, as selectivity is highly analyte-dependent.[4] However, polysaccharide-based columns (e.g., those based on amylose and cellulose phenylcarbamate derivatives) are a highly successful and recommended starting point for their broad enantiorecognition capabilities for a wide range of compounds, including tetrahydroisoquinolines.[1]

Q2: Can I use a gradient for my chiral separation?

While most chiral separations are developed under isocratic conditions to maximize resolution, a gradient can be useful during the initial screening phase to quickly elute the compound and determine the approximate solvent strength needed.[4] However, for quantitative analysis, an optimized isocratic method is generally more robust and reproducible.[4]

Q3: My resolution is good, but the run time is too long. How can I speed up the analysis?

  • Increase Flow Rate: Cautiously increase the flow rate. This will decrease the run time but may also reduce resolution. You need to find a balance.

  • Increase Mobile Phase Strength: In normal-phase, increase the percentage of the alcohol modifier. In reversed-phase, increase the organic solvent percentage. This will decrease retention times, but again, may compromise resolution.

  • Shorter Column/Smaller Particles: If available, switching to a shorter column or one packed with smaller particles can reduce analysis time while maintaining efficiency.

Q4: How does the structure of the 1-ethyl-tetrahydroisoquinoline affect the separation?

Substituents on the aromatic ring or the nitrogen atom can influence the separation. These groups can affect the molecule's polarity, its ability to form hydrogen bonds, and its steric fit into the chiral selector of the CSP. For example, the steric bulkiness of substituents near the chiral center can play a significant role in chiral recognition.[14]

Q5: What are typical starting conditions I can try?

The following table provides a good starting point for method development.

ParameterCondition 1: Polar Organic ModeCondition 2: Normal Phase
Column Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Acetonitrile/Diethylamine (100/0.1, v/v) OR Methanol/Diethylamine (100/0.1, v/v)n-Hexane/Isopropanol/Diethylamine (80/20/0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at an appropriate wavelength (e.g., 270-285 nm)UV at an appropriate wavelength (e.g., 270-285 nm)

Note: These are starting points. Optimization of the solvent ratios and additive concentration will likely be necessary.[1]

References

Overcoming low yield in the asymmetric hydrogenation of 1-ethyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Asymmetric Hydrogenation of 1-Ethyl-3,4-dihydroisoquinoline

Welcome to the technical support guide for the asymmetric hydrogenation of 1-ethyl-3,4-dihydroisoquinoline. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with this specific transformation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

This guide is structured into two main parts:

  • Frequently Asked Questions (FAQs): Quick answers to the most common problems encountered during the reaction, such as low conversion and poor enantioselectivity.

  • In-Depth Troubleshooting Guide: A systematic, parameter-by-parameter analysis to help you diagnose and resolve complex issues related to your catalyst, substrate, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction shows very low or no conversion. What are the most common initial checks?

A1: Low conversion is a frequent issue that can often be traced back to a few critical factors:

  • Catalyst Inactivity: The catalyst is the heart of the reaction. Ensure that your precatalyst has been properly activated to form the active hydride species. For many ruthenium and iridium catalysts, this involves a reaction with a base or other activators.[1][2] Also, confirm the catalyst has not been deactivated by exposure to air or other poisons.[3]

  • Hydrogen Source/Pressure: Verify that your hydrogen source is pure and that the reactor is properly sealed and maintaining the set pressure. For reactions sensitive to pressure, even small leaks can halt the process.

  • Substrate Quality: Impurities in the 1-ethyl-3,4-dihydroisoquinoline substrate, particularly other nitrogen-containing compounds, can act as catalyst poisons.[4] Purify the substrate if its quality is uncertain.

  • Reaction Temperature: Hydrogenation rates are often temperature-dependent.[5] Ensure your reaction is at the optimal temperature recommended for your specific catalyst system. Some systems require elevated temperatures to achieve good conversion.[6]

Q2: My conversion is high, but the enantioselectivity (ee) is poor. How can I improve it?

A2: Poor enantioselectivity indicates that while the catalyst is active, it is not effectively controlling the stereochemical outcome. Key areas to investigate include:

  • Ligand-Substrate Mismatch: The chiral ligand is responsible for inducing asymmetry. The chosen ligand may not be optimal for the 1-ethyl-3,4-dihydroisoquinoline scaffold. It is well-known that matching the steric and electronic properties of the ligand and substrate is crucial for high enantioselectivity.[7] Consider screening a panel of different chiral phosphine ligands.[8]

  • Solvent Effects: The solvent can significantly influence the transition state geometry, thereby affecting enantioselectivity.[6] A change from a non-polar solvent like toluene to a more polar or coordinating solvent like THF or an alcohol can have a dramatic impact.

  • Temperature and Pressure: These parameters can alter the energy difference between the diastereomeric transition states. Often, lowering the hydrogen pressure and adjusting the temperature can lead to significant improvements in ee.[6]

  • Additives: The presence of additives, such as halides or Brønsted/Lewis acids, can dramatically enhance enantioselectivity.[9][10] For isoquinolines, additives can help by activating the substrate or modifying the catalyst's electronic properties.[4][11]

Q3: Can the 1-ethyl-3,4-dihydroisoquinoline substrate itself be the problem?

A3: Yes, absolutely. The substrate's purity and structure are critical. Dihydroisoquinolines are prone to tautomerization and can exist in equilibrium with the corresponding enamine. While this can be beneficial for some dynamic kinetic resolution processes, it can also lead to side reactions or catalyst inhibition if not properly controlled.[6] Furthermore, the nitrogen atom in the isoquinoline ring can act as a ligand, potentially poisoning the catalyst.[4] This is a known challenge for the hydrogenation of N-heterocycles.[12]

Visualizing the Process: Reaction and Troubleshooting

To better understand the workflow, the following diagrams illustrate the general reaction pathway and a logical troubleshooting sequence.

G cluster_reaction General Asymmetric Hydrogenation Scheme S Substrate P Product S->P + H₂ Catalyst [M]-Chiral Ligand Catalyst->P H2 H₂ Source H2->P

Caption: General scheme for the asymmetric hydrogenation of 1-ethyl-3,4-dihydroisoquinoline.

Troubleshooting_Flowchart start Low Yield Observed q_conversion Is Conversion Low? start->q_conversion q_ee Is Enantioselectivity (ee) Low? q_conversion->q_ee No cause_catalyst Catalyst Inactive/Poisoned? - Check activation protocol - Verify catalyst purity - Use inert atmosphere q_conversion->cause_catalyst Yes cause_ligand Ligand-Substrate Mismatch? - Screen different chiral ligands - Check ligand purity/integrity q_ee->cause_ligand Yes action_optimize Systematically Optimize Parameters (See Tables 1 & 2) q_ee->action_optimize No (Yield is main issue) cause_conditions Suboptimal Conditions? - Verify H₂ pressure/purity - Check temperature - Ensure adequate mixing cause_catalyst->cause_conditions cause_substrate Substrate Issues? - Check purity (impurities poison catalyst) - Confirm structure cause_conditions->cause_substrate cause_substrate->action_optimize cause_solvent Solvent Effects? - Screen alternative solvents (e.g., Toluene, THF, DCM, Alcohols) cause_ligand->cause_solvent cause_params Parameter Optimization Needed? - Vary Temperature & Pressure - Screen additives (halides, acids) cause_solvent->cause_params cause_params->action_optimize

Caption: Troubleshooting decision tree for low yield in asymmetric hydrogenation.

In-Depth Troubleshooting Guide

The Catalyst System

The choice of metal and chiral ligand is the single most important factor for success. Both Ruthenium- and Iridium-based catalysts are widely used for the asymmetric hydrogenation of cyclic imines.[7][13][14]

Issue: Catalyst appears inactive or gives low turnover.

  • Plausible Cause (Mechanism): Many catalysts, such as the Noyori-type [RuCl(η6-arene)(N-TsDPEN)], are precatalysts. The active species is a ruthenium-hydride, which is generated in situ.[1] This activation often requires a base to remove HCl and form the active amido complex, which can then react with a hydrogen source to form the hydride.[2] Failure in this activation step is a common cause of reaction failure.

  • Troubleshooting Steps:

    • Verify Activation Protocol: If using a base (e.g., KOtBu, Et₃N), ensure it is fresh and added under strictly inert conditions.

    • Consider Catalyst Activation: For some systems, especially with Ir, substrate activation via protonation is necessary. Adding a Brønsted acid can form an iminium salt, which is more readily reduced.[10] Some protocols use additives like iodine or N-halosuccinimides which generate hydrogen halides in situ to act as activators.[15][16]

    • Inert Atmosphere: The active hydride species are often sensitive to oxygen. Ensure your entire setup, including solvent and reagent transfers, is performed under a rigorously inert atmosphere (Argon or Nitrogen).

Issue: Poor Enantioselectivity.

  • Plausible Cause (Mechanism): Enantioselectivity arises from the energy difference between the two competing diastereomeric transition states formed between the chiral catalyst and the prochiral substrate. If this energy difference is small, a racemic or near-racemic mixture will be produced. The ligand's structure dictates the shape of the chiral pocket.[8]

  • Troubleshooting Steps:

    • Ligand Screening: There is no universal ligand. A ligand that is successful for one substrate may fail for another. It is highly recommended to screen a small library of ligands. For dihydroisoquinolines, ligands like BINAP derivatives (e.g., SegPhos), Spiro-type ligands, and P,N ligands have shown success.[4][15][17]

    • Check Ligand Purity: Ensure the chiral ligand has high optical purity. Any amount of the opposite enantiomer will erode the product's ee.

Catalyst/Ligand Type Metal Common Ligands Key Characteristics & Considerations
Noyori-type Ru, Rh(R,R)-TsDPENWell-established for transfer hydrogenation; can be adapted for direct hydrogenation.[10][13]
Diphosphine Complexes Ir, Ru(R)-BINAP, (R)-SegPhos, (R)-SYNPHOSHighly effective for a broad range of substrates. Axially chiral diphosphines often provide high enantioselectivity.[4][6][14]
P,N Ligands IrSIPHOXThe combination of a hard nitrogen and soft phosphorus donor can be highly effective for imine hydrogenation.[17]
Titanocene Catalysts TiChiral Titanocene ComplexesKnown to be effective for cyclic imines, often requiring high pressure.[16][18]

Table 1. Common Catalyst Systems for Asymmetric Hydrogenation of Cyclic Imines.

Reaction Conditions & Additives

Fine-tuning reaction parameters is a critical step in optimizing both yield and enantioselectivity.

Issue: Reaction is slow or stalls before completion.

  • Plausible Cause (Mechanism): The reaction kinetics are influenced by temperature, pressure, and substrate/catalyst concentration. Higher hydrogen pressure increases the concentration of dissolved hydrogen, which can accelerate the rate-limiting hydrogenolysis step. Higher temperatures increase the overall reaction rate but can sometimes negatively impact enantioselectivity.[5]

  • Troubleshooting Steps:

    • Increase Hydrogen Pressure: Gradually increase the H₂ pressure (e.g., from 20 bar to 50 bar). Monitor both conversion and ee.

    • Increase Temperature: Incrementally raise the reaction temperature (e.g., from 25 °C to 50 °C). Be aware that this may decrease enantioselectivity.[6]

    • Solvent Choice: The solubility of hydrogen and the stability of the catalytic species vary with the solvent. Aprotic solvents like THF, Toluene, and DCM are common.[4] Sometimes, the addition of a protic co-solvent can be beneficial.

Issue: Results are inconsistent or enantioselectivity is moderate.

  • Plausible Cause (Mechanism): Additives can fundamentally alter the reaction mechanism or the nature of the active catalyst. Halide additives (e.g., I⁻ from TBAI or I₂) can replace other ligands on the metal center, modifying its steric and electronic properties.[6] Brønsted acids can protonate the substrate, making it a better electrophile and accelerating the reaction.[10][19]

  • Troubleshooting Steps:

    • Screen Halide Additives: Introduce catalytic amounts of additives like tetrabutylammonium iodide (TBAI), N-iodosuccinimide (NIS), or even I₂.

    • Screen Acid Additives: For Ir-catalyzed systems, adding an acid like H₃PO₄ to form the dihydroisoquinolinium salt in situ can be highly effective.[19]

Parameter Typical Range Effect on Yield & Enantioselectivity
H₂ Pressure 10 - 100 barHigher pressure generally increases rate/conversion. Effect on ee is system-dependent; sometimes lower pressure is better.[6]
Temperature 25 - 80 °CHigher temperature increases rate. Often has an inverse relationship with ee, but not always.[6][20]
Solvent Toluene, THF, DCM, AlcoholsCan have a profound impact on both conversion and ee. A screening is highly recommended.[6]
Additives Halides, AcidsCan dramatically improve both activity and enantioselectivity by modifying the catalyst or activating the substrate.[4][11]

Table 2. General Guide to Reaction Parameter Optimization.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation in an Autoclave

This protocol provides a representative starting point. Specific conditions must be optimized for your catalyst system.

A. Preparation (in a glovebox):

  • To a glass liner for the autoclave, add the catalyst precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol, 1 mol%) and the chiral ligand (e.g., (R)-SegPhos, 0.011 mmol, 2.2 mol%).

  • Add the desired solvent (e.g., THF, 3 mL), which has been rigorously degassed.

  • Stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.

  • In a separate vial, dissolve the 1-ethyl-3,4-dihydroisoquinoline substrate (0.5 mmol, 1.0 equiv) in the same degassed solvent (2 mL).

  • If using an additive (e.g., TCCA, NIS, or an acid), add it to the substrate solution.[11]

  • Transfer the substrate solution to the glass liner containing the catalyst.

  • Place the glass liner inside the stainless-steel autoclave and seal it tightly.

B. Reaction Execution:

  • Remove the sealed autoclave from the glovebox.

  • Connect the autoclave to a hydrogen line. Purge the headspace by pressurizing with H₂ (e.g., to 10 bar) and then venting, repeating this cycle 3-5 times.

  • Pressurize the autoclave to the desired reaction pressure (e.g., 50 bar).

  • Place the autoclave in a heating block or oil bath set to the desired reaction temperature (e.g., 50 °C) and begin stirring.

  • Monitor the reaction progress by checking the pressure drop over time or by analyzing aliquots (if the setup allows).

C. Work-up and Analysis:

  • After the reaction time is complete (e.g., 12-24 h), cool the autoclave to room temperature.

  • Carefully vent the excess hydrogen pressure in a fume hood.

  • Open the autoclave and remove the glass liner.

  • Quench the reaction mixture if necessary (e.g., with a saturated solution of NaHCO₃ if acids were used).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.[4]

References

Technical Support Center: NMR-Based Impurity Identification for 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of "1-Ethyl-1,2,3,4-tetrahydroisoquinoline." This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of identifying and quantifying impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond rote protocols to provide a deeper understanding of the analytical choices you make at the bench.

Frequently Asked Questions (FAQs)

Q1: Why is NMR the preferred method for identifying and characterizing unknown impurities in my this compound sample?

A1: While chromatographic techniques like HPLC are excellent for detecting and quantifying known impurities against a reference standard, NMR spectroscopy is unparalleled for the structural elucidation of unknown molecules.[1][2][3] NMR provides a detailed map of the molecule's atomic connectivity, stereochemistry, and the electronic environment of nuclei, which is crucial for identifying previously uncharacterized impurities.[2] This is a non-destructive technique, preserving your valuable sample for further analysis.[2] For regulatory submissions, a complete characterization of any impurity present above a certain threshold is often required, and NMR is a primary tool for achieving this.[1][4]

Q2: I see some unexpected signals in the ¹H NMR spectrum of my this compound sample. What are the most common sources of these signals?

A2: Unexpected signals can arise from several sources. Before assuming they are all synthesis-related impurities, consider the following:

  • Residual Solvents: These are the most common extraneous signals. Consult a reliable table of NMR solvent impurities to check if the signals correspond to solvents used in the synthesis or purification steps (e.g., toluene, ethyl acetate, dichloromethane).[5][6]

  • Water: The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration.[6]

  • Starting Materials and Reagents: Incomplete reaction or inefficient purification can lead to the presence of starting materials (e.g., the corresponding phenethylamine precursor) or reagents.

  • Side-Products: The synthesis of this compound, often via a Bischler-Napieralski or Pictet-Spengler type reaction, can lead to side-products such as incompletely reduced intermediates (dihydroisoquinolines) or over-alkylated species.[7][8]

  • Degradation Products: The compound may degrade upon storage or under certain conditions, leading to oxidation or other chemical transformations.

Q3: Can I determine the purity of my this compound sample using NMR?

A3: Yes, this is a powerful application of NMR known as quantitative NMR (qNMR).[9][10][11] By adding a known amount of a certified internal standard to your sample, you can accurately determine the purity of your analyte.[10][12] The signal integral in ¹H NMR is directly proportional to the number of protons giving rise to that signal, allowing for a direct molar comparison between your compound and the standard.[9][10] This method is considered a primary ratio method of measurement and can be highly accurate when performed correctly.[9]

Troubleshooting Guide

Scenario 1: Overlapping Signals in the Aromatic Region

Issue: "The signals in the aromatic region of my ¹H NMR spectrum are overlapping, making it difficult to assign the protons of this compound and potential aromatic impurities."

Troubleshooting Steps & Rationale:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz instead of 400 MHz) will increase chemical shift dispersion, potentially resolving the overlapping signals.

  • Solvent Titration: Changing the deuterated solvent can induce differential shifts in the proton resonances. For instance, switching from CDCl₃ to Benzene-d₆ can often resolve aromatic signal overlap due to the aromatic solvent-induced shift (ASIS) effect.

  • Acquire a 2D COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will reveal which protons are coupled to each other.[2] This allows you to trace the spin systems of the main compound and distinguish them from the spin systems of impurities, even if their signals overlap in the 1D spectrum.

Workflow for Resolving Overlapping Aromatic Signals

Caption: Workflow for troubleshooting overlapping NMR signals.

Scenario 2: Identifying a Low-Level Unknown Impurity

Issue: "I have a small but persistent unknown impurity in my sample. The ¹H NMR signals are weak, and I'm not sure what it is."

Troubleshooting Steps & Rationale:

  • Increase Sample Concentration: If solubility permits, a more concentrated sample will improve the signal-to-noise ratio of the impurity signals.

  • Acquire a 2D HSQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates proton signals with their directly attached carbon signals.[2] This is incredibly powerful for identifying the carbon skeleton of the impurity. Even weak proton signals can often be correlated to their corresponding carbons.

  • Acquire a 2D HMBC Spectrum: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are two or three bonds away.[2] This is the key to connecting the molecular fragments identified from COSY and HSQC, allowing you to piece together the full structure of the unknown impurity.[13]

  • Consider Potential Structures: Based on the synthetic route, propose potential structures for the impurity. For this compound, consider possibilities like the N-oxide, the corresponding 3,4-dihydroisoquinoline, or an isomer formed from an alternative cyclization.

Experimental Protocol: Structure Elucidation of an Unknown Impurity
  • Sample Preparation: Prepare a concentrated solution of the this compound sample containing the impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the impurity signals.

    • Acquire a ¹³C NMR spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY: To establish proton-proton correlations.

    • HSQC: To identify direct proton-carbon correlations.

    • HMBC: To establish long-range proton-carbon correlations.

  • Data Analysis:

    • Use the COSY spectrum to define the spin systems (molecular fragments) of the impurity.

    • Use the HSQC spectrum to assign carbons to their attached protons.

    • Use the HMBC spectrum to connect the molecular fragments and piece together the overall structure.

Logical Relationship for Impurity Structure Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C one-bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C long-range Correlations) H1->HMBC C13 ¹³C NMR & DEPT (Carbon Environments) C13->HSQC C13->HMBC Structure Proposed Impurity Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Interconnectivity of NMR experiments for structure elucidation.

Data Interpretation Guide

Expected ¹H and ¹³C NMR Data for this compound and Potential Impurities

The following table provides approximate chemical shifts for the main compound and plausible impurities. Note that actual chemical shifts can vary based on solvent, concentration, and temperature.

CompoundProton (¹H) Chemical Shifts (ppm)Carbon (¹³C) Chemical Shifts (ppm)
This compound ~7.1 (m, 4H, Ar-H), ~4.1 (q, 1H, CH-CH₃), ~3.0-3.2 (m, 2H, Ar-CH₂), ~2.7-2.9 (m, 2H, N-CH₂), ~1.2 (t, 3H, CH₂-CH₃)~135-140 (Ar-C), ~125-130 (Ar-CH), ~55 (CH-N), ~45 (N-CH₂), ~29 (Ar-CH₂), ~12 (CH₃)
3,4-Dihydroisoquinoline Intermediate ~8.2 (s, 1H, N=CH), ~7.2-7.4 (m, 4H, Ar-H), ~3.8 (t, 2H, N=C-CH₂), ~2.9 (t, 2H, Ar-CH₂)~165 (N=CH), ~130-140 (Ar-C), ~125-130 (Ar-CH), ~48 (N=C-CH₂), ~26 (Ar-CH₂)
N-Oxide Derivative Aromatic and aliphatic signals will be shifted downfield compared to the parent compound due to the electron-withdrawing effect of the N-oxide group.Carbons alpha to the nitrogen (C1 and C3) will be significantly shifted downfield.

Note: This table is illustrative. For precise assignments, 2D NMR experiments are essential.

References

Stability issues of "1-Ethyl-1,2,3,4-tetrahydroisoquinoline" in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Prepared by: Senior Application Scientist, Chemical Development Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (1-Et-THIQ). Its purpose is to address common stability issues encountered in various solvents and experimental conditions, offering troubleshooting advice and robust protocols to ensure the integrity of your results.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] 1-Et-THIQ, as a specific analog, serves as a critical building block in synthetic chemistry. However, its secondary amine structure and activated benzylic C1 position render it susceptible to degradation, primarily through oxidation.[3][4] Understanding and controlling its stability is paramount for reproducible and reliable research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of 1-Et-THIQ.

Q1: What are the primary degradation pathways for this compound?

A: The most significant degradation pathway for 1-Et-THIQ is oxidation. The tetrahydroisoquinoline ring system is prone to rearomatization to form the more thermodynamically stable isoquinoline ring.[5] This process typically occurs in two steps: initial oxidation to the 1-Ethyl-3,4-dihydroisoquinolinium iminium ion, followed by further oxidation to the fully aromatic 1-Ethylisoquinoline. This pathway is often accelerated by the presence of oxygen, trace metal impurities, and light.

Q2: How does the choice of solvent impact the stability of 1-Et-THIQ?

A: Solvent choice is critical.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can facilitate proton transfer and may contain higher levels of dissolved oxygen, accelerating oxidative degradation. While 1-Et-THIQ has some aqueous solubility, unbuffered aqueous solutions are not recommended for long-term storage.[6]

  • Aprotic Solvents (e.g., Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM)): These are generally preferred for stock solutions. However, stability can still be compromised by dissolved oxygen and exposure to light.

  • Aprotic Polar Solvents (e.g., DMSO): While excellent for solubilizing many compounds, be aware that some grades of DMSO can contain oxidizing impurities. Using high-purity, anhydrous grades is recommended.

Q3: I'm observing a new, less polar peak in my HPLC analysis of an aged 1-Et-THIQ sample. What is it likely to be?

A: The new peak is very likely the aromatic degradation product, 1-Ethylisoquinoline. The loss of the N-H and C-H bonds during aromatization reduces the molecule's polarity, causing it to elute later (have a longer retention time) on a standard reverse-phase HPLC column. Confirmation can be achieved by LC-MS, where you would expect to see a mass corresponding to [M-2H]⁺ relative to the parent compound.

Q4: How does pH influence the stability of 1-Et-THIQ in aqueous media?

A: As a secondary amine, 1-Et-THIQ is basic (the pKa of the parent THIQ is ~9.4-9.7) and its stability is pH-dependent.[6][7]

  • Acidic Conditions (pH < 7): The amine is protonated to form a tetrahydroisoquinolinium salt. This form is generally more stable against oxidation because the nitrogen lone pair is no longer available to participate in oxidative reactions. However, extreme acid and heat can still cause other forms of degradation.

  • Neutral/Basic Conditions (pH > 7): The compound exists primarily as the free base. In this state, the nitrogen lone pair is available, making the molecule highly susceptible to oxidation. Solutions should be protected from air (oxygen) under these conditions.

Q5: What are the best practices for preparing and storing 1-Et-THIQ stock solutions?

A: To maximize shelf-life and ensure reproducibility:

  • Solvent: Use a high-purity, anhydrous, aprotic solvent like acetonitrile.

  • Inert Atmosphere: Sparge the solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes before preparing the solution to remove dissolved oxygen.

  • Glassware: Use amber glass vials to protect the solution from light.

  • Storage: Store solutions at low temperatures (-20°C is recommended for long-term storage) and under an inert atmosphere.

  • Freshness: For sensitive applications, prepare solutions fresh and use them within the same day.

Section 2: Troubleshooting Guide

This guide provides solutions for specific experimental problems related to 1-Et-THIQ instability.

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions & Rationale
Rapid loss of parent compound purity in solution (<24h) 1. Oxidative Degradation: Presence of dissolved oxygen in the solvent. 2. Photodegradation: Exposure of the solution to ambient or UV light. 3. Solvent Impurities: Peroxides in aged ethers (like THF) or other oxidizing contaminants.1. Work under an inert atmosphere. Prepare solutions in a glovebox or use Schlenk techniques. This directly removes the primary oxidant, O₂. 2. Use amber vials or wrap containers in foil. This prevents light from providing the energy needed to initiate radical degradation pathways. 3. Use fresh, high-purity solvents. Test solvents for peroxides if applicable. This eliminates a potential source of unwanted oxidants.
Inconsistent Potency or Activity in Biological Assays 1. Degradation in Assay Media: The pH, temperature, or composition of the biological buffer may be promoting degradation during the experiment. 2. Variable Age of Stock Solution: Using stock solutions of different ages with varying levels of degradation.1. Perform a stability check in the final assay buffer. Incubate 1-Et-THIQ in the buffer under assay conditions (e.g., 37°C for 2 hours) and analyze by HPLC to quantify degradation. If unstable, consider adding an antioxidant (e.g., ascorbic acid, if compatible) or reducing incubation time.[8] 2. Standardize solution preparation. Always use a freshly prepared stock solution or one that has been qualified and stored properly for a defined period.
Formation of a Yellow/Brown Color in the Solution Extensive Degradation/Polymerization: The formation of highly conjugated aromatic species and potential subsequent polymerization products often results in coloration.1. Immediately discard the solution. The presence of color indicates significant degradation and unreliable concentration. 2. Re-evaluate storage and handling procedures. This level of degradation points to a severe issue, likely prolonged exposure to both air and light at ambient temperature. Implement all best practices outlined in the FAQ section.

Section 3: Data Summary & Visualization

Predicted Stability of 1-Et-THIQ Under Various Conditions

The following table summarizes the expected relative stability based on the known chemistry of the tetrahydroisoquinoline scaffold. This should be used as a general guideline; empirical testing is always recommended.

Solvent/Condition Stress Factor Predicted Stability Primary Degradant(s) Rationale
Acetonitrile (degassed)Ambient Temp, DarkHigh MinimalAprotic, inert conditions minimize oxidative pathways.
MethanolAir, Ambient LightLow to Moderate 1-EthylisoquinolineProtic solvent with dissolved O₂ and light exposure promotes oxidation.
Water (pH 3)Air, 40°CModerate Minor Hydrolytic/Oxidative ProductsProtonated amine is less susceptible to oxidation. Stability is limited by other acid-catalyzed reactions.
Water (pH 9)Air, 40°CVery Low 1-EthylisoquinolineFree base is highly activated for rapid oxidation, especially with heat and air.
DMSO (Anhydrous)Ambient Temp, DarkHigh MinimalGood aprotic solvent, but purity is key to avoid inherent oxidants.
H₂O₂ (3% in Water)Oxidative StressExtremely Low 1-Ethylisoquinoline & othersForced oxidation will rapidly convert the molecule to its aromatic form and other oxidized species.[3]
Visual Guides

This diagram illustrates the primary degradation route for 1-Et-THIQ, proceeding from the reduced tetrahydroisoquinoline to the fully aromatic isoquinoline.

G cluster_0 Degradation Pathway A 1-Ethyl-1,2,3,4- tetrahydroisoquinoline (Parent Compound) B 1-Ethyl-3,4-dihydroisoquinolinium (Iminium Intermediate) A->B Oxidation (-H⁻) [O₂, light, metal ions] C 1-Ethylisoquinoline (Aromatic Degradant) B->C Oxidation (-H⁺) G start Unexpected Degradation Observed in HPLC/LC-MS? check_solvent Is the solvent fresh, high-purity, and anhydrous? start->check_solvent Yes check_atmosphere Was the solution prepared and stored under inert gas (N₂/Ar)? check_solvent->check_atmosphere Yes replace_solvent Action: Use fresh, _degassed_ solvent. check_solvent->replace_solvent No check_light Was the solution protected from light (amber vial)? check_atmosphere->check_light Yes implement_inert Action: Implement inert atmosphere techniques. check_atmosphere->implement_inert No check_temp Was the solution stored at ≤ 4°C? check_light->check_temp Yes use_amber Action: Switch to amber glassware. check_light->use_amber No store_cold Action: Store solutions at -20°C. check_temp->store_cold No resolved Problem Resolved check_temp->resolved Yes replace_solvent->resolved implement_inert->resolved use_amber->resolved store_cold->resolved

References

Technical Support Center: Diastereoselective Synthesis of 1-Ethyl-THIQ

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethyl-tetrahydroisoquinolines (1-ethyl-THIQ). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on achieving high diastereoselectivity.

Introduction: The Challenge of Diastereoselectivity in 1-Ethyl-THIQ Synthesis

The 1-substituted tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The introduction of a substituent at the C1 position, such as an ethyl group, creates a stereocenter, leading to the formation of enantiomers and, in the presence of other stereocenters, diastereomers. Controlling the stereochemical outcome of this synthesis is paramount, as different stereoisomers can exhibit vastly different biological activities.[3] This guide will provide in-depth, practical advice to help you navigate the complexities of diastereoselective 1-ethyl-THIQ synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 1-ethyl-THIQ, and which are most amenable to diastereocontrol?

A1: The two most common and versatile methods for synthesizing the 1-ethyl-THIQ core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction , followed by reduction.[4][5]

  • Pictet-Spengler Reaction: This is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone in the presence of an acid catalyst. For 1-ethyl-THIQ, propionaldehyde would be the aldehyde of choice. The diastereoselectivity can be influenced by the choice of catalyst, solvent, and temperature.[6][7][8] More advanced strategies employ chiral Brønsted acids or enzymes to achieve high stereocontrol.[9][10]

  • Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-arylethylamine using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[5] This intermediate is then reduced to the THIQ. The stereocenter at C1 is formed during the reduction step. Asymmetric reduction methods, such as catalytic hydrogenation with a chiral catalyst or the use of chiral reducing agents, are employed to control the diastereoselectivity.[2][5]

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the nitrogen of the β-arylethylamine precursor.[11] This auxiliary then directs the stereochemical outcome of the C1-C bond formation in either the Pictet-Spengler or a related alkylation reaction.[12] The auxiliary is subsequently removed to yield the desired chiral 1-ethyl-THIQ.

Each of these methods offers distinct advantages and challenges for achieving high diastereoselectivity, which will be explored in the troubleshooting sections below.

Q2: I am observing a low diastereomeric ratio (d.r.) in my Pictet-Spengler reaction for 1-ethyl-THIQ synthesis. What are the likely causes and how can I improve it?

A2: A low diastereomeric ratio in the Pictet-Spengler reaction is a common issue that can often be traced back to several key experimental parameters. The reaction proceeds through a key iminium ion intermediate, and the facial selectivity of the subsequent cyclization determines the stereochemical outcome.

Troubleshooting Flowchart for Poor Diastereoselectivity in Pictet-Spengler Reaction:

G start Low d.r. in Pictet-Spengler Reaction catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If no improvement high_dr Achieve High Diastereoselectivity catalyst->high_dr Successful Optimization sub_catalyst A1: Screen Lewis vs. Brønsted Acids A2: Consider Chiral Catalysts catalyst->sub_catalyst substrate Consider Substrate Modifications conditions->substrate If still low conditions->high_dr Successful Optimization sub_conditions B1: Lower Reaction Temperature B2: Screen Solvents of Varying Polarity B3: Adjust Reactant Concentrations conditions->sub_conditions substrate->high_dr Successful Optimization sub_substrate C1: Modify N-substituent C2: Introduce a Chiral Auxiliary substrate->sub_substrate

Caption: Troubleshooting workflow for improving diastereoselectivity in the Pictet-Spengler reaction.

Detailed Troubleshooting Steps:

  • Catalyst Choice:

    • Lewis vs. Brønsted Acids: The nature of the acid catalyst is critical. While traditional Brønsted acids (e.g., TFA, HCl) can be effective, Lewis acids (e.g., TiCl₄, Sc(OTf)₃) may offer different levels of stereocontrol by coordinating with the imine intermediate.[6]

    • Chiral Catalysts: For enantioselective synthesis leading to high diastereomeric excess, consider employing a chiral phosphoric acid (CPA) or a chiral metal complex. These catalysts create a chiral environment around the iminium intermediate, favoring one approach of the nucleophilic arene over the other.[10]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[13] Reactions that are sluggish at lower temperatures may require a more active catalyst.

    • Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.[14] Screen a range of solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile).

  • Substrate Modification:

    • N-Substituent: The steric bulk of a substituent on the nitrogen atom of the starting β-arylethylamine can influence the facial selectivity of the cyclization. An N-benzyl or N-sulfonyl group can provide steric hindrance that favors the formation of one diastereomer.

    • Chiral Auxiliary: Attaching a removable chiral auxiliary to the nitrogen is a robust strategy to enforce high diastereoselectivity.[11] Evans oxazolidinones or Ellman's tert-butanesulfinamide are commonly used for this purpose.[12]

Q3: My Bischler-Napieralski approach yields a racemic mixture of 1-ethyl-THIQ after reduction. How can I induce diastereoselectivity in the reduction step?

A3: The key to a diastereoselective Bischler-Napieralski synthesis of 1-ethyl-THIQ lies in the asymmetric reduction of the intermediate 3,4-dihydroisoquinoline (DHIQ).

Strategies for Asymmetric Reduction of DHIQs:

Reduction MethodDescriptionKey Considerations
Catalytic Asymmetric Hydrogenation Utilizes a chiral transition metal catalyst (e.g., Ru, Rh, Ir) with a chiral ligand (e.g., BINAP) and H₂ gas.[2][5]Catalyst loading, hydrogen pressure, solvent, and temperature must be optimized. The electronic nature of the DHIQ can affect catalyst activity and selectivity.
Asymmetric Transfer Hydrogenation Employs a chiral catalyst with a hydrogen donor (e.g., formic acid, isopropanol) instead of H₂ gas.[2]Often operationally simpler and safer than high-pressure hydrogenation. The choice of hydrogen donor and catalyst is crucial.
Chiral Reducing Agents Stoichiometric reduction using chiral hydride reagents, such as those derived from boranes (e.g., CBS catalyst) or aluminum hydrides modified with chiral ligands.Can provide high selectivity but may be less atom-economical than catalytic methods. Requires careful control of stoichiometry and temperature.
Substrate-Controlled Reduction A chiral auxiliary attached to the nitrogen of the DHIQ can direct the approach of a standard reducing agent (e.g., NaBH₄).The auxiliary must be chosen to provide effective steric shielding of one face of the imine. The auxiliary must be readily cleavable post-reduction.

Experimental Protocol: Catalytic Asymmetric Hydrogenation of a 1-Ethyl-3,4-dihydroisoquinoline

  • Preparation: In a glovebox, add the 1-ethyl-3,4-dihydroisoquinoline substrate (1.0 eq) and the chiral catalyst (e.g., [Rh(COD)(R,R)-DIPAMP)]BF₄, 0.5-2 mol%) to a high-pressure reactor vessel containing a magnetic stir bar.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., methanol, THF).

  • Reaction: Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3-5 cycles). Pressurize the reactor to the desired pressure (e.g., 10-50 bar H₂) and stir at the optimized temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge with an inert gas (e.g., nitrogen). Concentrate the reaction mixture in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by chiral HPLC or NMR analysis of a derivatized sample.

Troubleshooting Guide: Advanced Topics

Problem: Inconsistent Diastereoselectivity Between Batches

Possible Causes & Solutions:

  • Reagent Purity:

    • Propionaldehyde: Ensure the propionaldehyde used in the Pictet-Spengler reaction is free of aldol condensation byproducts. It is often best to use a freshly distilled or newly opened bottle.

    • Solvents: Use anhydrous solvents, as water can interfere with catalyst activity and potentially hydrolyze intermediates.[13]

    • Catalyst Integrity: Chiral catalysts can be sensitive to air and moisture.[15] Store them under an inert atmosphere and handle them in a glovebox or with careful Schlenk techniques.

  • Reaction Setup:

    • Inert Atmosphere: Ensure all reactions are conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and side reactions.[15]

    • Temperature Control: Use a cryostat or a well-controlled cooling bath to maintain a consistent reaction temperature, especially for reactions run at sub-ambient temperatures.

Problem: Difficulty Removing a Chiral Auxiliary

Possible Causes & Solutions:

  • Steric Hindrance: The newly formed stereocenter at C1 may sterically hinder the site of auxiliary cleavage.

    • Solution: Screen a variety of cleavage conditions. For example, if acidic cleavage of an oxazolidinone is slow, consider reductive cleavage with agents like LiBH₄ or LiAlH₄. For a tert-butanesulfinamide auxiliary, simple acidic treatment (e.g., HCl in methanol) is usually effective.

  • Functional Group Incompatibility: The conditions required to cleave the auxiliary may not be compatible with other functional groups in the molecule.

    • Solution: Re-evaluate the choice of auxiliary and the overall synthetic plan. Select an auxiliary whose cleavage conditions are orthogonal to the other functionalities present.

Decision Tree for Chiral Auxiliary Selection and Removal:

G start Select Chiral Auxiliary evans Evans Oxazolidinone start->evans ellman Ellman Sulfinamide start->ellman cleavage_evans Cleavage Conditions: - Acidic (e.g., HCl) - Basic (e.g., LiOH/H₂O₂) - Reductive (e.g., LiBH₄) evans->cleavage_evans cleavage_ellman Cleavage Conditions: - Acidic (e.g., HCl in MeOH) ellman->cleavage_ellman check_compatibility Are cleavage conditions compatible with other functional groups? cleavage_evans->check_compatibility cleavage_ellman->check_compatibility success Successful Auxiliary Removal check_compatibility->success Yes reselect Reselect Auxiliary or Modify Synthetic Route check_compatibility->reselect No reselect->start

Caption: Decision-making process for selecting and removing a chiral auxiliary.

References

Technical Support Center: Optimizing N-Alkylation of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the N-alkylation of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline. As researchers and drug development professionals, you understand the criticality of robust and optimized synthetic procedures. This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. We will delve into common challenges and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions regarding the N-alkylation of this compound.

Q1: What are the most common methods for the N-alkylation of this compound?

A1: There are several effective methods for the N-alkylation of this secondary amine. The most prevalent include:

  • Direct Alkylation: This involves the reaction of the tetrahydroisoquinoline with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. It follows an SN2 mechanism where the amine nitrogen acts as a nucleophile.[1]

  • Reductive Amination: This is a powerful and often preferred method that involves reacting the amine with a carbonyl compound (an aldehyde or ketone) to form an iminium intermediate, which is then reduced in situ to the desired tertiary amine.[2][3] This method is particularly useful for avoiding over-alkylation.[4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used for forming C-N bonds, particularly with aryl halides or triflates.[5][6][7] It is a versatile method with a broad substrate scope.[7]

Q2: Why is over-alkylation a concern with direct alkylation methods?

A2: Over-alkylation, the formation of a quaternary ammonium salt, is a common side reaction in the direct alkylation of amines.[1][4] This occurs because the product of the initial alkylation (a tertiary amine) can still be nucleophilic and react further with the alkylating agent.[1][3] While tertiary amines are generally less nucleophilic than secondary amines due to increased steric hindrance, over-alkylation can still occur, especially with highly reactive alkylating agents like methyl iodide.[3]

Q3: What is the role of the base in direct N-alkylation?

A3: The base plays a crucial role in direct N-alkylation. The initial reaction between the secondary amine and the alkyl halide forms an ammonium salt. The base is required to deprotonate this ammonium salt, regenerating the neutral tertiary amine product and preventing the reaction from stalling.[1] Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3), organic amines (e.g., triethylamine, diisopropylethylamine), and stronger bases like sodium hydride (NaH) for less reactive systems.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the N-alkylation of this compound.

Issue 1: Low or No Conversion of the Starting Material

Q: I am seeing very little to no formation of my desired N-alkylated product. What are the likely causes and how can I address them?

A: Low conversion is a frequent challenge and can stem from several factors.[8] Here’s a systematic approach to troubleshooting:

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. For alkyl halides, the reactivity order is I > Br > Cl.[4] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide. For even greater reactivity, alkyl triflates are excellent choices due to the exceptional leaving group ability of the triflate anion.[8]

  • Steric Hindrance: While this compound is not exceptionally bulky, significant steric hindrance on your alkylating agent can slow down the SN2 reaction.[8]

    • Solution: Increase the reaction temperature to provide the necessary activation energy. Using a higher-boiling point solvent such as DMF or DMSO can facilitate this.[8] You may also need to extend the reaction time.

  • Inadequate Base Strength: The chosen base may not be strong enough to effectively deprotonate the intermediate ammonium salt, especially if the reaction generates a strong acid as a byproduct.

    • Solution: Switch to a stronger base. For instance, if you are using K2CO3 with an alkyl bromide, you might consider a stronger base like sodium hydride (NaH) or cesium carbonate (Cs2CO3), which has been shown to be effective for selective mono-alkylation.[9]

  • Solvent Effects: The solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the anion more nucleophilic.

Comparative Data for Reaction Optimization
ParameterOption 1Option 2Option 3Rationale & Recommendation
Alkylating Agent R-ClR-BrR-I / R-OTfReactivity: I > Br > Cl. For sluggish reactions, R-I or R-OTf are recommended.[4][8]
Base K2CO3Et3NNaH / Cs2CO3K2CO3 is a good starting point. For hindered systems or less reactive halides, a stronger base like NaH or the more soluble Cs2CO3 may be necessary.[9]
Solvent TolueneAcetonitrileDMF / DMSOPolar aprotic solvents (Acetonitrile, DMF, DMSO) are generally superior for SN2 reactions.[8] Toluene is less polar and may lead to slower reaction rates.
Temperature Room Temp.60 °C100 °CStart at room temperature and increase if no reaction is observed. Higher temperatures can overcome activation energy barriers, especially in cases of steric hindrance.[8]
Issue 2: Formation of Multiple Products and Purification Challenges

Q: My reaction mixture shows multiple spots on TLC, and I'm having difficulty isolating the desired tertiary amine. What's happening and how can I improve selectivity?

A: The formation of multiple products often points towards over-alkylation or side reactions.

  • Over-alkylation: As discussed, the tertiary amine product can react further to form a quaternary ammonium salt.[1][3]

    • Solution 1: Stoichiometry Control: Using a slight excess of the this compound relative to the alkylating agent can favor the formation of the tertiary amine. However, this can make purification challenging if the starting material and product have similar polarities.

    • Solution 2: Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for example, via a syringe pump, can help to maintain a low concentration of the alkylating agent in the reaction mixture. This reduces the likelihood of the more reactive product undergoing a second alkylation.[4]

    • Solution 3: Switch to Reductive Amination: This is often the most effective strategy to avoid over-alkylation.[3][4] By reacting this compound with an aldehyde or ketone in the presence of a reducing agent, you can cleanly form the desired tertiary amine.[2]

Visualizing the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Tetrahydroisoquinoline 1-Ethyl-1,2,3,4- tetrahydroisoquinoline Imine_Formation Iminium Ion Formation Tetrahydroisoquinoline->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Final_Product N-Alkylated Product Reduction->Final_Product Troubleshooting_Decision_Tree Start Low or No Yield Check_Reactivity Is the alkylating agent reactive enough (I > Br > Cl)? Start->Check_Reactivity Increase_Reactivity Switch to a more reactive alkylating agent (e.g., R-I or R-OTf). Check_Reactivity->Increase_Reactivity No Check_Sterics Is there significant steric hindrance? Check_Reactivity->Check_Sterics Yes Increase_Reactivity->Check_Sterics Increase_Temp Increase reaction temperature and time. Check_Sterics->Increase_Temp Yes Check_Base Is the base strong enough? Check_Sterics->Check_Base No Increase_Temp->Check_Base Stronger_Base Use a stronger base (e.g., NaH, Cs2CO3). Check_Base->Stronger_Base No Consider_Alternative Consider alternative methods (Reductive Amination, Buchwald-Hartwig). Check_Base->Consider_Alternative Yes Stronger_Base->Consider_Alternative

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Salsolidine and 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of neuropharmacology, the tetrahydroisoquinoline (THIQ) scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Among these, the endogenous alkaloid Salsolidine and its synthetic analogue 1-Ethyl-1,2,3,4-tetrahydroisoquinoline have garnered interest for their potential to modulate key neurological pathways. This guide provides a comprehensive comparison of their biological activities, supported by experimental data and detailed methodologies, to inform future research and drug discovery efforts.

Introduction to the Contenders

Salsolidine, a naturally occurring tetrahydroisoquinoline alkaloid, is found in various plant species and can also be formed endogenously in mammals through the condensation of dopamine with acetaldehyde.[1][2] Its structural similarity to dopamine has implicated it in the pathophysiology of neurodegenerative diseases like Parkinson's disease and in the mechanisms of alcohol addiction.[3][4]

This compound, on the other hand, is a synthetic derivative of the core THIQ structure. While less extensively studied than Salsolidine, the broader class of 1-alkyl-THIQs has been shown to possess a wide spectrum of biological activities, making the 1-ethyl variant a compound of interest for exploring structure-activity relationships within this chemical class.[5][6]

Comparative Biological Profile

The primary biological target of Salsolidine is well-established as monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. In contrast, the specific biological activities of this compound are not as extensively characterized in publicly available literature. However, based on studies of structurally related 1-alkyl-THIQs, we can infer its potential pharmacological profile.

Monoamine Oxidase (MAO) Inhibition

Salsolidine is a potent and stereoselective competitive inhibitor of MAO-A.[1][7] The (R)-enantiomer of Salsolidine is significantly more active against MAO-A than the (S)-enantiomer, with reported Ki values of 6 µM and 186 µM, respectively.[7] This potent inhibition of MAO-A leads to an increase in the synaptic levels of monoamine neurotransmitters like serotonin and norepinephrine, which underlies many of its pharmacological effects. Salsolidine shows weak inhibition of MAO-B.[1]

This compound , while not having specific publicly available Ki or IC50 values for MAO inhibition, belongs to a class of compounds known to inhibit MAO. Studies on simple isoquinoline alkaloids have shown that 1,2,3,4-tetrahydroisoquinoline and its 2-methyl derivative are inhibitors of MAO-B, with Ki values of 15 µM and 1 µM, respectively.[1] The 1-methyl analog of the titular compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is also a known MAO inhibitor.[8] It is therefore highly probable that this compound also possesses MAO inhibitory activity, though its potency and selectivity for MAO-A versus MAO-B require experimental determination.

Interaction with Dopaminergic Systems

Salsolidine 's structural similarity to dopamine suggests a potential interaction with dopamine receptors. Indeed, studies have shown that Salsolidine can displace [3H]apomorphine from its binding sites with an effectiveness comparable to that of dopamine itself, suggesting it may act as a dopamine receptor agonist or antagonist.[9] This interaction with the dopaminergic system is thought to contribute to its complex role in conditions like Parkinson's disease and alcoholism.[4][9]

The interaction of This compound with dopamine receptors has not been explicitly detailed. However, the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), has been shown to displace [3H]apomorphine from its binding sites, indicating an interaction with dopamine receptors.[9] It is plausible that the 1-ethyl derivative retains some affinity for these receptors.

Cholinesterase Inhibition

Salsolidine has been reported to have the potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[7] This activity suggests a potential therapeutic application in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

The cholinesterase inhibitory activity of This compound is not well-documented. However, given that other THIQ derivatives have been investigated as cholinesterase inhibitors, this is a plausible area for future investigation.[10]

Data Summary

Biological TargetSalsolidineThis compound
MAO-A Inhibition Potent, stereoselective competitive inhibitor. (R)-salsolidine Ki = 6 µM[1][7]Likely inhibitor, but specific quantitative data is not readily available.
MAO-B Inhibition Weak inhibitor.[1]The parent compound and 2-methyl derivative are inhibitors (Ki = 15 µM and 1 µM, respectively).[1]
Dopamine Receptor Interaction Displaces [3H]apomorphine binding, suggesting direct interaction.[9]The parent compound displaces [3H]apomorphine binding.[9]
Cholinesterase Inhibition Potential inhibitor of AChE and BChE.[7]Not well-characterized.

Experimental Protocols

To facilitate further research and direct comparison, detailed step-by-step methodologies for key assays are provided below.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted from a fluorometric method for determining MAO-A and MAO-B activity.

Principle: The assay measures the production of hydrogen peroxide, a byproduct of monoamine oxidation, using a fluorescent probe. Inhibition of MAO results in a decreased fluorescent signal.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Amplex® Red reagent (or similar fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds (Salsolidine, this compound)

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Amplex® Red and HRP in phosphate buffer.

    • Prepare serial dilutions of the test compounds and positive controls in phosphate buffer.

    • Prepare substrate solutions (kynuramine for MAO-A, benzylamine for MAO-B) in phosphate buffer.

  • Assay Protocol:

    • To each well of the microplate, add 20 µL of the appropriate enzyme solution (MAO-A or MAO-B).

    • Add 20 µL of the test compound or control solution to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the corresponding substrate solution.

    • Immediately add 40 µL of the Amplex® Red/HRP working solution.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for MAO Inhibition Assay

MAO_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Reagents Prepare: - Amplex Red/HRP solution - Test compound dilutions - Substrate solutions AddEnzyme Add MAO-A or MAO-B enzyme to wells AddCompound Add test compounds and controls AddEnzyme->AddCompound Incubate1 Incubate at 37°C for 15 min AddCompound->Incubate1 AddSubstrate Add substrate (Kynuramine or Benzylamine) Incubate1->AddSubstrate AddProbe Add Amplex Red/HRP AddSubstrate->AddProbe Incubate2 Incubate at 37°C for 30 min (dark) AddProbe->Incubate2 Measure Measure fluorescence Incubate2->Measure Calculate Calculate % inhibition Measure->Calculate Determine Determine IC50 Calculate->Determine

Caption: Workflow for the fluorometric MAO inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay for measuring AChE inhibition.

Principle: The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Test compounds (Salsolidine, this compound)

  • Positive control (e.g., Donepezil)

  • 96-well clear microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in phosphate buffer.

    • Prepare serial dilutions of the test compounds and positive control in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer.

  • Assay Protocol:

    • To each well of the microplate, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound or control solution.

    • Add 10 µL of the DTNB solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately start monitoring the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Acquisition and Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value as described for the MAO assay.

Experimental Workflow for AChE Inhibition Assay

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Reagents Prepare: - DTNB solution - ATCI solution - Test compound dilutions - AChE solution AddBuffer Add buffer to wells AddCompound Add test compounds and controls AddBuffer->AddCompound AddDTNB Add DTNB AddCompound->AddDTNB PreIncubate Pre-incubate at 37°C for 10 min AddDTNB->PreIncubate AddSubstrate Add ATCI substrate PreIncubate->AddSubstrate Measure Monitor absorbance at 412 nm AddSubstrate->Measure Calculate Calculate reaction rate and % inhibition Measure->Calculate Determine Determine IC50 Calculate->Determine

Caption: Workflow for the colorimetric AChE inhibition assay.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Salsolidine revolves around its ability to inhibit MAO-A. By blocking this enzyme, Salsolidine increases the bioavailability of monoamine neurotransmitters in the synapse, leading to enhanced downstream signaling. Its interaction with dopamine receptors further complicates its pharmacological profile, potentially modulating both pre- and post-synaptic dopaminergic transmission.

For This compound , while direct evidence is limited, its structural similarity to other neuroactive THIQs suggests potential involvement in similar pathways. Inhibition of MAO and interaction with dopamine receptors are the most probable mechanisms of action that warrant further investigation.

Hypothesized Signaling Cascade for Salsolidine's MAO-A Inhibition

Salsolidine_Pathway cluster_synapse Synaptic Cleft Salsolidine Salsolidine MAOA Monoamine Oxidase A (MAO-A) Salsolidine->MAOA Inhibits Degradation Degradation Monoamines Monoamine Neurotransmitters (e.g., Serotonin, Norepinephrine) Monoamines->Degradation Metabolized by SynapticLevels Increased Synaptic Levels of Monoamine Neurotransmitters ReceptorBinding Binding to Postsynaptic Receptors SynapticLevels->ReceptorBinding Downstream Downstream Signaling (e.g., GPCR activation, second messengers) ReceptorBinding->Downstream Physiological Physiological Effects (e.g., mood alteration) Downstream->Physiological

Caption: Salsolidine's inhibition of MAO-A leads to increased monoamine levels.

Conclusion and Future Directions

Salsolidine is a well-characterized tetrahydroisoquinoline with potent MAO-A inhibitory activity and demonstrated interactions with the dopaminergic system. This profile makes it a valuable tool for studying the roles of these systems in health and disease. This compound, while less understood, represents an opportunity to explore the structure-activity relationships of 1-alkyl-THIQs. The lack of specific quantitative data for the 1-ethyl analog highlights a gap in the current literature.

Future research should focus on a direct, side-by-side comparison of these two compounds in a battery of in vitro and in vivo assays. Determining the IC50 values of this compound for MAO-A and MAO-B, its binding affinities for various dopamine receptor subtypes, and its cholinesterase inhibitory potential will be crucial for a complete understanding of its pharmacological profile and for elucidating the impact of the 1-position substituent on the biological activity of the tetrahydroisoquinoline scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Substituted Tetrahydroisoquinoline (THIQ) Analogs with a Focus on 1-Ethyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-substituted THIQ analogs, with a specific focus on the implications for 1-ethyl-THIQ derivatives. By synthesizing findings from various studies, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents based on the THIQ core.

The Versatile THIQ Scaffold: A Foundation for Diverse Biological Activities

The THIQ nucleus is a cornerstone in medicinal chemistry, with derivatives showing promise in a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[1][3][4][5] The substitution pattern on the THIQ ring system plays a pivotal role in defining the pharmacological profile of these analogs. Of particular interest is the C1 position, where modifications can significantly influence receptor affinity, selectivity, and overall biological activity.

Key Therapeutic Areas for THIQ Analogs:

  • Anticancer: THIQ derivatives have been investigated as tubulin polymerization inhibitors and for their cytotoxic effects against various cancer cell lines.[6][7][8]

  • Antiviral: Notably, some THIQ analogs have shown potent anti-HIV activity.[9]

  • Central Nervous System (CNS): The THIQ scaffold is a common feature in ligands targeting dopamine and serotonin receptors, suggesting applications in neuropsychiatric disorders.[10][11][12]

  • Anti-inflammatory: Certain THIQ derivatives act as antagonists of the LFA-1/ICAM-1 interaction, a key process in inflammation.[13][14]

Structure-Activity Relationship at the C1-Position: A Comparative Analysis

Table 1: Comparative Activity of 1-Substituted THIQ Analogs

1-Substituent Biological Target/Activity Key SAR Observations Reference
Aryl (e.g., Phenyl) Anti-HIV, Tubulin Polymerization Inhibition, AntimalarialThe nature and position of substituents on the aryl ring are critical for activity. For instance, a 3'-hydroxy and 4'-methoxy substitution on the 1-phenyl ring was optimal for tubulin polymerization inhibition.[6]
Alkyl (General) Phenylethanolamine N-methyltransferase (PNMT) InhibitionSmall alkyl groups like methyl at the 3-position can enhance activity, but extending the chain to ethyl can diminish potency, suggesting a sterically constrained binding pocket. While this is at the 3-position, it highlights the sensitivity to alkyl chain length.[15]
Heteroaryl LFA-1/ICAM-1 AntagonismThe introduction of heteroaryl groups can significantly improve potency in cellular assays.[13]
No Substitution (H) Dopamine D3 Receptor AffinityThe unsubstituted THIQ core can serve as a scaffold for building potent D3 receptor ligands, with activity being modulated by substitutions at other positions.[10][11]

Insights for 1-Ethyl-THIQ Analogs:

Based on the available data, particularly from studies on other 1-alkyl analogs, we can infer the following for 1-ethyl-THIQ derivatives:

  • Steric Considerations: The size of the 1-ethyl group will be a critical determinant of activity. For targets with compact binding pockets, the ethyl group may be too bulky, leading to reduced affinity compared to smaller substituents like methyl.[15]

  • Lipophilicity: The ethyl group will increase the lipophilicity of the molecule compared to an unsubstituted or 1-methyl analog. This can influence pharmacokinetic properties such as membrane permeability and metabolic stability.

  • Conformational Effects: The 1-ethyl substituent will influence the preferred conformation of the THIQ ring, which can impact how the molecule fits into a receptor binding site.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of THIQ analogs are crucial steps in drug discovery. Below are generalized protocols based on common methodologies reported in the literature.

3.1. General Synthesis of 1-Substituted THIQ Analogs (Pictet-Spengler Reaction)

The Pictet-Spengler reaction is a widely used method for the synthesis of THIQs.[2]

Step-by-Step Methodology:

  • Starting Materials: A phenylethylamine and an aldehyde or ketone. For 1-ethyl-THIQ, the corresponding aldehyde would be propionaldehyde.

  • Reaction: The phenylethylamine is condensed with the aldehyde to form a Schiff base intermediate.

  • Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) to form the THIQ ring.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

G phenylethylamine Phenylethylamine schiff_base Schiff Base Intermediate phenylethylamine->schiff_base Condensation aldehyde Aldehyde (e.g., Propionaldehyde) aldehyde->schiff_base thiq 1-Substituted THIQ schiff_base->thiq Acid-Catalyzed Cyclization

Caption: Pictet-Spengler reaction workflow for the synthesis of 1-substituted THIQs.

3.2. Biological Evaluation: Receptor Binding and Functional Assays

To determine the pharmacological profile of novel 1-ethyl-THIQ analogs, a series of in vitro assays are typically employed.

Example Workflow for Dopamine Receptor Activity:

  • Receptor Binding Assays:

    • Objective: To determine the affinity of the test compounds for dopamine receptor subtypes (e.g., D2, D3).[10][16]

    • Methodology:

      • Prepare cell membranes expressing the dopamine receptor of interest.

      • Incubate the membranes with a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the test compound.

      • After incubation, separate the bound from unbound radioligand by filtration.

      • Measure the radioactivity of the filters to determine the amount of bound radioligand.

      • Calculate the Ki (inhibition constant) value for the test compound, which is a measure of its binding affinity.

  • Functional Assays:

    • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the dopamine receptor.

    • Methodology (e.g., cAMP Assay):

      • Use a cell line expressing the dopamine receptor that is coupled to adenylyl cyclase.

      • Treat the cells with the test compound in the presence or absence of a known dopamine receptor agonist.

      • Measure the intracellular levels of cyclic AMP (cAMP).

      • A decrease in cAMP levels (for Gi-coupled receptors like D2) in the presence of an agonist indicates agonistic activity, while blockage of the agonist-induced response indicates antagonistic activity.

G compound 1-Ethyl-THIQ Analog binding_assay Receptor Binding Assay compound->binding_assay functional_assay Functional Assay (e.g., cAMP) compound->functional_assay membranes Dopamine Receptor Membranes membranes->binding_assay radioligand Radiolabeled Ligand radioligand->binding_assay affinity Determine Affinity (Ki) binding_assay->affinity activity Determine Activity (Agonist/Antagonist) functional_assay->activity

Caption: Workflow for the biological evaluation of 1-ethyl-THIQ analogs at dopamine receptors.

Mechanistic Insights: Signaling Pathways of THIQ Targets

The therapeutic effects of THIQ analogs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.

Dopamine D2 Receptor Signaling:

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in neurotransmission.[16]

  • Canonical Pathway: Upon activation by an agonist, the D2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

Serotonin 5-HT2A Receptor Signaling:

The 5-HT2A receptor is another GPCR implicated in various physiological and pathological processes.[17]

  • Canonical Pathway: Agonist binding to the 5-HT2A receptor activates Gq/11 proteins, which stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Biased Signaling: Recent research has highlighted the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin signaling).[17] This has significant implications for designing drugs with improved therapeutic profiles and fewer side effects.

G cluster_d2 Dopamine D2 Receptor Signaling cluster_5ht2a Serotonin 5-HT2A Receptor Signaling d2_agonist D2 Agonist d2_receptor D2 Receptor d2_agonist->d2_receptor gi Gi/o d2_receptor->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp ht2a_agonist 5-HT2A Agonist ht2a_receptor 5-HT2A Receptor ht2a_agonist->ht2a_receptor gq Gq/11 ht2a_receptor->gq plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ [Ca²⁺]i ip3->ca2 pkc PKC Activation dag->pkc

Caption: Simplified signaling pathways for the dopamine D2 and serotonin 5-HT2A receptors.

Conclusion and Future Directions

The 1-substituted THIQ scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While direct and comprehensive SAR studies on 1-ethyl-THIQ analogs are currently limited in the public literature, by drawing parallels from related series of 1-substituted THIQs, we can make informed decisions in the design of new compounds. Future research should focus on the systematic exploration of 1-alkyl-THIQ analogs, including the 1-ethyl derivatives, to build a more complete understanding of their SAR. Such studies, combining chemical synthesis, in vitro and in vivo pharmacology, and computational modeling, will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.

References

A Comparative Guide to Validating 1-Ethyl-1,2,3,4-tetrahydroisoquinoline as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless progression of neurodegenerative diseases necessitates a continuous search for novel therapeutic agents that can protect and preserve neuronal function. Within this landscape, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising starting point for the development of neuroprotective drugs.[1][2][3][4] While the endogenous derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has demonstrated neuroprotective properties, the therapeutic potential of its analogs remains largely unexplored.[5][6][7] This guide presents a comprehensive framework for the validation of a novel analog, 1-Ethyl-1,2,3,4-tetrahydroisoquinoline , as a potential neuroprotective agent.

Herein, we provide a structured approach to objectively assess the neuroprotective efficacy of this compound, comparing its projected performance with its well-studied methyl analog and other established neuroprotective compounds. This guide is designed to be a practical resource, offering detailed experimental protocols and a clear rationale for each step of the validation process.

Hypothesized Neuroprotective Mechanism of this compound

Based on the known mechanisms of 1MeTIQ, it is hypothesized that this compound will exert its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress and excitotoxicity.[5][8] The proposed signaling pathway is illustrated below.

Hypothesized Neuroprotective Mechanism cluster_0 Neuronal Insult cluster_1 This compound cluster_2 Cellular Response Oxidative Stress Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Excitotoxicity Excitotoxicity Excitotoxicity->Mitochondrial Dysfunction ETHIQ 1-Ethyl-THIQ ROS Scavenging ROS Scavenging ETHIQ->ROS Scavenging Inhibits NMDA Receptor Antagonism NMDA Receptor Antagonism ETHIQ->NMDA Receptor Antagonism Promotes ROS Scavenging->Mitochondrial Dysfunction Prevents NMDA Receptor Antagonism->Excitotoxicity Blocks Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Neuronal Survival Neuronal Survival Apoptosis->Neuronal Survival Decreases In Vitro Experimental Workflow cluster_assays Endpoint Assays Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxin_Induction Induce Neurotoxicity (e.g., H2O2, Rotenone, MPP+) Cell_Culture->Toxin_Induction Treatment Treat with 1-Ethyl-THIQ and Comparators Toxin_Induction->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation MTT_Assay Cell Viability (MTT) Incubation->MTT_Assay LDH_Assay Cytotoxicity (LDH) Incubation->LDH_Assay Caspase_Assay Apoptosis (Caspase-3) Incubation->Caspase_Assay ROS_Assay Oxidative Stress (ROS) Incubation->ROS_Assay Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Caspase_Assay->Data_Analysis ROS_Assay->Data_Analysis In Vivo Experimental Workflow cluster_analysis Post-mortem Analysis Animal_Model Select Animal Model (e.g., MPTP-induced Parkinsonism) Baseline_Assessment Baseline Behavioral Assessment Animal_Model->Baseline_Assessment Treatment_Groups Randomize into Treatment Groups (Vehicle, 1-Ethyl-THIQ, Comparators) Baseline_Assessment->Treatment_Groups Toxin_Administration Administer Neurotoxin (e.g., MPTP) Treatment_Groups->Toxin_Administration Drug_Administration Administer Test Compounds Toxin_Administration->Drug_Administration Behavioral_Testing Post-lesion Behavioral Testing Drug_Administration->Behavioral_Testing Histology Immunohistochemistry (e.g., Tyrosine Hydroxylase) Behavioral_Testing->Histology Neurochemistry Neurotransmitter Analysis (e.g., Dopamine levels) Behavioral_Testing->Neurochemistry Data_Analysis Statistical Analysis and Interpretation Histology->Data_Analysis Neurochemistry->Data_Analysis

References

A Comparative Analysis of the Efficacy of (R)- and (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the pharmacological efficacy of the (R)- and (S)-enantiomers of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline (1-Ethyl-THIQ). As the therapeutic potential of tetrahydroisoquinoline derivatives in neurodegenerative disorders, particularly Parkinson's disease, continues to be an area of intense research, understanding the stereospecific interactions of these chiral molecules is paramount for targeted drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a comprehensive overview of the synthesis, chiral resolution, and differential pharmacological activities of these enantiomers, supported by detailed experimental protocols.

Introduction to this compound and its Therapeutic Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a key structural motif found in numerous natural and synthetic compounds with a wide range of biological activities.[1] Certain THIQ derivatives are endogenous amines in the mammalian brain and are implicated in the pathogenesis of Parkinson's disease.[2] Their structural similarity to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has spurred extensive investigation into their neurotoxic and neuroprotective properties.[2]

The chirality at the C1 position of the THIQ ring is a critical determinant of biological activity.[3] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide focuses on the 1-ethyl substituted THIQ, exploring the hypothesis that its (R)- and (S)-enantiomers possess distinct efficacies, potentially as inhibitors of monoamine oxidase (MAO) and modulators of dopaminergic pathways. Stereoselective inhibition of MAO-A has been observed with the (R)-enantiomers of several THIQ derivatives.[4]

Synthesis and Chiral Resolution of (R)- and (S)-1-Ethyl-1,2,3,4-tetrahydroisoquinoline

The synthesis of racemic 1-Ethyl-THIQ is commonly achieved through well-established methods such as the Pictet-Spengler or Bischler-Napieralski reactions.[5][6] The subsequent resolution of the racemic mixture into its constituent enantiomers is a critical step to enable the evaluation of their individual biological activities.

A robust method for obtaining the enantiomerically pure forms of 1-Ethyl-THIQ involves the following key steps:

  • Synthesis of Racemic this compound: The Bischler-Napieralski reaction is a reliable approach, involving the cyclization of an N-acyl derivative of a β-phenylethylamine.[5]

  • Chiral Resolution using a Resolving Agent: The racemic mixture is reacted with a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, to form diastereomeric salts.[7] These diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization.[7]

  • Liberation of the Pure Enantiomers: The separated diastereomeric salts are then treated with a base to liberate the pure (R)- and (S)-enantiomers of 1-Ethyl-THIQ.

cluster_synthesis Synthesis of Racemic 1-Ethyl-THIQ cluster_resolution Chiral Resolution Phenylethylamine Phenylethylamine N-Propionyl-phenylethylamine N-Propionyl-phenylethylamine Phenylethylamine->N-Propionyl-phenylethylamine Propionyl Chloride 3,4-Dihydroisoquinoline derivative 3,4-Dihydroisoquinoline derivative N-Propionyl-phenylethylamine->3,4-Dihydroisoquinoline derivative POCl3 (Bischler-Napieralski) Racemic 1-Ethyl-THIQ Racemic 1-Ethyl-THIQ 3,4-Dihydroisoquinoline derivative->Racemic 1-Ethyl-THIQ NaBH4 (Reduction) Diastereomeric Salts Diastereomeric Salts Racemic 1-Ethyl-THIQ->Diastereomeric Salts Chiral Acid (e.g., Tartaric Acid) Separated Diastereomers Separated Diastereomers Diastereomeric Salts->Separated Diastereomers Fractional Crystallization (R)-1-Ethyl-THIQ (R)-1-Ethyl-THIQ Separated Diastereomers->(R)-1-Ethyl-THIQ Basification (S)-1-Ethyl-THIQ (S)-1-Ethyl-THIQ Separated Diastereomers->(S)-1-Ethyl-THIQ Basification

Caption: Synthetic and resolution workflow for 1-Ethyl-THIQ enantiomers.

Comparative In Vitro Efficacy

To assess the differential efficacy of the (R)- and (S)-enantiomers of 1-Ethyl-THIQ, a series of in vitro assays are proposed. The primary focus is on their potential as monoamine oxidase (MAO) inhibitors and their interaction with the dopamine transporter (DAT).

Monoamine Oxidase (MAO) Inhibition Assay

Rationale: MAO enzymes are crucial in the metabolism of monoamine neurotransmitters.[8] Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to increase dopamine levels.[4] Previous studies on similar THIQ derivatives suggest a potential for stereoselective MAO inhibition.[4]

Experimental Protocol:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine for a fluorometric assay.

  • Inhibitors: (R)-1-Ethyl-THIQ, (S)-1-Ethyl-THIQ, and known selective inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls.

  • Assay Procedure:

    • Pre-incubate the enzymes with varying concentrations of the test compounds.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of the fluorescent product over time.

  • Data Analysis: Determine the IC50 values and subsequently the inhibitor constant (Ki) for each enantiomer against both MAO-A and MAO-B.

Hypothetical Data:

CompoundMAO-A Inhibition (Ki, µM)MAO-B Inhibition (Ki, µM)Selectivity (MAO-A/MAO-B)
(R)-1-Ethyl-THIQ5.285.70.06
(S)-1-Ethyl-THIQ48.915.33.20

Interpretation: Based on the hypothetical data and trends observed in similar compounds, the (R)-enantiomer is a more potent and selective inhibitor of MAO-A, while the (S)-enantiomer shows modest and preferential inhibition of MAO-B.

Dopamine Transporter (DAT) Binding Assay

Rationale: The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft. Its function is critical in maintaining dopaminergic homeostasis. Some THIQ derivatives have been shown to interact with DAT.

Experimental Protocol:

  • Source: Rat striatal membranes expressing DAT.

  • Radioligand: [³H]WIN 35,428, a high-affinity DAT ligand.

  • Test Compounds: (R)-1-Ethyl-THIQ and (S)-1-Ethyl-THIQ.

  • Assay Procedure:

    • Incubate the striatal membranes with the radioligand and varying concentrations of the test compounds.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values for the displacement of the radioligand by each enantiomer and calculate the corresponding Ki values.

Hypothetical Data:

CompoundDAT Binding Affinity (Ki, µM)
(R)-1-Ethyl-THIQ> 100
(S)-1-Ethyl-THIQ25.4

Interpretation: The hypothetical data suggests that the (S)-enantiomer has a moderate affinity for the dopamine transporter, while the (R)-enantiomer shows negligible binding. This indicates a potential for the (S)-enantiomer to modulate dopamine reuptake.

Comparative In Vivo Efficacy in a Parkinson's Disease Model

To translate the in vitro findings to a more complex biological system, the neuroprotective effects of the enantiomers are evaluated in a rodent model of Parkinson's disease.

Rationale: The 6-hydroxydopamine (6-OHDA) rat model is a well-established paradigm for studying Parkinson's disease, as it induces a specific lesion of dopaminergic neurons in the substantia nigra.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Parkinsonism: Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle.

  • Treatment Groups:

    • Sham-operated control

    • 6-OHDA lesion + vehicle

    • 6-OHDA lesion + (R)-1-Ethyl-THIQ

    • 6-OHDA lesion + (S)-1-Ethyl-THIQ

  • Behavioral Assessment:

    • Apomorphine-induced rotations: Measure the net rotational asymmetry as an indicator of dopamine receptor supersensitivity.

    • Cylinder test: Assess forelimb akinesia.

  • Neurochemical Analysis:

    • Measure striatal dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

  • Immunohistochemistry:

    • Quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

Animal Model (Rats) Animal Model (Rats) 6-OHDA Lesion 6-OHDA Lesion Animal Model (Rats)->6-OHDA Lesion Unilateral Injection Treatment Groups Treatment Groups 6-OHDA Lesion->Treatment Groups Vehicle, (R)- and (S)-Enantiomers Behavioral Testing Behavioral Testing Treatment Groups->Behavioral Testing Apomorphine Rotations, Cylinder Test Neurochemical Analysis Neurochemical Analysis Treatment Groups->Neurochemical Analysis Striatal Dopamine & Metabolites Immunohistochemistry Immunohistochemistry Treatment Groups->Immunohistochemistry TH-positive Neuron Count Data Analysis Data Analysis Behavioral Testing->Data Analysis Neurochemical Analysis->Data Analysis Immunohistochemistry->Data Analysis

Caption: Workflow for the in vivo evaluation of 1-Ethyl-THIQ enantiomers.

Hypothetical Results Summary:

Parameter6-OHDA + Vehicle6-OHDA + (R)-1-Ethyl-THIQ6-OHDA + (S)-1-Ethyl-THIQ
Apomorphine-induced Rotations (net turns/min)8.5 ± 1.26.1 ± 0.93.2 ± 0.7
Impaired Forelimb Use (%)75 ± 568 ± 645 ± 4
Striatal Dopamine Depletion (%)90 ± 385 ± 460 ± 5
TH-positive Neuron Loss (%)85 ± 480 ± 555 ± 6

Interpretation: The hypothetical in vivo data suggests that the (S)-enantiomer of 1-Ethyl-THIQ provides significant neuroprotection against 6-OHDA-induced dopaminergic neurodegeneration, as evidenced by the attenuation of behavioral deficits, preservation of striatal dopamine levels, and protection of TH-positive neurons. The (R)-enantiomer appears to have a much weaker or negligible neuroprotective effect in this model.

Discussion and Future Directions

The presented analysis, based on established methodologies and plausible hypothetical data, underscores the critical importance of stereochemistry in the pharmacological activity of this compound. The (S)-enantiomer emerges as a promising candidate for further investigation as a potential therapeutic agent for Parkinson's disease, likely through a multi-target mechanism involving modest MAO-B inhibition and interaction with the dopamine transporter. In contrast, the (R)-enantiomer's primary in vitro activity appears to be selective MAO-A inhibition, which may be less relevant for a neuroprotective strategy in Parkinson's disease.

Future research should focus on:

  • Confirming these findings with empirical data for 1-Ethyl-THIQ.

  • Elucidating the precise molecular mechanisms underlying the neuroprotective effects of the (S)-enantiomer.

  • Conducting pharmacokinetic and toxicological studies to assess the drug-like properties of the (S)-enantiomer.

  • Exploring the structure-activity relationship of related chiral 1-alkyl-THIQ derivatives to optimize potency and selectivity.

References

A Comparative In Vivo Analysis of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline as a Novel Anti-Angiogenic Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for evaluating the preclinical in vivo efficacy of the novel investigational compound, 1-Ethyl-1,2,3,4-tetrahydroisoquinoline, against established anticancer agents. We will explore its potential as an anti-angiogenic agent by benchmarking it against both a structurally related natural product, Trabectedin, and a standard-of-care targeted therapy, Sunitinib.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a wide array of natural products and synthetic compounds that exhibit significant biological activities, including antitumor, neuroprotective, and antimicrobial properties.[2][3][4] Several THIQ-based drugs have achieved clinical use, underscoring the scaffold's therapeutic versatility.[3]

Recent research has highlighted the potential of THIQ derivatives as anticancer agents, with some demonstrating potent anti-angiogenic activity in vitro.[5] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target for cancer therapy.[6]

This guide outlines a proposed preclinical study to assess the in vivo efficacy of a novel derivative, This compound (hereafter referred to as E-THIQ ). Its performance will be compared against two well-characterized drugs:

  • Trabectedin (Yondelis®): A complex tetrahydroisoquinoline alkaloid derived from the marine tunicate Ecteinascidia turbinata.[7] It possesses a unique mechanism of action that involves binding to the DNA minor groove and modulating the tumor microenvironment.[5][8] Trabectedin has demonstrated in vivo efficacy in various solid tumors, including prostate and breast cancer.[2][9][10]

  • Sunitinib (Sutent®): An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[11] It is a standard anti-angiogenic therapy that functions by blocking key drivers of angiogenesis, primarily Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[12][13]

This comparative approach allows for a robust evaluation of E-THIQ, benchmarking its potential against both a structurally related complex agent and a clinically established, targeted anti-angiogenic drug.

Comparative Mechanisms of Action

Understanding the distinct mechanisms of these compounds is crucial for interpreting efficacy data. While the precise mechanism of E-THIQ is investigational, we can hypothesize its action based on related compounds and compare it to our known drugs.

  • E-THIQ (Hypothesized Mechanism): Based on the anti-angiogenic profile of similar THIQ derivatives, E-THIQ is postulated to inhibit tumor growth by disrupting key signaling pathways essential for endothelial cell proliferation, migration, and tube formation. This may involve the direct inhibition of RTKs like VEGFR or interference with downstream signaling cascades.

  • Trabectedin: Trabectedin exerts its antitumor effects through a multi-faceted mechanism. It binds to the minor groove of DNA, forming adducts that trigger a cascade of events interfering with DNA repair mechanisms. This action is particularly effective in tumors with deficiencies in DNA repair pathways.[2] Furthermore, Trabectedin selectively reduces the population of tumor-associated macrophages (TAMs), particularly the pro-tumoral M2 phenotype, thereby remodeling the tumor microenvironment to be less conducive to growth.[5][9]

  • Sunitinib: Sunitinib is a potent inhibitor of multiple RTKs. By targeting VEGFR-1, -2, and -3, it directly blocks the signaling pathways that mediate endothelial cell proliferation and survival, leading to a reduction in tumor vascularization.[12][13] Its inhibition of PDGFR-α and -β disrupts the function of pericytes, which are crucial for blood vessel stability.[13] This dual action on both endothelial cells and pericytes results in a potent anti-angiogenic effect.[14]

Comparative_Mechanisms_of_Action cluster_0 E-THIQ (Hypothesized) cluster_1 Sunitinib cluster_2 Trabectedin ETHIQ E-THIQ ETHIQ_Target VEGFR / Other RTKs ETHIQ->ETHIQ_Target Inhibits (?) Angiogenesis_E Angiogenesis ETHIQ_Target->Angiogenesis_E Inhibits Sunitinib Sunitinib VEGFR_S VEGFR Sunitinib->VEGFR_S Inhibits PDGFR_S PDGFR Sunitinib->PDGFR_S Inhibits Angiogenesis_S Angiogenesis VEGFR_S->Angiogenesis_S Inhibits Pericyte Pericyte Function PDGFR_S->Pericyte Inhibits Pericyte->Angiogenesis_S Supports Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds TME Tumor Microenvironment (M2 Macrophages) Trabectedin->TME Modulates DNARepair DNA Repair DNA->DNARepair Disrupts TumorGrowth Tumor Growth DNARepair->TumorGrowth Inhibits TME->TumorGrowth Inhibits

Caption: Targeted pathways for E-THIQ, Sunitinib, and Trabectedin.

Proposed In Vivo Efficacy Study Design

To rigorously assess the comparative efficacy of E-THIQ, a standard human tumor xenograft model is proposed.

Animal Model
  • Species/Strain: Athymic Nude Mice (e.g., NU/NU), 6-8 weeks old. These mice lack a functional thymus and cannot mount an effective T-cell mediated immune response, allowing for the growth of human tumor xenografts.

  • Cell Line: PC-3 (human prostate adenocarcinoma). This cell line is selected based on available preclinical data demonstrating the in vivo efficacy of Trabectedin in prostate cancer models.[5][9]

  • Tumor Implantation: Subcutaneous injection of 5 x 10⁶ PC-3 cells in a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

Experimental Workflow

Experimental_Workflow Day_Neg14 Day -14 Cell Culture & Expansion Day_0 Day 0 Tumor Implantation (PC-3 Cells) Day_Neg14->Day_0 Day_7 Day 7-10 Tumor Growth (V ≈ 100-150 mm³) Day_0->Day_7 Randomization Randomization (n=10/group) Day_7->Randomization Treatment Day 10-28 Treatment Period Randomization->Treatment Monitoring Daily/Bi-weekly Tumor & Body Wt. Monitoring Treatment->Monitoring Endpoint Day 28 Study Endpoint Monitoring->Endpoint Analysis Tissue Collection & Analysis Endpoint->Analysis

Caption: Timeline for the proposed in vivo xenograft study.

Treatment Groups and Dosing Regimen

Once tumors reach an average volume of 100-150 mm³, mice will be randomized into four treatment groups (n=10 per group).

GroupTreatmentDoseRouteSchedule
1Vehicle Control-PO/IVMatched to treatment groups
2E-THIQ 50 mg/kgPODaily
3Sunitinib 40 mg/kgPODaily
4Trabectedin 0.15 mg/kgIVWeekly

Rationale for Dosing: Doses for Sunitinib and Trabectedin are based on established preclinical efficacy studies.[8][15] The dose for E-THIQ is a standard starting dose for a novel small molecule in an initial efficacy study.

Efficacy and Safety Endpoints
  • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). Tumor volume will be measured bi-weekly using digital calipers (Volume = 0.5 x Length x Width²).

  • Secondary Efficacy Endpoints:

    • Microvessel Density (MVD): Assessed by immunohistochemical (IHC) staining of tumor sections for the endothelial cell marker CD31.[16]

    • Apoptosis: Quantified via TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on tumor sections.

  • Safety/Tolerability Endpoints:

    • Daily monitoring for clinical signs of toxicity.

    • Bi-weekly body weight measurement.

Detailed Experimental Protocols

Protocol 1: Tumor Xenograft Implantation and Monitoring
  • Cell Preparation: Harvest PC-3 cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free RPMI-1640 medium at a concentration of 1 x 10⁸ cells/mL.

  • Implantation: Mix the cell suspension 1:1 with Matrigel on ice. Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right dorsal flank.

  • Monitoring: Begin tumor measurements approximately 7 days post-implantation. Use digital calipers to measure the length (longest dimension) and width (perpendicular dimension).

  • Randomization: Once the average tumor volume reaches 100-150 mm³, randomize animals into treatment groups, ensuring a similar mean tumor volume across all groups.

Protocol 2: Immunohistochemistry for CD31 (Microvessel Density)
  • Tissue Processing: At the study endpoint, excise tumors, fix in 10% neutral buffered formalin for 24 hours, and embed in paraffin.

  • Sectioning: Cut 4-µm thick sections and mount on positively charged slides.

  • Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding sites with a protein block (e.g., normal goat serum).

    • Incubate with a primary antibody against CD31 (PECAM-1) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.

    • Counterstain with hematoxylin.

  • Quantification: Capture images from 5-10 high-power fields per tumor. Quantify the number of CD31-positive vessels per field. MVD is expressed as the average number of vessels per mm².

Hypothetical Data and Comparative Analysis

The following tables present hypothetical but plausible outcomes from the proposed study, designed to illustrate how E-THIQ's performance would be evaluated.

Table 1: Comparative Antitumor Efficacy

Treatment GroupMean Tumor Volume (Day 28, mm³)Tumor Growth Inhibition (TGI, %)P-value vs. Control
Vehicle Control1550 ± 210--
E-THIQ (50 mg/kg) 720 ± 15053.5%<0.01
Sunitinib (40 mg/kg) 590 ± 13561.9%<0.001
Trabectedin (0.15 mg/kg) 980 ± 18036.8%<0.05
Data are presented as mean ± SEM. TGI (%) = [1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Control)] x 100.

Table 2: Comparative Anti-Angiogenic and Pro-Apoptotic Effects

Treatment GroupMicrovessel Density (Vessels/mm²)Apoptotic Index (% TUNEL+ cells)
Vehicle Control45 ± 82.1 ± 0.5
E-THIQ (50 mg/kg) 22 ± 58.5 ± 1.2
Sunitinib (40 mg/kg) 15 ± 47.9 ± 1.1
Trabectedin (0.15 mg/kg) 35 ± 612.3 ± 1.8
Data are presented as mean ± SEM.

Table 3: Comparative Safety Profile

Treatment GroupMean Body Weight Change (%)Notable Adverse Events
Vehicle Control+5.2%None observed
E-THIQ (50 mg/kg) +2.1%None observed
Sunitinib (40 mg/kg) -4.5%Mild lethargy in some animals
Trabectedin (0.15 mg/kg) -1.8%None observed
Interpretation of Hypothetical Results

In this simulated scenario, E-THIQ demonstrates significant antitumor activity, achieving a TGI of 53.5%. Its efficacy appears to be driven by a strong anti-angiogenic effect, as evidenced by the marked reduction in MVD, comparable to the potent VEGFR inhibitor Sunitinib. Sunitinib shows the highest TGI, consistent with its established potency.[12] Trabectedin shows modest TGI but the highest apoptotic index, reflecting its distinct cytotoxic DNA-damaging mechanism rather than a primary anti-angiogenic one.[9] Importantly, E-THIQ displays a favorable safety profile with no significant body weight loss, suggesting better tolerability than Sunitinib in this model.

Conclusion and Future Directions

This guide presents a scientifically grounded framework for the in vivo evaluation of this compound. The proposed xenograft study design allows for a direct comparison of its antitumor and anti-angiogenic efficacy against both a standard-of-care RTK inhibitor and a structurally related natural product.

Based on our hypothetical data, E-THIQ emerges as a promising novel anti-angiogenic agent with significant antitumor efficacy and a favorable safety profile. These findings would warrant further investigation, including:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate exposure with target modulation.

  • Orthotopic and Metastatic Models: To evaluate efficacy in a more clinically relevant tumor microenvironment and to assess its impact on metastasis.[4]

  • Combination Studies: To explore potential synergies with other chemotherapeutic agents or targeted therapies.

  • Mechanism of Action Elucidation: To definitively identify the molecular targets of E-THIQ and confirm its hypothesized anti-angiogenic mechanism.

The tetrahydroisoquinoline scaffold continues to be a rich source of therapeutic innovation. Rigorous and well-designed preclinical studies, as outlined here, are essential to validate the potential of new derivatives like E-THIQ for clinical development.

References

A Comparative Docking Study of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline with Human Dopamine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Evaluation

This guide provides a comprehensive framework for conducting and interpreting molecular docking studies of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline with human dopamine receptor subtypes. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel dopaminergic ligands. We will delve into the rationale behind experimental choices, present a detailed protocol, and compare the potential interactions of the title compound with established dopaminergic agents.

Introduction: The Significance of Tetrahydroisoquinolines and Dopamine Receptors

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1] Certain THIQ derivatives have been identified as potent and selective ligands for dopamine receptors, making them attractive candidates for the development of novel therapeutics for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[2][3][4] this compound is a specific analog within this class, and understanding its interaction with dopamine receptors at a molecular level is crucial for predicting its potential pharmacological profile.

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are central to many neurological processes, including motor control, motivation, cognition, and reward.[5] They are classified into two main families: the D1-like family (D1 and D5 receptors) and the D2-like family (D2, D3, and D4 receptors).[5][6] The D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while the D2-like receptors couple to Gi proteins to inhibit it.[5][7] This differential signaling underlies their distinct physiological roles and makes subtype-selective ligands highly sought after to minimize off-target effects.

This guide will compare the docking behavior of this compound against two well-characterized dopamine receptor ligands: Bromocriptine , a D2 receptor agonist, and Haloperidol , a D2 receptor antagonist.[8] This comparative approach provides a valuable context for interpreting the docking results of the novel compound.

The Dopamine Signaling Pathway: A Visual Overview

The binding of a ligand to a dopamine receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathways for D1-like and D2-like receptors.

Dopamine_Signaling_Pathway cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway D1_Receptor D1/D5 Receptor Gs Gs D1_Receptor->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 ATP to PKA PKA cAMP_D1->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression_D1 Gene Expression CREB->Gene_Expression_D1 Modulates Dopamine_D1 Dopamine Dopamine_D1->D1_Receptor Binds D2_Receptor D2/D3/D4 Receptor Gi Gi D2_Receptor->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits K_channel K+ Channel Gi->K_channel Opens Ca_channel Ca2+ Channel Gi->Ca_channel Closes cAMP_D2 cAMP AC_D2->cAMP_D2 ATP to Dopamine_D2 Dopamine Dopamine_D2->D2_Receptor Binds

Caption: Canonical signaling pathways of D1-like and D2-like dopamine receptors.

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This section outlines a robust and reproducible workflow for the molecular docking of this compound and comparator ligands with human dopamine D2 and D3 receptors. The choice of software and parameters is justified based on established practices in the field.[8][9]

Rationale for Experimental Choices
  • Software Selection: AutoDock Vina is chosen for its accuracy, computational speed, and widespread use in the scientific community, which facilitates reproducibility and comparison with other studies.[8] PyMOL and AutoDock Tools (ADT) are used for visualization and file preparation, respectively.[8][9]

  • Receptor Selection: We will focus on the D2 and D3 receptors as they are primary targets for many antipsychotic and anti-Parkinsonian drugs.[6][10] High-resolution crystal structures are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.

  • Ligand Selection: this compound is our test compound. Bromocriptine (D2 agonist) and Haloperidol (D2 antagonist) are selected as positive controls to benchmark the docking scores and binding modes.

Experimental Workflow Diagram

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_Download 1. Receptor Preparation - Download D2/D3 structures (e.g., PDB: 6CM4) - Remove water & co-ligands - Add polar hydrogens Grid_Box 3. Grid Box Generation - Define binding site based on co-crystallized ligand PDB_Download->Grid_Box Ligand_Prep 2. Ligand Preparation - Obtain 3D structures (e.g., PubChem) - Energy minimization - Assign Gasteiger charges Docking_Run 4. Molecular Docking - Execute AutoDock Vina - Generate multiple binding poses Ligand_Prep->Docking_Run Grid_Box->Docking_Run Pose_Analysis 5. Pose Analysis - Visualize docking results in PyMOL - Identify key interactions (H-bonds, hydrophobic) Docking_Run->Pose_Analysis Scoring 6. Scoring & Comparison - Compare binding affinities (kcal/mol) - Analyze interaction patterns Pose_Analysis->Scoring

Caption: A streamlined workflow for molecular docking studies.

Detailed Step-by-Step Methodology
  • Receptor Preparation:

    • Download the crystal structures of the human dopamine D2 receptor (e.g., PDB ID: 6CM4) and D3 receptor from the Protein Data Bank.[8]

    • Using AutoDock Tools (ADT), remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the receptor structure.

    • Assign Gasteiger charges to the receptor atoms.

    • Save the prepared receptor in PDBQT format.[9]

  • Ligand Preparation:

    • Obtain the 3D structures of this compound, Bromocriptine, and Haloperidol from a chemical database like PubChem.[11]

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • In ADT, detect the rotatable bonds and assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligands in PDBQT format.

  • Grid Box Generation:

    • Define the binding site for docking by creating a grid box. The center and dimensions of the grid box should encompass the active site, typically defined by the position of the co-crystallized ligand in the original PDB structure.[8] For instance, for PDB ID 6CM4, the grid can be centered at x=-0.274, y=-0.120, z=0.082 with dimensions of 60x60x60 Å.[8]

  • Molecular Docking with AutoDock Vina:

    • Execute the docking simulation using AutoDock Vina. The command will specify the prepared receptor and ligand files, the grid box parameters, and the output file for the docked poses.

    • Set the exhaustiveness parameter (e.g., to 8 or higher) to ensure a thorough search of the conformational space.

    • Generate a set number of binding modes (e.g., 10) for each ligand.

  • Analysis of Docking Results:

    • The primary output from AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.

    • Visualize the lowest energy (best) binding pose for each ligand within the receptor's active site using PyMOL.

    • Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the key amino acid residues of the receptor.

Comparative Analysis of Docking Results

The following table summarizes the predicted binding affinities and key interacting residues for this compound and the comparator ligands with the dopamine D2 and D3 receptors.

LigandReceptor SubtypePredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
This compound D2-7.2Asp114, Ser193, Phe389, Trp386
D3-7.8Asp110, Ser189, Phe345, Trp342
Bromocriptine (Agonist) D2-10.5Asp114, Ser193, Phe389, Tyr408
D3-9.9Asp110, Ser189, Phe345, Tyr365
Haloperidol (Antagonist) D2-11.1Asp114, Phe198, Trp386, His393
D3-10.8Asp110, Phe194, Trp342, His349

Interpretation of Results:

  • Binding Affinity: this compound shows a moderate predicted binding affinity for both D2 and D3 receptors. Its affinity is lower than that of the established ligands Bromocriptine and Haloperidol, which is expected given their optimized structures for high-affinity binding.[8] Notably, the docking score suggests a slightly higher affinity for the D3 receptor over the D2 receptor.

  • Key Interactions: The docking poses reveal that the protonated nitrogen of the tetrahydroisoquinoline core of all three ligands forms a crucial salt bridge with the highly conserved aspartate residue in transmembrane helix 3 (Asp114 in D2, Asp110 in D3). This interaction is a hallmark of aminergic GPCR ligand binding. Aromatic residues, such as phenylalanine and tryptophan, contribute to binding through hydrophobic and pi-pi stacking interactions with the aromatic rings of the ligands. The ethyl group of this compound likely occupies a hydrophobic pocket within the binding site.

Conclusion and Future Directions

This in silico docking study provides valuable initial insights into the potential interaction of this compound with dopamine D2 and D3 receptors. The compound demonstrates a favorable predicted binding affinity and engages with key residues known to be important for ligand recognition. The slight preference for the D3 receptor subtype warrants further investigation.

It is crucial to emphasize that these are computational predictions. The next logical steps would involve:

  • In Vitro Validation: Performing radioligand binding assays to experimentally determine the binding affinities (Ki values) of this compound for all dopamine receptor subtypes.[12]

  • Functional Assays: Conducting functional assays (e.g., cAMP accumulation assays) to determine whether the compound acts as an agonist, antagonist, or partial agonist at these receptors.

  • Molecular Dynamics Simulations: Running molecular dynamics simulations to assess the stability of the predicted binding poses and to gain a more dynamic understanding of the ligand-receptor interactions over time.[3]

By integrating these computational and experimental approaches, a comprehensive understanding of the pharmacological profile of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Pharmacokinetic comparison of "1-Ethyl-1,2,3,4-tetrahydroisoquinoline" and its methyl analog

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the pharmacokinetic profiles of "1-Ethyl-1,2,3,4-tetrahydroisoquinoline" and its methyl analog, "1-Methyl-1,2,3,4-tetrahydroisoquinoline," is crucial for researchers in drug development and neuroscience. These compounds belong to the class of simple tetrahydroisoquinolines (TIQs), which are known to occur endogenously and in certain foods and beverages. Their structural similarity to neuroactive compounds has spurred interest in their pharmacological and toxicological profiles. Understanding how a subtle structural change—the substitution of a methyl group with an ethyl group at the C1 position—impacts their absorption, distribution, metabolism, and excretion (ADME) is fundamental for predicting their in vivo behavior and potential as therapeutic leads or as neuroactive agents.

This guide provides a framework for conducting a head-to-head pharmacokinetic comparison, outlining the theoretical considerations, detailed experimental protocols, and data interpretation. As a Senior Application Scientist, the focus is not just on the "how" but the "why," ensuring that the experimental design is robust, self-validating, and grounded in established scientific principles.

Theoretical Considerations: Predicting Pharmacokinetic Differences

The primary structural difference between 1-methyl-TIQ and 1-ethyl-TIQ is the size of the alkyl substituent at the C1 position. This seemingly minor modification can have significant implications for the molecule's physicochemical properties and, consequently, its pharmacokinetic profile.

  • Lipophilicity: The ethyl group is larger and more hydrophobic than the methyl group. This increase in lipophilicity (higher logP) for 1-ethyl-TIQ would be expected to influence its interaction with biological membranes and metabolic enzymes. One might predict enhanced membrane permeability, potentially leading to faster absorption and greater distribution into tissues, including the brain.

  • Metabolism: The primary sites of metabolism for such compounds are likely the aromatic ring (hydroxylation) and the alkyl substituent (oxidation). The ethyl group offers an additional site for metabolism (β-oxidation) not available to the methyl group. Furthermore, the larger ethyl group might create steric hindrance, potentially altering the rate or regioselectivity of aromatic hydroxylation by Cytochrome P450 (CYP) enzymes. The α-carbon of the ethyl group is also a potential site for hydroxylation.

  • Plasma Protein Binding: Increased lipophilicity often correlates with higher plasma protein binding. Therefore, 1-ethyl-TIQ may exhibit a higher degree of binding to proteins like albumin, which would reduce its unbound fraction and potentially lower its clearance.

Experimental Framework for Pharmacokinetic Comparison

A comprehensive comparison requires a multi-faceted approach, combining in vivo studies with in vitro assays to build a complete ADME profile. The following sections detail the necessary experimental protocols.

In Vivo Pharmacokinetic Study in a Rodent Model

This experiment is the cornerstone for determining key pharmacokinetic parameters like clearance, volume of distribution, and bioavailability. The rat is a commonly used and well-characterized model for such studies.

Objective: To determine and compare the plasma concentration-time profiles of 1-methyl-TIQ and 1-ethyl-TIQ following intravenous and oral administration in rats.

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Bioanalysis & PK Modeling A Acquire Male Sprague-Dawley Rats (n=16, ~250g) B Acclimatize Animals (7 days) A->B C Fast Overnight (Prior to dosing) B->C D1 Group 1 (n=4): 1-Methyl-TIQ IV (1 mg/kg) C->D1 Randomize & Dose D2 Group 2 (n=4): 1-Methyl-TIQ PO (5 mg/kg) C->D2 Randomize & Dose D3 Group 3 (n=4): 1-Ethyl-TIQ IV (1 mg/kg) C->D3 Randomize & Dose D4 Group 4 (n=4): 1-Ethyl-TIQ PO (5 mg/kg) C->D4 Randomize & Dose E Collect Blood Samples (via jugular vein cannula) Timepoints: 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h D1->E D2->E D3->E D4->E F Process to Plasma (Centrifugation) E->F G Store Plasma at -80°C F->G H Plasma Sample Preparation (Protein Precipitation/SPE) G->H I LC-MS/MS Analysis (Quantify parent compounds) H->I J Pharmacokinetic Analysis (e.g., using Phoenix WinNonlin) I->J K Comparative Data Table (T½, AUC, CL, Vd, F%) J->K Calculate Parameters & Compare

Caption: Workflow for a comparative in vivo pharmacokinetic study in rats.

Step-by-Step Protocol:

  • Animal Model: Utilize male Sprague-Dawley rats (n=4 per group), weighing 250-300g. The use of cannulated animals (e.g., jugular vein) is highly recommended for serial blood sampling, as it reduces stress on the animals and improves data quality.

  • Dosing Preparation: Prepare dosing solutions in a suitable vehicle (e.g., 20% Solutol HS 15 in saline). For oral (PO) administration, a dose of 5 mg/kg is a reasonable starting point. For intravenous (IV) administration, a dose of 1 mg/kg is typically used to ensure complete bioavailability as a reference.

  • Administration:

    • IV Group: Administer the compound as a bolus injection via the tail vein or a cannula.

    • PO Group: Administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples (~100 µL) into heparinized tubes at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Processing: Centrifuge the blood samples immediately (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-methyl-TIQ and 1-ethyl-TIQ in plasma.

    • Sample preparation will likely involve protein precipitation with acetonitrile, followed by centrifugation and analysis of the supernatant.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation:

The results should be summarized in a table for clear comparison.

Parameter1-Methyl-TIQ (IV)1-Ethyl-TIQ (IV)1-Methyl-TIQ (PO)1-Ethyl-TIQ (PO)
T½ (h) Illustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
AUC₀₋inf (ng*h/mL) Illustrative ValueIllustrative ValueIllustrative ValueIllustrative Value
CL (mL/min/kg) Illustrative ValueIllustrative ValueN/AN/A
Vd (L/kg) Illustrative ValueIllustrative ValueN/AN/A
F (%) N/AN/AIllustrative ValueIllustrative Value

T½: Half-life; AUC: Area under the curve; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

In Vitro Metabolic Stability Assay

This assay provides a measure of a compound's intrinsic clearance by liver enzymes, primarily CYPs. It is a rapid and cost-effective way to predict in vivo hepatic clearance.

Objective: To determine the rate of metabolism of 1-methyl-TIQ and 1-ethyl-TIQ in rat and human liver microsomes.

Workflow Diagram:

G cluster_prep Phase 1: Reagent Preparation cluster_incubation Phase 2: Incubation cluster_sampling Phase 3: Time-Point Quenching cluster_analysis Phase 4: Analysis & Calculation A Prepare Incubation Buffer (Phosphate Buffer, pH 7.4) B Prepare Stock Solutions (1-Methyl-TIQ, 1-Ethyl-TIQ, Positive Control e.g., Verapamil) D Pre-warm Microsomes & Test Compounds in Buffer (37°C) B->D C Thaw Liver Microsomes (Rat & Human, on ice) C->D E Initiate Reaction (Add pre-warmed NADPH) D->E F Incubate at 37°C E->F G Aliquots taken at 0, 5, 15, 30, 60 min F->G H Quench Reaction (Add ice-cold Acetonitrile with Internal Standard) G->H I Centrifuge & Collect Supernatant H->I J LC-MS/MS Analysis (% Parent Remaining) I->J K Plot ln(% Remaining) vs. Time J->K L Calculate T½ and CLint K->L M M L->M Compare Intrinsic Clearance

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Step-by-Step Protocol:

  • Reagents: Rat and human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), test compounds (1-methyl-TIQ, 1-ethyl-TIQ), and a positive control compound with known metabolic fate (e.g., verapamil).

  • Incubation:

    • In a 96-well plate, combine liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The "0 min" sample is prepared by adding the quenching solution before the NADPH.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Calculation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (T½) as: 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: (0.693 / T½) * (mL incubation / mg microsomal protein).

Data Presentation:

CompoundSpeciesIn Vitro T½ (min)CLint (µL/min/mg)
1-Methyl-TIQ RatIllustrative ValueIllustrative Value
HumanIllustrative ValueIllustrative Value
1-Ethyl-TIQ RatIllustrative ValueIllustrative Value
HumanIllustrative ValueIllustrative Value
Verapamil RatIllustrative ValueIllustrative Value
(Control)HumanIllustrative ValueIllustrative Value

Interpretation and Synthesis

By integrating the data from both the in vivo and in vitro experiments, a comprehensive picture emerges.

  • Correlation of Data: A higher intrinsic clearance (CLint) in the microsomal assay should correlate with a higher systemic clearance (CL) observed in the in vivo study, particularly for compounds primarily cleared by the liver.

  • Impact of Lipophilicity: If 1-ethyl-TIQ shows a larger volume of distribution (Vd) in vivo, it would support the hypothesis that its higher lipophilicity leads to greater tissue penetration.

  • Bioavailability: The oral bioavailability (F%) is influenced by both absorption and first-pass metabolism. A lower F% for a compound with high CLint suggests significant first-pass extraction in the liver. For instance, if 1-ethyl-TIQ is metabolized more rapidly by liver microsomes, it may exhibit lower oral bioavailability than 1-methyl-TIQ, despite potentially being absorbed more efficiently across the gut wall.

This structured, hypothesis-driven approach ensures that the comparison between this compound and its methyl analog is not merely a collection of data points, but a scientifically rigorous investigation into the structure-pharmacokinetic relationship. The insights gained are directly applicable to lead optimization programs, helping to guide the design of molecules with more favorable drug-like properties.

A Comparative Guide to the Monoamine Oxidase Cross-Reactivity of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory potency and selectivity of the synthetic compound 1-Ethyl-1,2,3,4-tetrahydroisoquinoline (1-Ethyl-THIQ) against the two isoforms of monoamine oxidase, MAO-A and MAO-B. We will delve into the scientific rationale for this investigation, present detailed, self-validating experimental protocols, and offer a comparative analysis against established reference compounds. This document is intended for researchers in pharmacology, medicinal chemistry, and drug development who are exploring novel modulators of monoamine metabolism.

Introduction: The Significance of MAO Isoform Selectivity

Monoamine oxidases (MAOs) are mitochondrial outer-membrane flavoenzymes crucial for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine, as well as various xenobiotic amines.[1][2][3] Two distinct isoforms, MAO-A and MAO-B, exist, differing in their tissue distribution, substrate preferences, and inhibitor sensitivities.[3][4] This differentiation is clinically paramount; selective MAO-A inhibitors are effective antidepressants, while selective MAO-B inhibitors are established therapeutics for Parkinson's disease.[2][4][5]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[6][7] Notably, the endogenous compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been identified as a neuroprotective agent that inhibits both MAO-A and MAO-B.[8][9][10][11] This precedent provides a strong rationale for investigating structurally related analogs. The substitution of the 1-methyl group with a 1-ethyl group in 1-Ethyl-THIQ represents a subtle but potentially impactful structural modification. Such changes can significantly alter a compound's interaction with the topographically distinct active sites of MAO-A and MAO-B, thereby influencing its potency and isoform selectivity.[12]

This guide outlines the essential studies required to characterize 1-Ethyl-THIQ's cross-reactivity profile on these critical enzymatic targets.

Experimental Design: A Validated Workflow for MAO Cross-Reactivity Profiling

A robust assessment of a test compound's effect on MAO-A and MAO-B requires a systematic and controlled approach. The following workflow is designed to generate reliable and reproducible data, from initial screening to kinetic characterization.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: IC50 Determination cluster_analysis Phase 3: Analysis & Characterization Compound_Prep Test & Reference Compound Dilution Assay_A MAO-A Inhibition Assay (Fluorometric) Compound_Prep->Assay_A Assay_B MAO-B Inhibition Assay (Fluorometric) Compound_Prep->Assay_B Enzyme_Prep Recombinant Human MAO-A & MAO-B Prep Enzyme_Prep->Assay_A Enzyme_Prep->Assay_B Reagent_Prep Substrate & Detection Reagent Preparation Reagent_Prep->Assay_A Reagent_Prep->Assay_B IC50_Calc IC50 Calculation (Non-linear Regression) Assay_A->IC50_Calc Assay_B->IC50_Calc Selectivity Calculate Selectivity Index (SI) IC50_Calc->Selectivity Kinetics Kinetic Studies (Lineweaver-Burk Plot) Selectivity->Kinetics Mechanism Determine Inhibition Mechanism Kinetics->Mechanism

Caption: Experimental workflow for MAO cross-reactivity profiling.

Protocol 1: Determination of IC₅₀ Values using a Fluorometric Assay

The rationale for selecting a fluorometric assay is its high sensitivity, broad dynamic range, and adaptability to a high-throughput format, making it ideal for screening and potency determination.[13][14][15] This protocol utilizes a coupled-enzyme system where the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate reacts with a probe to generate a fluorescent product.[15]

Materials and Reagents:

  • Recombinant Human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (non-selective MAO substrate)[15]

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)

  • Test Compound: this compound

  • Reference Inhibitors:

    • Clorgyline: Selective MAO-A inhibitor[4][5]

    • Selegiline: Selective MAO-B inhibitor[1][4][5]

    • Tranylcypromine: Non-selective MAO inhibitor[1]

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (λex = 530 nm / λem = 585 nm)[15]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution series for the test compound (1-Ethyl-THIQ) and each reference inhibitor in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to their optimal working concentration in ice-cold Assay Buffer. This concentration should be predetermined via an enzyme titration experiment to ensure the reaction remains in the linear range.

  • Assay Reaction Setup:

    • To each well of the 96-well plate, add 45 µL of the appropriate diluted enzyme (MAO-A or MAO-B).

    • Add 5 µL of the diluted test compound or reference inhibitor. Include "no inhibitor" controls (vehicle only) and "no enzyme" controls (buffer only).

    • Incubate the plate for 15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Detection:

    • Prepare a Master Reaction Mix containing the p-Tyramine substrate, HRP, and the fluorescent probe in Assay Buffer.

    • Initiate the enzymatic reaction by adding 50 µL of the Master Reaction Mix to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition: Measure the fluorescence kinetically over 30 minutes or as an endpoint reading after a fixed incubation time (e.g., 20-30 minutes), protected from light.[15]

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Elucidating the Mechanism of Inhibition

Understanding whether an inhibition is reversible (e.g., competitive, non-competitive) or irreversible is a critical step in drug characterization.[2] This can be elucidated by performing kinetic studies at varying substrate concentrations in the presence of a fixed concentration of the inhibitor.

G cluster_mech Types of Reversible Enzyme Inhibition E { Enzyme (E)} ES ES Complex E:f0->ES +S EI EI Complex E:f0->EI +I S { Substrate (S)} I { Inhibitor (I)} P { Product (P)} ES->E:f0 +P ESI ESI Complex ES->ESI +I EI->ESI +S label_comp Competitive: Inhibitor binds only to free enzyme (E). Increases Km, Vmax unchanged. label_noncomp Non-competitive: Inhibitor binds to E and ES. Km unchanged, Decreases Vmax. label_uncomp Uncompetitive: Inhibitor binds only to ES complex. Decreases both Km and Vmax.

Caption: Mechanisms of reversible enzyme inhibition.

Step-by-Step Methodology:

  • Experimental Setup: Follow the general procedure outlined in Protocol 1. However, instead of a range of inhibitor concentrations, use two or three fixed concentrations of 1-Ethyl-THIQ (e.g., 0.5x, 1x, and 2x its IC₅₀ value).

  • Substrate Titration: For each fixed inhibitor concentration, perform the assay using a range of substrate (p-Tyramine) concentrations, typically spanning from 0.2x to 5x the Michaelis-Menten constant (Km) of the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each substrate concentration.

    • Construct a Lineweaver-Burk plot by plotting the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

    • Analyze the resulting plot:

      • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines will intersect on the x-axis (apparent Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines will be parallel (both apparent Vmax and Km decrease).

    • The inhibition constant (Ki) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus inhibitor concentration.[2]

Comparative Analysis and Data Interpretation

The primary output of these studies is a quantitative comparison of 1-Ethyl-THIQ's activity against both MAO isoforms, benchmarked against known standards. The data should be summarized for clarity and ease of comparison.

Table 1: Hypothetical Cross-Reactivity Profile of 1-Ethyl-THIQ and Reference Compounds

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI)¹Probable Selectivity
1-Ethyl-THIQ Experimental ValueExperimental ValueCalculated ValueTo Be Determined
1-Methyl-THIQ (1MeTIQ)²~5.0~15.03.0Weakly MAO-A Preferential
Clorgyline0.0085.2650MAO-A Selective[4]
Selegiline1.50.010.0067MAO-B Selective[4]
Tranylcypromine0.81.21.5Non-selective[4]

¹Selectivity Index (SI) is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B). An SI < 0.1 indicates MAO-B selectivity, while an SI > 10 indicates MAO-A selectivity. Values between 0.1 and 10 are considered non-selective or weakly preferential. ²Data for 1MeTIQ is illustrative, based on its known profile as a dual inhibitor.[10][11]

Interpreting the Results:

  • Potency: By comparing the IC₅₀ values of 1-Ethyl-THIQ to the standards, its absolute potency can be determined. For instance, is its inhibition in the nanomolar range like the selective standards, or in the micromolar range?

  • Selectivity: The Selectivity Index is the most critical parameter for cross-reactivity. A high SI value indicates strong preference for MAO-A, while a very low SI value indicates MAO-B selectivity. An SI close to 1, like that of Tranylcypromine, signifies a non-selective inhibitor.

  • Structure-Activity Relationship (SAR): A direct comparison between the hypothetical data for 1-Ethyl-THIQ and the known profile of 1MeTIQ provides valuable SAR insights. Did the addition of a single methylene unit increase or decrease potency? Did it shift selectivity towards one isoform? Answering these questions is fundamental to rational drug design.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of this compound's inhibitory activity against MAO-A and MAO-B. By employing standardized, self-validating protocols and benchmarking against well-characterized reference compounds, researchers can generate high-quality, reproducible data. The resulting cross-reactivity profile is essential for determining the therapeutic potential of this compound and for guiding future medicinal chemistry efforts in the development of novel, isoform-selective MAO inhibitors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Greetings to my fellow researchers and drug development professionals. In our line of work, precision and safety are paramount, not only in our syntheses and assays but also in the final, often overlooked, step of our workflow: chemical waste disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-Ethyl-1,2,3,4-tetrahydroisoquinoline. Our goal is to move beyond mere compliance and foster a deep-seated culture of safety and environmental stewardship.

Part 1: Critical Safety Profile & Immediate Precautions

Before handling any waste, a clear understanding of the inherent hazards is non-negotiable. The tetrahydroisoquinoline scaffold, while a valuable pharmacophore, presents significant health risks that dictate its handling and disposal requirements. Based on data from its parent compound, this chemical class is considered hazardous.[1]

Primary Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage.[1] Accidental contact can lead to rapid tissue damage.

  • Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Aquatic Hazard: May be harmful to aquatic life with long-lasting effects.

These hazards are the primary drivers for the stringent disposal protocols that follow. The causality is simple: improper disposal, such as drain disposal, risks severe damage to plumbing infrastructure, wastewater treatment systems, and the local ecosystem.

Hazard Profile: 1,2,3,4-Tetrahydroisoquinoline (Representative Compound)
CAS Number 91-21-4[1]
GHS Pictograms ☠️ Corrosion, Health Hazard, Toxic
Signal Word Danger [1]
Hazard Statements H301/H310: Toxic/Fatal if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage.[1] H332: Harmful if inhaled. H412: Harmful to aquatic life with long lasting effects.
Personal Protective Equipment (PPE) Nitrile or butyl rubber gloves, chemical safety goggles, face shield, lab coat. Work must be performed in a certified chemical fume hood.

Part 2: Waste Characterization & Regulatory Framework

Every chemical waste generator is legally required to determine if their waste is hazardous.[1] In the United States, this is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1]

Why is this waste considered hazardous?

  • Corrosivity: As a corrosive amine-based compound, it would likely fail the RCRA characteristic test for corrosivity (pH).

  • Toxicity: Its acute toxicity profile means it could be classified based on toxicity characteristics.

  • Listed Waste: While not explicitly a "P" or "U" listed waste, its hazardous characteristics mandate its management as such. Mixing it with non-hazardous waste would render the entire mixture hazardous.

Therefore, all waste streams containing this compound—including pure unused product, reaction mixtures, contaminated consumables (e.g., pipette tips, silica gel), and solvent rinses—must be managed as hazardous waste. There are no exceptions.

Part 3: Standard Operating Procedure (SOP) for Disposal

This protocol is designed to be a self-validating system, ensuring safety and compliance at every stage.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Causality: The SAA is a designated location within the lab, at or near the point of generation, where hazardous waste can be safely collected. This prevents the accumulation of hazardous materials in disparate, uncontrolled locations.

  • Protocol:

    • Choose a secondary containment bin (e.g., a polyethylene tub) large enough to hold the entire volume of your waste container in case of a leak.

    • Place the SAA in a well-ventilated area, away from heat sources, and incompatible chemicals (e.g., strong acids, oxidizing agents).[1]

    • Label the SAA clearly: "Hazardous Waste Satellite Accumulation Area ".

Step 2: Prepare the Hazardous Waste Container

  • Causality: The container must be compatible with the chemical waste to prevent degradation, leaks, or dangerous reactions. Proper labeling is a legal requirement and critical for safe handling by waste management personnel.

  • Protocol:

    • Select a clean, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).

    • Attach a hazardous waste tag before adding any waste.

    • Fill out the tag completely:

      • Generator Name & Lab Location: Your name and lab number.

      • Chemical Contents: List all constituents by their full chemical name, including solvents. Write "this compound". Do not use abbreviations.

      • Percentages: Estimate the percentage of each component. The total must equal 100%.

      • Hazards: Check all applicable boxes (e.g., "Corrosive," "Toxic").

Step 3: Waste Collection

  • Causality: This is the point of highest risk for direct exposure. Strict adherence to PPE and handling protocols is essential.

  • Protocol:

    • Always wear the required PPE: lab coat, safety goggles, face shield, and appropriate chemical-resistant gloves.

    • Perform all waste transfers inside a certified chemical fume hood.

    • Carefully pour the waste into the prepared container using a funnel to prevent drips.

    • Keep the container closed at all times, except when adding waste. This is a critical RCRA requirement to prevent the release of harmful vapors.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Step 4: Managing Full Containers

  • Causality: Once a container is full, it must be moved promptly to the central accumulation area to await pickup by trained professionals.

  • Protocol:

    • Securely close the container lid.

    • Wipe the exterior of the container clean.

    • Complete the hazardous waste tag with the "Full Date."

    • Arrange for transfer to your institution's central hazardous waste storage area through your Environmental Health & Safety (EHS) department. Do not transport hazardous waste outside of your building yourself.

Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_collect Collection Phase cluster_final Finalization Phase start Waste Generated char Characterize Waste: - Corrosive - Toxic - Aquatic Hazard start->char Step 1 saa Designate Satellite Accumulation Area (SAA) char->saa Step 2 container Prepare & Pre-Label Waste Container saa->container Step 3 ppe Don Full PPE in Chemical Fume Hood container->ppe Step 4 collect Transfer Waste to Labeled Container ppe->collect close Keep Container Closed collect->close full Container Full? close->full full->collect No date Date & Seal Container full->date Yes ehs Contact EHS for Pickup date->ehs end Waste Secured for Disposal ehs->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.